DAOS
Description
The exact mass of the compound N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H21NNaO6S |
|---|---|
Molecular Weight |
342.37 g/mol |
InChI |
InChI=1S/C13H21NO6S.Na/c1-4-14(8-11(15)9-21(16,17)18)10-5-12(19-2)7-13(6-10)20-3;/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18); |
InChI Key |
KOVSBUJXECYKBH-UHFFFAOYSA-N |
SMILES |
CCN(CC(CS(=O)(=O)O)O)C1=CC(=CC(=C1)OC)OC.[Na] |
Canonical SMILES |
CCN(CC(CS(=O)(=O)O)O)C1=CC(=CC(=C1)OC)OC.[Na] |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to DAOS Chromogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
DAOS, or N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, is a highly sensitive and water-soluble chromogenic substrate belonging to the family of Trinder's reagents.[1] Its primary application lies in the quantitative determination of hydrogen peroxide (H₂O₂) produced in enzyme-catalyzed reactions. This guide provides a comprehensive overview of the core chemistry, applications, and detailed methodologies associated with the use of this compound in biochemical assays. Quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying principles.
Introduction to this compound
This compound is an aniline derivative that serves as a hydrogen donor in the Trinder reaction. In the presence of peroxidase (POD) and hydrogen peroxide, this compound undergoes oxidative coupling with a coupler, most commonly 4-aminoantipyrine (4-AAP), to form a stable, colored quinoneimine dye. The intensity of the resulting color is directly proportional to the concentration of hydrogen peroxide, which in turn can be stoichiometrically linked to the concentration of a specific analyte in a coupled enzymatic reaction.
This principle allows for the sensitive and accurate measurement of a wide range of analytes, including glucose, cholesterol, triglycerides, and uric acid, making this compound an invaluable tool in clinical diagnostics and biochemical research.[1][2]
Physicochemical Properties and Quantitative Data
This compound is a white to off-white crystalline powder with excellent water solubility. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt | [1] |
| Synonyms | This compound, Trinder's Reagent | [1] |
| CAS Number | 83777-30-4 | [1] |
| Molecular Formula | C₁₃H₂₀NNaO₆S | [1] |
| Molecular Weight | 341.36 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Highly soluble in water | [1] |
| Storage | 0-5°C, protected from light and moisture | [1] |
The spectrophotometric properties of this compound and its resulting chromophore are critical for its application in quantitative assays.
| Parameter | Value | Conditions | Reference |
| λmax (this compound) | 220.5 nm, 256.8 nm | pH 6.9 | |
| λmax (Chromophore) | 363.5 nm, 591.7 nm | with 4-AAP, pH 6.9 | |
| Molar Absorptivity (ε) | 1.7 x 10⁴ L·mol⁻¹·cm⁻¹ | at 591.7 nm | |
| Optimal pH | ~6.9 |
Mechanism of Action: The Trinder Reaction
The core of this compound functionality lies in the Trinder reaction, a peroxidase-catalyzed oxidative coupling. The overall process can be broken down into two main stages:
-
Enzymatic Production of Hydrogen Peroxide: An oxidase enzyme specific to the analyte of interest catalyzes a reaction that produces a stoichiometric amount of hydrogen peroxide. For example, glucose oxidase catalyzes the oxidation of glucose to gluconic acid and H₂O₂.
-
Chromogenic Reaction: The generated H₂O₂ then participates in the oxidative coupling of this compound and 4-AAP, catalyzed by peroxidase. This reaction forms a stable, blue or purple quinoneimine dye.
The general workflow for a this compound-based assay is depicted below.
Caption: General workflow of a this compound-based chromogenic assay.
The chemical pathway for the oxidative coupling of this compound and 4-AAP is illustrated in the following diagram.
Caption: Simplified chemical pathway of this compound and 4-AAP oxidative coupling.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound-based assays. Below are protocols for the determination of cholesterol and glucose.
Total Cholesterol Assay
This protocol is adapted from commercially available kits and is suitable for the analysis of serum samples.
Reagents:
-
Chromogen Reagent (reconstituted):
-
This compound: 0.95 mmol/L
-
4-Aminoantipyrine: 0.19 mmol/L
-
Cholesterol Esterase: 1.6 units/mL
-
Cholesterol Oxidase: 0.31 units/mL
-
Peroxidase (HRP): 5.2 units/mL
-
Ascorbate Oxidase: 4.4 units/mL
-
-
Buffer Solution: 50 mmol/L MES buffer
-
Standard Solution: 200 mg/dL Cholesterol
Procedure (Microplate Method):
-
Reagent Preparation: Reconstitute the freeze-dried Chromogen Substrate with the Buffer Solution.
-
Sample/Standard Preparation: Prepare a standard curve by diluting the Cholesterol Standard Solution. Serum samples can be used directly.
-
Assay:
-
Pipette 2 µL of the standard or sample into the wells of a 96-well microplate.
-
Add 300 µL of the reconstituted Chromogen Reagent to each well.
-
Mix gently.
-
-
Incubation: Incubate the plate at 37°C for 5 minutes.
-
Measurement: Measure the absorbance at 600 nm using a microplate reader.
-
Calculation: Determine the cholesterol concentration in the samples by comparing their absorbance to the standard curve.
The experimental workflow for the cholesterol assay is as follows:
Caption: Experimental workflow for the this compound-based cholesterol assay.
Glucose Assay
This protocol provides a general framework for a glucose assay using this compound. Optimization may be required depending on the specific sample type and instrumentation.
Reagents:
-
Glucose Reagent:
-
Phosphate Buffer (e.g., 100 mM, pH 7.0)
-
Glucose Oxidase (GOD): ~10 U/mL
-
Peroxidase (POD): ~2 U/mL
-
This compound: ~0.5 mmol/L
-
4-Aminoantipyrine (4-AAP): ~0.5 mmol/L
-
-
Glucose Standard Solution: (e.g., 100 mg/dL)
Procedure (Microplate Method):
-
Reagent Preparation: Prepare the Glucose Reagent by dissolving the components in the phosphate buffer. This solution should be protected from light.
-
Sample/Standard Preparation: Prepare a standard curve by diluting the Glucose Standard Solution. Samples (e.g., serum) may need to be diluted to fall within the linear range of the assay.
-
Assay:
-
Pipette 5 µL of the standard or sample into the wells of a 96-well microplate.
-
Add 200 µL of the Glucose Reagent to each well.
-
Mix gently.
-
-
Incubation: Incubate the plate at 37°C for 10-15 minutes, or at room temperature for 20-30 minutes.
-
Measurement: Measure the absorbance at approximately 590 nm.
-
Calculation: Calculate the glucose concentration in the samples using the standard curve.
The logical relationship for the glucose assay is outlined below.
Caption: Logical flow of the enzymatic glucose assay using this compound.
Stability and Storage
Proper storage of this compound and its reagents is critical for assay performance and reproducibility.
-
This compound Powder: Should be stored at 0-5°C in a tightly sealed container, protected from light and moisture.[1] When stored correctly, it is a stable compound.
-
Reconstituted Reagents: Reagent solutions containing this compound and enzymes should be stored at 2-8°C and are typically stable for several weeks. It is recommended to prepare fresh working solutions for optimal performance. The final colored product of the this compound reaction is generally stable for at least one to two hours, allowing for sufficient time for measurement.
Conclusion
This compound is a robust and versatile chromogenic substrate that enables the sensitive and specific quantification of a wide array of analytes in a variety of sample types. Its high water solubility and the stability of the resulting chromophore make it a superior choice for many diagnostic and research applications. By understanding the underlying chemical principles and adhering to optimized experimental protocols, researchers can effectively leverage this compound to obtain accurate and reliable data. This guide provides the foundational knowledge and practical methodologies to facilitate the successful integration of this compound into laboratory workflows.
References
The DAOS Principle in Enzymatic Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principle of action for N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS), a highly sensitive water-soluble aniline derivative used as a chromogenic substrate in various enzymatic assays. This document details the underlying biochemical reactions, provides quantitative data for assay optimization, outlines detailed experimental protocols, and visualizes the reaction pathways for key analytes.
Core Principle: The Trinder Reaction
The application of this compound in enzymatic assays is predominantly based on the Trinder reaction , a coupled enzymatic colorimetric method first described by P. Trinder. This reaction is widely used for the quantification of various analytes in biological samples. The general principle involves two sequential enzymatic reactions.
In the first reaction, a specific oxidase enzyme acts on the target analyte, producing hydrogen peroxide (H₂O₂) as a byproduct. The amount of H₂O₂ generated is directly proportional to the concentration of the analyte.
The second reaction, catalyzed by horseradish peroxidase (HRP), utilizes the H₂O₂ produced to facilitate the oxidative coupling of a chromogenic agent (like this compound) with a coupler (commonly 4-aminoantipyrine, 4-AAP). This reaction yields a stable, colored quinoneimine dye. The intensity of the color produced is measured spectrophotometrically and is proportional to the initial analyte concentration.
The primary advantages of using this compound in this system include its high water solubility, significant molar absorptivity of the resulting dye, and stability over a wide pH range, leading to assays with high sensitivity and accuracy.[1]
Quantitative Data for this compound-Based Assays
The efficiency and sensitivity of this compound-based enzymatic assays are influenced by several key parameters. The following tables summarize important quantitative data for the optimization of these assays.
| Parameter | Value | Source(s) |
| Molar Absorptivity (ε) | ||
| Quinoneimine dye (4-AAP + Phenol) | ~3.0 x 10³ L mol⁻¹ cm⁻¹ | [2] |
| Quinoneimine dye (MBTH + HALPS) | ~2.4 x 10⁴ L mol⁻¹ cm⁻¹ | [2] |
| Quinoneimine dye (4-AAP + PPH) | 1.5722 x 10⁴ L/mol.cm | [3] |
| Quinoneimine dye (4-AAP + PPH with catalyst) | 5.5191 x 10⁴ L/mol.cm | [3] |
| Wavelength of Maximum Absorbance (λmax) | ||
| Quinoneimine dye (4-AAP + Phenol) | 505 - 540 nm | [4] |
| Quinoneimine dye (4-AAP + Vanillic Acid) | 490 nm | [5] |
| Optimal pH | ||
| Peroxidase (from Date Palm) | 5.5 | [3] |
| Peroxidase (from Garlic) | 5.0 | [6] |
| Optimal Temperature | ||
| Peroxidase (from Date Palm) | 55 °C | [3] |
| Peroxidase (from Garlic) | 50 °C | [6] |
| Enzyme Kinetics (Peroxidase) | ||
| Kₘ for H₂O₂ (Date Palm Peroxidase) | 0.045 mM | [3] |
| Kₘ for Guaiacol (Date Palm Peroxidase) | 0.77 mM | [3] |
| Kₘ for H₂O₂ (Garlic Peroxidase) | 0.026 mM | [6] |
| Kₘ for o-dianisidine (Garlic Peroxidase) | 25 mM | [6] |
| Analyte | Assay | Detection Limit | Linear Range | Source(s) |
| Glucose | Colorimetric | 9.2 x 10⁻⁴ mol/L | 1.0 x 10⁻³ - 14 x 10⁻³ mol/L | [7] |
| Cholesterol | Colorimetric | 0.03 mmol/L | Up to 8.6 mmol/L | [8] |
| Uric Acid | Colorimetric | 11.4 µmol/L | Up to 714 µmol/L | [7][9] |
| Triglycerides | Colorimetric | 3.0 mg/dL (0.034 mmol/L) | Up to 900 mg/dL (10.26 mmol/L) | [4] |
| Hydrogen Peroxide | Colorimetric | 5.9 x 10⁻⁴ mol/L | 1.0 x 10⁻³ - 1.0 x 10⁻¹ mol/L | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the enzymatic cascades and a general experimental workflow for this compound-based assays.
Caption: General principle of the coupled enzymatic reaction using this compound.
Caption: Enzymatic cascades for the detection of various analytes.
Caption: General experimental workflow for this compound-based colorimetric assays.
Experimental Protocols
The following are generalized protocols for the determination of glucose and cholesterol using a this compound-based Trinder reaction. These should be optimized for specific laboratory conditions and instrumentation.
Serum Glucose Determination
This protocol is adapted from the Trinder method for glucose determination.[1][6]
Reagents:
-
Glucose Reagent:
-
Phosphate buffer (100 mmol/L, pH 7.0)
-
Glucose Oxidase (≥ 10,000 U/L)
-
Horseradish Peroxidase (≥ 1,000 U/L)
-
This compound (0.5 mmol/L)
-
4-Aminoantipyrine (4-AAP) (0.3 mmol/L)
-
Sodium azide (0.05% w/v) as a preservative
-
-
Glucose Standard: A certified glucose standard solution (e.g., 100 mg/dL).
-
Samples: Serum or plasma.
Procedure:
-
Label test tubes for blank, standard, controls, and patient samples.
-
Pipette 2.0 mL of the Glucose Reagent into each tube.
-
Add 10 µL of deionized water (for blank), glucose standard, control, or sample to the appropriate tubes.
-
Mix the contents of each tube thoroughly.
-
Incubate all tubes at 37°C for 20 minutes.
-
Set a spectrophotometer to 525 nm and zero the instrument using the blank.
-
Measure the absorbance of the standard, controls, and samples.
-
Calculate the glucose concentration of the samples using the following formula:
Glucose Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
Total Cholesterol Determination
This protocol is based on a fully enzymatic procedure for cholesterol determination.[5][8]
Reagents:
-
Cholesterol Reagent:
-
PIPES buffer (80 mmol/L, pH 6.8)
-
Cholesterol Esterase (≥ 200 U/L)
-
Cholesterol Oxidase (≥ 100 U/L)
-
Horseradish Peroxidase (≥ 1,000 U/L)
-
This compound (0.4 mmol/L)
-
4-Aminoantipyrine (4-AAP) (0.25 mmol/L)
-
Surfactants (e.g., Triton X-100)
-
-
Cholesterol Standard: A certified cholesterol standard solution.
-
Samples: Serum or plasma.
Procedure:
-
Label test tubes for blank, standard, controls, and patient samples.
-
Pipette 1.0 mL of the Cholesterol Reagent into each tube.
-
Add 10 µL of deionized water (for blank), cholesterol standard, control, or sample to the appropriate tubes.
-
Mix the contents of each tube thoroughly.
-
Incubate all tubes at 37°C for 5 minutes (or 10 minutes at 20-25°C).[5]
-
Set a spectrophotometer to a wavelength between 500-550 nm and zero the instrument using the blank.
-
Measure the absorbance of the standard, controls, and samples within 60 minutes.
-
Calculate the cholesterol concentration of the samples using the formula:
Cholesterol Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
Conclusion
The this compound principle, rooted in the Trinder reaction, offers a robust, sensitive, and versatile platform for the quantitative determination of a wide range of biologically significant analytes. The high water solubility and favorable spectrophotometric properties of the dye formed from this compound contribute to its widespread use in clinical diagnostics and research. By understanding the core principles, optimizing key reaction parameters, and adhering to standardized protocols, researchers can effectively leverage this compound-based assays for accurate and reliable measurements in various scientific and drug development applications.
References
- 1. ukessays.com [ukessays.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trinder glucose activity test - Wikipedia [en.wikipedia.org]
- 5. betalab-eg.com [betalab-eg.com]
- 6. med.libretexts.org [med.libretexts.org]
- 7. toolkits.horiba-abx.com [toolkits.horiba-abx.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of uric acid on continuous-flow (AutoAnalyzer II and SMA) systems with a uricase/phenol/4-aminophenazone color test - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DAOS, Diamine Oxidase (DAO), and D-Amino Acid Oxidase (DAAO)
An Important Clarification on Terminology: The acronym "DAOS" can be ambiguous and may refer to different chemical and biological entities. This guide addresses the three most probable interpretations relevant to researchers, scientists, and drug development professionals:
-
This compound: A specific chromogenic reagent, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt, used in various biochemical assays.
-
Diamine Oxidase (DAO): An enzyme critical for the metabolism of histamine and other polyamines, often implicated in histamine intolerance and allergic reactions.
-
D-Amino Acid Oxidase (DAAO): A flavoenzyme that metabolizes D-amino acids, with significant research interest in its role in neurotransmission and as a therapeutic target for neurological disorders such as schizophrenia.
This document will provide a detailed overview of the chemical structure, properties, experimental protocols, and relevant biological pathways for each of these entities.
Part 1: this compound (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt)
This compound is a highly water-soluble aniline derivative and a member of the "Trinder's reagents" class.[1] It is widely utilized in diagnostic and biochemical assays for the colorimetric determination of hydrogen peroxide (H₂O₂).[2]
Chemical Structure and Properties
The chemical structure of this compound features a sulfopropyl group that confers high water solubility, a significant advantage over older Trinder's reagents.[3] The methoxy groups on the aniline ring help to stabilize it during oxidative reactions.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 83777-30-4 | [4] |
| Molecular Formula | C₁₃H₂₀NNaO₆S | [1][4] |
| Molecular Weight | 341.36 g/mol | [4][5] |
| Appearance | White or off-white crystalline powder | [3] |
| Water Solubility | > 50 mg/mL | [3] |
| Optimal pH Range | 7.0–7.4 | [3] |
| Optimal Temperature | 25–37°C | [3] |
Mechanism of Action in Biochemical Assays
This compound is employed as a chromogenic substrate in enzyme-coupled reactions that produce hydrogen peroxide. In the presence of H₂O₂ and a peroxidase (e.g., horseradish peroxidase, HRP), this compound undergoes oxidative coupling with a coupler, most commonly 4-aminoantipyrine (4-AA), to form a stable purple or blue quinoneimine dye.[2][3] The intensity of the resulting color is directly proportional to the concentration of H₂O₂ and can be quantified spectrophotometrically at wavelengths between 550–600 nm.[3]
This principle allows for the indirect measurement of a wide range of analytes, including glucose, cholesterol, triglycerides, and the activity of various oxidases.[3]
Experimental Protocols
Synthesis of this compound: this compound is synthesized through the sulfonation of 3,5-dimethoxyaniline derivatives, which is then followed by ethylation and the formation of the sodium salt.[3] Purity is typically ensured using high-performance liquid chromatography (HPLC).[3]
General Protocol for a this compound-based Colorimetric Assay: This protocol provides a general workflow for measuring an analyte that produces H₂O₂.
-
Reagent Preparation:
-
Prepare a working solution containing this compound, 4-aminoantipyrine (4-AA), and horseradish peroxidase (HRP) in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.4).
-
Prepare standards of the analyte of interest with known concentrations.
-
Prepare the specific oxidase enzyme that will react with the analyte to produce H₂O₂.
-
-
Assay Procedure:
-
Pipette the sample and standards into separate wells of a 96-well microplate.
-
Add the specific oxidase enzyme to each well and incubate to allow for the production of H₂O₂.
-
Initiate the color reaction by adding the this compound/4-AA/HRP working solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time to allow for color development.
-
Measure the absorbance of the resulting dye at the appropriate wavelength (typically around 550-600 nm) using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.
-
Visualization of the this compound Assay Principle
Caption: Principle of the this compound-based colorimetric assay.
Part 2: Diamine Oxidase (DAO)
Diamine oxidase (DAO), also known as histaminase, is a copper-containing enzyme that plays a crucial role in the metabolism of biogenic amines, most notably histamine.[6][7] It is primarily found in the small intestine, kidneys, and placenta.[6] DAO acts as a physiological barrier, degrading histamine from food sources in the gut to prevent its entry into systemic circulation.[6][8]
Biochemical Properties and Function
DAO catalyzes the oxidative deamination of histamine and other diamines like putrescine.[7] This reaction converts the substrate into its corresponding aldehyde, releasing ammonia and hydrogen peroxide as byproducts.[6][7]
Table 2: Properties of Diamine Oxidase (DAO)
| Property | Value | Reference |
| EC Number | 1.4.3.22 | [7] |
| Cofactor | Copper | [9] |
| Primary Substrates | Histamine, Putrescine, Cadaverine | [7] |
| Cellular Location | Extracellular | [6] |
| Primary Tissues | Small intestine, Kidneys, Placenta | [6] |
A deficiency in DAO activity can lead to an accumulation of histamine, resulting in a condition known as histamine intolerance, which can manifest with allergy-like symptoms.[7][10]
Experimental Protocols
Several methods exist to measure DAO activity, often available as commercial kits. These assays typically rely on the detection of one of the reaction products, most commonly hydrogen peroxide.
Protocol for a Fluorometric DAO Activity Assay:
This protocol is based on the principles of commercially available fluorometric assay kits.[4]
-
Sample Preparation:
-
For tissue or cell samples, homogenize in an appropriate assay buffer on ice.
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
Serum or plasma samples can often be used directly.[11]
-
-
Reagent Preparation:
-
Prepare a working reaction mix containing a DAO substrate (e.g., putrescine or cadaverine), a peroxidase, and a fluorescent probe (e.g., a probe that fluoresces upon oxidation by H₂O₂).
-
Prepare H₂O₂ standards to create a standard curve for quantifying the amount of H₂O₂ produced.
-
-
Assay Procedure:
-
Add samples and standards to a black 96-well microplate.
-
Add the reaction mix to all wells.
-
Incubate the plate at a specified temperature (e.g., 25°C or room temperature).
-
Measure the fluorescence (e.g., λex = 535 nm / λem = 587 nm) at multiple time points (kinetic mode) or at a fixed endpoint.[4]
-
-
Data Analysis:
-
Calculate the rate of H₂O₂ production from the change in fluorescence over time.
-
Use the H₂O₂ standard curve to convert the fluorescence units into the amount of H₂O₂ produced.
-
DAO activity is typically expressed in units per liter (U/L) or Histamine Degrading Units per milliliter (HDU/mL).[12]
-
Visualization of the Histamine Degradation Pathway
Caption: Major pathways of histamine metabolism in the body.
Part 3: D-Amino Acid Oxidase (DAAO)
D-Amino Acid Oxidase (DAAO or DAO) is a flavoenzyme that contains a non-covalently bound FAD molecule.[13] It catalyzes the oxidative deamination of D-isomers of amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide.[13][14] DAAO has a crucial role in the central nervous system, where its primary substrate is D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[13][15]
Biochemical Properties and Relevance in Drug Development
By degrading D-serine, DAAO modulates NMDA receptor activity, which is critical for synaptic plasticity, learning, and memory.[16] Dysregulation of DAAO and altered D-serine levels have been implicated in the pathophysiology of schizophrenia.[13][15][17] Consequently, inhibitors of DAAO are being actively investigated as a potential therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia.[1][15][16][18]
Table 3: Properties of D-Amino Acid Oxidase (DAAO)
| Property | Value | Reference |
| EC Number | 1.4.3.3 | [14] |
| Cofactor | FAD (Flavin Adenine Dinucleotide) | [13] |
| Primary Substrate (Brain) | D-serine | [15] |
| Other Substrates | Neutral D-amino acids (e.g., D-alanine, D-proline) | [14] |
| Cellular Location | Peroxisomes, Cytosol | [19] |
| Therapeutic Target For | Schizophrenia, Neuropathic Pain | [20] |
Experimental Protocols
A variety of assays are available to measure DAAO activity, including direct and coupled methods.[13][21]
Protocol for a Coupled DAAO Activity Assay (Ammonium Detection):
This method, adapted from published protocols, measures the ammonium produced by the DAAO reaction.[21]
-
Sample Preparation:
-
Prepare recombinant DAAO enzyme or use tissue/cell lysates prepared as described for the DAO assay.
-
-
Reagent Preparation:
-
Prepare a reaction mixture containing the D-amino acid substrate (e.g., D-serine), α-ketoglutarate, NADH, and L-glutamate dehydrogenase (GDH) in a suitable buffer (e.g., pyrophosphate buffer, pH 8.5).
-
-
Assay Procedure:
-
Transfer 1 mL of the reaction mixture to a quartz cuvette.
-
Record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding the DAAO enzyme sample to the cuvette.
-
Monitor the decrease in absorbance at 340 nm over time. The consumption of NADH by GDH (which converts the ammonium produced by DAAO and α-ketoglutarate into glutamate) is directly proportional to the DAAO activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs₃₄₀/min).
-
Use the molar extinction coefficient of NADH to convert the rate of absorbance change into the rate of substrate conversion (DAAO activity).
-
Visualization of the DAAO Signaling Pathway in Schizophrenia
Caption: DAAO's role in modulating NMDA receptor signaling.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. seebeyondshop.com [seebeyondshop.com]
- 3. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (83777-30-4) for sale [vulcanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. The Power of Diamine Oxidase: Understanding Its Role in Histamine Metabolism - Creative Enzymes [creative-enzymes.com]
- 7. Diamine oxidase - Wikipedia [en.wikipedia.org]
- 8. Lymphatic diamine oxidase secretion stimulated by fat absorption is linked with histamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seebeyondshop.com [seebeyondshop.com]
- 10. Diamine Oxidase: Do Supplements Help Histamine Intolerance? [webmd.com]
- 11. Diamine Oxidase (DAO) Activity Assay Kit - Elabscience® [elabscience.com]
- 12. Testing for Diamine Oxidase Levels: What You Need to Know - Creative Enzymes [creative-enzymes.com]
- 13. frontiersin.org [frontiersin.org]
- 14. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 15. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 17. Assays of D-Amino Acid Oxidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of DAOS in Hydrogen Peroxide Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, application, and quantitative aspects of using N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS) for the detection of hydrogen peroxide (H₂O₂). This compound is a highly water-soluble aniline derivative and a member of the Trinder's reagents, widely employed in diagnostic and biochemical assays for its sensitivity and stability.
Core Mechanism of Action
The detection of hydrogen peroxide using this compound is based on a peroxidase-catalyzed oxidative coupling reaction. The process can be broken down into two primary stages:
-
Generation of Hydrogen Peroxide: In many biological assays, H₂O₂ is produced as a byproduct of an enzymatic reaction catalyzed by an oxidase. For example, diamine oxidase (DAO) catalyzes the oxidative deamination of primary amines to produce an aldehyde, ammonia, and hydrogen peroxide.[1]
-
Colorimetric Detection: The generated H₂O₂ is then used to drive a color-forming reaction. In the presence of a peroxidase, most commonly horseradish peroxidase (HRP), H₂O₂ oxidizes this compound. This oxidized this compound molecule then couples with a chromogenic agent, typically 4-aminoantipyrine (4-AA), to form a stable, colored quinone-imine dye.[2][3] The intensity of the resulting color is directly proportional to the concentration of H₂O₂ in the sample and can be quantified spectrophotometrically.[2]
The overall reaction is as follows: this compound + 4-AA + H₂O₂ --(Peroxidase)--> Quinone-imine dye + H₂O[2]
Signaling Pathway and Reaction Mechanism
The chemical transformations involved in the detection of hydrogen peroxide using this compound and 4-aminoantipyrine are visualized in the following signaling pathway diagram.
Caption: Reaction mechanism for H₂O₂ detection using this compound.
Quantitative Data Summary
The performance of the this compound-based hydrogen peroxide assay is characterized by several key parameters. The following tables summarize the critical quantitative data for this method.
| Parameter | Value | Reference |
| Molar Extinction Coefficient (ε) | ~30,000 M⁻¹cm⁻¹ | [2] |
| Maximum Absorbance (λmax) | 550 - 600 nm (specifically ~595 nm) | [2] |
| Limit of Detection (LOD) | As low as 0.1 µM | [2] |
Table 1: Performance Characteristics of the this compound Assay for H₂O₂ Detection.
| Parameter | Optimal Condition | Reference |
| pH | 6.5 - 7.0 | [4] |
| Temperature | 20°C - 45°C (commonly 37°C) | [5] |
| Reaction Time | 10 - 30 minutes | [5] |
Table 2: Optimized Reaction Conditions for Trinder-type Assays.
Experimental Protocols
This section provides a detailed methodology for a typical spectrophotometric assay for hydrogen peroxide detection using this compound.
Reagent Preparation
-
Phosphate Buffer (100 mM, pH 7.0): Prepare a 100 mM solution of sodium phosphate buffer and adjust the pH to 7.0.
-
This compound Solution (10 mM): Dissolve an appropriate amount of this compound powder in the phosphate buffer to a final concentration of 10 mM. Protect from light.
-
4-Aminoantipyrine (4-AA) Solution (10 mM): Dissolve an appropriate amount of 4-AA powder in the phosphate buffer to a final concentration of 10 mM.
-
Horseradish Peroxidase (HRP) Solution (100 U/mL): Prepare a stock solution of HRP at a concentration of 100 units per milliliter in the phosphate buffer. Store on ice.
-
Working Reagent: Prepare a fresh working reagent by mixing the this compound solution, 4-AA solution, and HRP solution in the phosphate buffer. The final concentrations in the assay will vary based on optimization, but a starting point could be 0.5 mM this compound, 0.5 mM 4-AA, and 1 U/mL HRP.
-
Hydrogen Peroxide Standards: Prepare a series of H₂O₂ standards by diluting a stock solution of known concentration in the phosphate buffer.
Assay Procedure
-
Sample Preparation: Prepare the samples to be analyzed. If the samples are from a biological matrix, appropriate dilutions in the phosphate buffer may be necessary.
-
Reaction Setup: In a 96-well microplate, add a specific volume of each standard or sample to individual wells.
-
Initiate Reaction: Add the working reagent to each well to start the reaction.
-
Incubation: Incubate the microplate at 37°C for 15-30 minutes, protected from light.
-
Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for the quinone-imine dye (approximately 595 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (a well with no hydrogen peroxide) from the absorbance of the standards and samples. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the hydrogen peroxide concentration in the samples.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a this compound-based hydrogen peroxide assay.
Caption: Standard workflow for a this compound-based H₂O₂ assay.
Conclusion
The this compound-based colorimetric assay provides a robust, sensitive, and reliable method for the quantification of hydrogen peroxide in various biological and chemical systems. Its high water solubility, stability, and the high molar extinction coefficient of the resulting dye make it a superior choice compared to other Trinder's reagents.[3] By understanding the core mechanism and optimizing the experimental conditions as outlined in this guide, researchers can effectively implement this technique for accurate and reproducible results in their studies.
References
- 1. Trinder Reagent MADB | CAS 209518-16-1 Dojindo [dojindo.com]
- 2. New water-soluble hydrogen donors for the enzymatic photometric determination of hydrogen peroxide. II. N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline derivatives. | Semantic Scholar [semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 5. US4321397A - 4-Aminoantipyrine dye for the analytic determination of hydrogen peroxide - Google Patents [patents.google.com]
An In-depth Technical Guide to Trinder's Reagents: Focus on DAOS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trinder's reagents are a class of water-soluble aniline derivatives that serve as chromogenic hydrogen donors in enzymatic assays.[1] They are pivotal in the colorimetric determination of various analytes, most notably in clinical diagnostics. The foundational principle of their application lies in the Trinder reaction, an oxidative coupling reaction that produces a stable, colored quinoneimine dye.[2] The intensity of the resulting color is directly proportional to the concentration of the analyte of interest, allowing for quantitative measurement via spectrophotometry.
Among the "new" generation of Trinder's reagents, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS) has gained prominence due to its advantageous properties. This compound is a white, solid powder characterized by high water solubility and stability.[1] Assays employing this compound are noted for their high sensitivity and the stability of the colored product.[3] This guide provides a comprehensive technical overview of Trinder's reagents, with a specific focus on the properties, applications, and experimental protocols related to this compound.
Core Principles: The Trinder Reaction
The utility of this compound and other Trinder's reagents is centered around the Trinder reaction. This reaction typically involves a two-step enzymatic cascade:
-
Analyte-Specific Oxidation: An oxidase enzyme specific to the target analyte catalyzes its oxidation, producing hydrogen peroxide (H₂O₂) as a byproduct. For example, glucose oxidase catalyzes the oxidation of glucose to gluconic acid and H₂O₂.
-
Colorimetric Detection: In the presence of a peroxidase, typically horseradish peroxidase (HRP), the H₂O₂ generated in the first step oxidatively couples the Trinder's reagent (e.g., this compound) with 4-aminoantipyrine (4-AAP). This reaction forms a colored quinoneimine dye.
The concentration of the analyte is then determined by measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the specific quinoneimine dye produced.
Quantitative Data on Trinder's Reagents
The selection of a Trinder's reagent for a specific assay depends on several factors, including its molar absorptivity, the λmax of the resulting chromophore, and the detection limit for the analyte of interest. The following table summarizes key quantitative data for this compound and provides a comparison with other commonly used Trinder's reagents.
| Reagent | Analyte | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | λmax (nm) | Detection Limit |
| This compound | Cholesterol | Not explicitly found, but sensitivity is 0.070 A/mmol/L[4] | ~593 (for F-DAOS)[4] | 0.03 mmol/L[4] |
| Trinder's Reagent (general) | Glucose-6-Phosphate | 5700[5] | 505[5] | Not specified |
| Trinder's Reagent (Phenol) | Glucose | Not specified | 505 - 540[2] | Not specified |
| This compound | Glucose | Not specified | Not specified | 9.2 x 10⁻⁴ mol/L[4] |
| This compound | Triglycerides | Not specified | Not specified | Not specified |
| Hthis compound | General | High Molar Absorbance[6] | Not specified | Not specified |
| TOOS | General | High Molar Absorbance[3] | Not specified | Not specified |
| MADB | General | Not specified | ~630[3] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of assays using Trinder's reagents. Below are representative protocols for the determination of key clinical analytes using this compound.
Cholesterol Assay
This protocol is adapted from a method for the enzymatic determination of total cholesterol in human serum.[4]
1. Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 7.0.
-
This compound Solution: Prepare a stock solution of this compound in deionized water. The optimal concentration should be determined empirically, but a starting point of 1-2 mmol/L is suggested.
-
4-Aminoantipyrine (4-AAP) Solution: Prepare a stock solution of 4-AAP in deionized water (e.g., 5 mmol/L).
-
Cholesterol Esterase (CHE) and Cholesterol Oxidase (CHOD) Solution: Prepare a solution containing both enzymes in the phosphate buffer. The activity of these enzymes is a critical variable and should be optimized.[4]
-
Horseradish Peroxidase (HRP) Solution: Prepare a solution of HRP in the phosphate buffer (e.g., 10 U/mL).
-
Working Reagent: Combine the this compound, 4-AAP, CHE, CHOD, and HRP solutions in the phosphate buffer. The final concentrations of each component should be optimized for the specific application.
2. Assay Procedure:
-
Pipette a small volume of the sample (e.g., 5 µL of serum) into a cuvette or microplate well.
-
Add a defined volume of the working reagent (e.g., 200 µL).
-
Mix and incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow for the enzymatic reactions to proceed to completion.
-
Measure the absorbance of the resulting solution at the λmax of the this compound-4-AAP chromophore.
-
Calculate the cholesterol concentration by comparing the absorbance of the sample to that of a known cholesterol standard.
Triglyceride Assay
This protocol is based on a Trinder-type colorimetric reaction for the determination of triglycerides.
1. Reagent Preparation:
-
Buffer: A suitable buffer such as PBS or Tris-HCl, pH around 7.0.
-
Lipase Solution: To hydrolyze triglycerides into glycerol and free fatty acids.
-
Glycerol Kinase (GK) and Glycerol-3-Phosphate Oxidase (GPO) Solution: For the conversion of glycerol to H₂O₂.
-
ATP Solution: Required for the glycerol kinase reaction.
-
This compound/4-AAP/HRP Working Solution: A combined reagent containing this compound, 4-AAP, and HRP in the buffer.
2. Assay Procedure:
-
Add the sample (e.g., serum) to a reaction vessel.
-
Add the lipase solution and incubate to ensure complete hydrolysis of triglycerides.
-
Add the GK, GPO, and ATP solutions to initiate the conversion of glycerol and subsequent production of H₂O₂.
-
Add the this compound/4-AAP/HRP working solution to generate the colored product.
-
Incubate for a set time at a controlled temperature (e.g., 37°C for 5 minutes).
-
Measure the absorbance at the appropriate wavelength.
-
Determine the triglyceride concentration by comparison with a standard curve.
High-Density Lipoprotein (HDL) Cholesterol Assay
This protocol describes a direct method for HDL cholesterol measurement, where other lipoproteins are masked.
1. Reagent Preparation:
-
Reagent 1 (Masking Reagent): Contains a buffer (pH 7.0), anti-human β-lipoprotein antibodies, and a detergent. This reagent selectively binds to LDL, VLDL, and chylomicrons.
-
Reagent 2 (Enzymatic Reagent): Contains a buffer (pH 7.0), cholesterol esterase, cholesterol oxidase, a Trinder's reagent (such as F-DAOS), 4-AAP, and peroxidase.[4]
2. Assay Procedure:
-
Mix the sample (serum or plasma) with Reagent 1.
-
Incubate to allow the formation of antigen-antibody complexes with non-HDL lipoproteins.
-
Add Reagent 2. The enzymatic reactions will only proceed with the unmasked HDL cholesterol.
-
Incubate for a specified time and temperature (e.g., 5 minutes at 37°C).[4]
-
Measure the absorbance of the colored product at the λmax (e.g., 593 nm for F-DAOS).[4]
-
Calculate the HDL cholesterol concentration based on a calibrator.
Visualizing Reaction Mechanisms and Workflows
Trinder Reaction Signaling Pathway
Caption: General mechanism of the Trinder reaction using this compound.
Experimental Workflow for a this compound-Based Assay
Caption: A typical experimental workflow for an enzymatic assay using this compound.
Conclusion
This compound and other new Trinder's reagents represent a significant advancement in the field of colorimetric enzymatic assays. Their high water solubility, stability, and the high molar absorptivity of the resulting chromophores contribute to the development of sensitive, robust, and reliable diagnostic tests. This technical guide provides a foundational understanding of the principles and applications of this compound, along with practical experimental protocols. For researchers and professionals in drug development and clinical diagnostics, a thorough understanding of these reagents and their reaction mechanisms is essential for assay development, optimization, and troubleshooting. The continued development of novel Trinder's reagents with improved properties will undoubtedly further enhance the capabilities of enzymatic assays in various scientific disciplines.
References
- 1. The mysterious member of those testing projects, the new Trinder's reagent this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Trinder glucose activity test - Wikipedia [en.wikipedia.org]
- 3. The New Trinderâs reagent this compound detection road and "stumbling block" [vacutaineradditives.com]
- 4. researchgate.net [researchgate.net]
- 5. Homogeneous trinder-coupled assay for the determination of glucose-6-phosphatase activity in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Detect Total Cholesterol in Serum by Hthis compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
The Role of DAOS in Modern Biochemical Analysis: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (DAOS), a highly water-soluble aniline derivative and Trinder's reagent. This document details the reagent's core applications in biochemistry, provides structured quantitative data, and outlines detailed experimental protocols, complete with mandatory visualizations of key processes.
The this compound reagent has emerged as a pivotal tool in diagnostic and biochemical testing due to its high water solubility and stability.[1][2] Its primary function lies in the sensitive colorimetric detection of hydrogen peroxide (H₂O₂), a common byproduct of various enzymatic reactions. This property allows for the indirect quantification of a wide array of analytes, making it a versatile reagent in clinical chemistry and biomedical research.
Core Mechanism of Action
This compound operates on the principle of a peroxidase-mediated oxidative coupling reaction. In the presence of hydrogen peroxide and a peroxidase enzyme, typically horseradish peroxidase (HRP), this compound couples with a phenolic or anilinic compound, most commonly 4-aminoantipyrine (4-AA). This reaction results in the formation of a stable, water-soluble quinone-imine dye. The intensity of the resulting color, which exhibits a strong absorbance in the 550–600 nm range, is directly proportional to the concentration of hydrogen peroxide, enabling quantitative analysis.[3]
Key Applications in Biochemical Assays
The versatility of the this compound reagent is demonstrated in its application across a range of biochemical assays for crucial analytes:
-
Glucose Monitoring: In glucose assays, the enzyme glucose oxidase (GOD) catalyzes the oxidation of glucose, producing gluconic acid and hydrogen peroxide. The H₂O₂ generated is then quantified using the this compound/4-AA/HRP system, providing a measure of the glucose concentration in the sample.[2]
-
Cholesterol and Triglyceride Detection: Similar enzymatic cascades are employed for cholesterol and triglyceride quantification. Cholesterol esterase and cholesterol oxidase, or lipoprotein lipase and glycerol kinase/glycerol-3-phosphate oxidase, respectively, produce H₂O₂ in proportion to the analyte concentration, which is then measured using this compound.[2]
-
Lipoprotein Analysis: this compound is also utilized in the determination of high-density lipoprotein (HDL) and low-density lipoprotein (LDL) concentrations. These assays often involve selective precipitation or enzymatic suppression of other lipoprotein fractions, followed by the enzymatic measurement of cholesterol in the target lipoprotein, again relying on the this compound-based detection of H₂O₂.[2]
-
Immunoassays (ELISA): In Enzyme-Linked Immunosorbent Assays (ELISA), HRP is a common enzyme conjugate. When a substrate that produces hydrogen peroxide is used, this compound can serve as a chromogenic substrate to generate a colored product, allowing for the quantification of the antigen or antibody of interest.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of the this compound reagent in biochemical assays. This data is essential for assay optimization and validation.
| Parameter | Value | Notes |
| Chemical Properties | ||
| CAS Number | 83777-30-4 | [2][3] |
| Molecular Formula | C₁₃H₂₀NNaO₆S | [3] |
| Molecular Weight | 341.35 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Water Solubility | >50 mg/mL | [3] |
| Reaction & Detection Properties | ||
| Optimal pH | Mildly acidic to neutral (e.g., 5.0-7.0) | The optimal pH can vary depending on the specific enzymes used in the preceding reactions. Peroxidase activity is generally optimal in this range. |
| Wavelength of Max. Absorbance (λmax) | 550 - 600 nm | For the quinone-imine dye formed with 4-AA. |
| Molar Absorptivity (ε) | Data not available in the searched sources | This value is crucial for calculating the concentration of the product from absorbance measurements. |
| Performance in Specific Assays | ||
| Cholesterol Assay Detection Limit | 0.03 mmol/L | [1] |
| Cholesterol Assay Quantification Limit | 0.09 mmol/L | [1] |
| Glucose Assay Detection Limit | 0.63 mM | [4] |
| Stability | ||
| Storage Conditions | 0–5°C, protected from light and moisture | [3] |
| Shelf Life | Up to three years under recommended storage | [3] |
Experimental Protocols
General Protocol for a Peroxidase-Coupled Quantitative Assay (e.g., Glucose)
This protocol outlines the general steps for quantifying an analyte that produces hydrogen peroxide through an enzymatic reaction, using this compound as the chromogenic reagent.
-
Reagent Preparation:
-
Analyte-Specific Enzyme Solution: Prepare a solution of the enzyme that specifically reacts with the target analyte to produce H₂O₂ (e.g., Glucose Oxidase for glucose). The concentration and buffer conditions should be optimized for the specific enzyme.
-
Chromogenic Reagent Mix: Prepare a working solution containing this compound, 4-aminoantipyrine (4-AA), and horseradish peroxidase (HRP) in a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0). Typical concentrations might be in the range of 0.1-1.0 mM for this compound and 4-AA, and 1-10 U/mL for HRP. This solution should be protected from light.
-
Standard Solutions: Prepare a series of standard solutions of the analyte with known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the biological samples (e.g., serum, plasma) as necessary with the assay buffer to bring the analyte concentration within the linear range of the assay.
-
-
Assay Procedure:
-
Pipette a specific volume of the standard solutions and prepared samples into separate wells of a microplate.
-
Add the analyte-specific enzyme solution to each well and incubate for a sufficient time to allow the enzymatic reaction to go to completion and produce H₂O₂. Incubation time and temperature will depend on the specific enzyme used.
-
Following the initial incubation, add the chromogenic reagent mix to each well.
-
Incubate the microplate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 10-30 minutes), allowing for the color development reaction to occur. This incubation should be done in the dark to prevent photodegradation of the reagents.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the wavelength of maximum absorbance for the quinone-imine dye (typically between 550 and 600 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standard solutions against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.
-
Detailed Protocol for a Sandwich ELISA using a this compound-based Substrate
This protocol describes a sandwich ELISA where the detection is based on an HRP-conjugated secondary antibody and a chromogenic substrate system that produces H₂O₂, which is then detected by this compound.
-
Plate Coating:
-
Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a high-protein-binding 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block any unoccupied binding sites on the plate surface.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the standard antigen in the assay diluent.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to its optimal concentration in the assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with the wash buffer.
-
-
Enzyme Conjugate Incubation:
-
Dilute an HRP-conjugated streptavidin to its optimal concentration in the assay diluent.
-
Add 100 µL of the diluted HRP-streptavidin conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with the wash buffer.
-
-
Substrate Reaction and Signal Detection:
-
Prepare the this compound-based chromogenic substrate solution immediately before use. This will typically contain a substrate for HRP that produces H₂O₂ (e.g., glucose and glucose oxidase), this compound, and 4-AA.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., a weak acid).
-
Read the absorbance at the appropriate wavelength (550-600 nm) using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values versus the concentration of the standards.
-
Calculate the concentration of the antigen in the samples from the standard curve.
-
Visualizing Biochemical Pathways and Workflows
To further elucidate the processes involving the this compound reagent, the following diagrams have been generated using Graphviz (DOT language). These visualizations adhere to strict formatting and color contrast rules for clarity and accessibility.
Caption: Signaling pathway of a peroxidase-coupled assay using this compound.
Caption: Experimental workflow for a Sandwich ELISA with this compound-based detection.
Conclusion
The this compound reagent is a robust and reliable tool for a multitude of biochemical assays. Its high water solubility, stability, and the strong absorbance of its final colored product contribute to its widespread use in both research and clinical diagnostics. The provided data and protocols offer a solid foundation for the implementation and optimization of this compound-based assays. Future research may focus on the development of novel applications and the further enhancement of assay sensitivity and specificity.
References
Technical Guide: Molar Absorptivity and Extinction Coefficient of DAOS in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (DAOS) in quantitative biochemical assays. While the intrinsic molar absorptivity of this compound itself is not the parameter of interest for these applications, this guide focuses on the critical physicochemical properties of the chromophore formed during its use as a Trinder's reagent.
This compound is a highly water-soluble aniline derivative that serves as a chromogenic substrate in enzymatic assays that produce hydrogen peroxide (H₂O₂). The core principle of its utility lies in the Trinder reaction, where in the presence of peroxidase, this compound undergoes oxidative coupling with a compound like 4-aminoantipyrine (4-AA) to form a stable, colored quinoneimine dye. The intensity of this color, measured spectrophotometrically, is directly proportional to the initial concentration of H₂O₂.
Data Presentation: Physicochemical Properties
The molar absorptivity of the final colored product in a this compound-based assay is a critical parameter for converting absorbance units to concentration. It is important to note that this value is highly dependent on the specific coupling agent used (e.g., 4-aminoantipyrine), the pH of the reaction medium, and the wavelength of maximum absorbance (λmax) of the resulting dye. While a definitive molar absorptivity for the this compound-4-AA adduct is not consistently reported across the literature, values for similar Trinder reaction products provide a valuable reference.
| Property | Value | Notes |
| Chemical Name | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt | - |
| CAS Number | 83777-30-4 | - |
| Molecular Formula | C₁₃H₂₀NNaO₆S | - |
| Molecular Weight | 341.36 g/mol | - |
| Typical λmax of Dye | ~550 - 600 nm | The exact wavelength depends on the coupling agent and reaction conditions. |
| Molar Absorptivity (ε) | Varies; a representative value for a similar quinoneimine dye is approximately 5,700 M⁻¹cm⁻¹ at 505 nm. Another example shows a value of 1.72 x 10⁴ L·mol⁻¹·cm⁻¹ at 550 nm. | This value must be determined empirically for the specific assay conditions or a well-characterized standard curve must be used. |
Experimental Protocols: Spectrophotometric Determination of H₂O₂
The following is a generalized protocol for the determination of an analyte that can be enzymatically oxidized to produce hydrogen peroxide, using this compound as the chromogenic substrate. This protocol should be optimized for specific applications.
1. Reagent Preparation:
-
Phosphate Buffer (e.g., 100 mM, pH 7.0): Prepare a stock solution of 100 mM sodium phosphate buffer and adjust the pH to 7.0.
-
This compound Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound in the phosphate buffer. Protect from light.
-
4-Aminoantipyrine (4-AA) Solution (e.g., 10 mM): Dissolve the appropriate amount of 4-AA in the phosphate buffer. Protect from light.
-
Horseradish Peroxidase (HRP) Solution (e.g., 10 U/mL): Dissolve HRP in the phosphate buffer. Prepare fresh daily and keep on ice.
-
Analyte-Specific Oxidase: Prepare the specific oxidase for the analyte of interest (e.g., glucose oxidase for glucose determination) in the phosphate buffer according to the manufacturer's instructions.
-
Hydrogen Peroxide Standard Solutions: Prepare a series of H₂O₂ standards of known concentrations in the phosphate buffer to generate a standard curve.
2. Assay Procedure:
-
Reaction Mixture Preparation: In a microplate well or a cuvette, combine the phosphate buffer, this compound solution, 4-AA solution, and HRP solution.
-
Sample/Standard Addition: Add a known volume of the sample or H₂O₂ standard to the reaction mixture.
-
Initiation of Enzymatic Reaction: Add the analyte-specific oxidase to initiate the production of H₂O₂.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow for color development. The incubation time should be optimized to ensure the reaction goes to completion or is measured within the linear phase.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting quinoneimine dye at its λmax (typically between 550-600 nm) using a spectrophotometer or microplate reader.
-
Quantification: Determine the concentration of H₂O₂ in the sample by comparing its absorbance to the standard curve generated from the H₂O₂ standards.
Mandatory Visualization
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Signaling pathway leading to H₂O₂ production and its detection by this compound.
In-Depth Technical Guide: Water Solubility of DAOS Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS sodium salt), is a highly water-soluble aniline derivative widely utilized as a chromogenic reagent in diagnostic and biochemical assays.[1] As a member of the Trinder reagents, this compound sodium salt is instrumental in the enzymatic determination of various analytes, most notably in colorimetric assays for glucose, cholesterol, and triglycerides. Its high solubility in aqueous solutions is a critical property that ensures its effective participation in these enzymatic reactions, which are fundamental to many clinical diagnostic tests.[1] This guide provides a comprehensive overview of the water solubility of this compound sodium salt, including quantitative data, detailed experimental protocols for solubility determination, and a description of its application in key biochemical signaling pathways.
Physicochemical Properties and Water Solubility
This compound sodium salt typically appears as a white to off-white crystalline powder. Its molecular structure, featuring a sulfopropyl group, significantly enhances its solubility in water, a crucial characteristic for its application in aqueous biochemical assays.[1]
Quantitative Solubility Data
The water solubility of this compound sodium salt is a key parameter for its use in solution-based assays. The available data indicates a high degree of solubility in water.
| Parameter | Value | Reference |
| Water Solubility | >50 mg/mL | [1] |
Note: This value is reported at standard laboratory conditions. The solubility may be influenced by temperature and pH.
Experimental Protocol for Determining Water Solubility
Materials
-
This compound sodium salt (high purity)
-
Deionized or distilled water
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
pH meter
-
Spectrophotometer or HPLC system for concentration analysis
-
Syringe filters (e.g., 0.22 µm pore size)
Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound sodium salt and add it to a known volume of deionized water in a sealed container (e.g., a glass vial or flask). The exact amount will depend on the expected solubility and the volume of the solvent.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). This allows for the maximum amount of solute to dissolve.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved particles. This step is crucial to prevent overestimation of the solubility.
-
-
Concentration Analysis:
-
Dilute the filtered, saturated solution with a known volume of deionized water to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound sodium salt in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry (at the wavelength of maximum absorbance for this compound) or High-Performance Liquid Chromatography (HPLC).
-
Prepare a calibration curve using standard solutions of known this compound sodium salt concentrations to accurately quantify the concentration in the test sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound sodium salt water solubility.
Application in Biochemical Signaling Pathways (Trinder Reactions)
This compound sodium salt is a key component in a class of enzymatic assays known as Trinder reactions. These assays are used to quantify the concentration of various analytes by measuring the hydrogen peroxide (H₂O₂) produced in a preceding enzymatic reaction. The high water solubility of this compound ensures it is readily available for the color-forming reaction.
The general principle of the Trinder reaction involving this compound is as follows:
-
An oxidase enzyme catalyzes the oxidation of a specific substrate, producing H₂O₂ as a byproduct.
-
In the presence of peroxidase, the newly formed H₂O₂ oxidatively couples this compound with another chromogenic reagent, typically 4-aminoantipyrine (4-AAP).
-
This coupling reaction forms a stable, colored quinoneimine dye.
-
The intensity of the color, which is proportional to the concentration of the initial analyte, is measured spectrophotometrically.
Glucose Assay
In the enzymatic determination of glucose, glucose oxidase catalyzes the oxidation of glucose to gluconic acid and H₂O₂. The H₂O₂ then reacts with this compound and 4-AAP in the presence of peroxidase to produce a colored product.[2]
Cholesterol Assay
For the determination of total cholesterol, cholesterol esterase first hydrolyzes cholesterol esters to free cholesterol. Cholesterol oxidase then oxidizes the free cholesterol, producing H₂O₂. This H₂O₂ is subsequently used in the Trinder reaction with this compound and 4-AAP.[3]
Triglyceride Assay
The enzymatic assay for triglycerides involves the initial hydrolysis of triglycerides into glycerol and free fatty acids by lipase. The glycerol is then phosphorylated and subsequently oxidized to produce H₂O₂. The H₂O₂ then drives the color-forming reaction with this compound and 4-AAP.[4]
Conclusion
This compound sodium salt exhibits excellent water solubility, a property that is fundamental to its widespread use in clinical diagnostics and biochemical research. Its role as a chromogenic substrate in Trinder reactions allows for the sensitive and specific quantification of a variety of biologically important analytes. The experimental protocol outlined in this guide provides a robust framework for the determination of its aqueous solubility, while the signaling pathway diagrams illustrate its mechanism of action in key enzymatic assays. For researchers and professionals in drug development and diagnostics, a thorough understanding of the solubility characteristics and reaction mechanisms of this compound sodium salt is essential for the development and optimization of reliable and accurate analytical methods.
References
The Analytical Edge: A Technical Guide to DAOS and Other Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biochemical and clinical assays, the precise quantification of enzymatic activity and analyte concentration is paramount. Chromogenic substrates, which generate a colored product upon enzymatic reaction, are fundamental tools in this pursuit. Among these, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS), a highly sensitive Trinder's reagent, has emerged as a powerful tool, particularly for the detection of hydrogen peroxide (H₂O₂). This guide provides an in-depth technical comparison of this compound with other widely used chromogenic substrates, namely 3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine dihydrochloride (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). We will delve into their mechanisms of action, present quantitative data for comparative analysis, and provide detailed experimental protocols to aid in assay development and optimization.
Core Principles of Chromogenic Detection
Chromogenic assays are predicated on the enzymatic conversion of a colorless substrate into a colored product. The intensity of the color, which is directly proportional to the amount of product formed, can be quantified spectrophotometrically. This principle is widely applied in various assay formats, most notably in Enzyme-Linked Immunosorbent Assays (ELISAs), where an enzyme, commonly horseradish peroxidase (HRP), is conjugated to an antibody to detect a target antigen.
The majority of the chromogenic substrates discussed herein are oxidized by HRP in the presence of hydrogen peroxide. The general reaction scheme is as follows:
H₂O₂ + Substrate (reduced, colorless) --(HRP)--> H₂O + Substrate (oxidized, colored)
The choice of chromogenic substrate is critical and depends on the specific requirements of the assay, including desired sensitivity, kinetic properties, and stability.
This compound: A Highly Sensitive Trinder's Reagent
This compound belongs to a class of compounds known as Trinder's reagents, which are used for the colorimetric determination of hydrogen peroxide. The reaction mechanism involves the oxidative coupling of this compound with a second compound, typically 4-aminoantipyrine (4-AAP), in the presence of H₂O₂ and a peroxidase. This reaction produces a stable, colored quinone-imine dye.
Mechanism of Action
The enzymatic reaction catalyzed by horseradish peroxidase (HRP) involves a multi-step process. First, HRP reacts with hydrogen peroxide to form a highly reactive intermediate enzyme complex (Compound I). This complex then oxidizes the substrate molecules in two successive one-electron transfer steps, returning the enzyme to its native state.
In the case of this compound, the reaction proceeds as follows:
-
HRP Activation: HRP reacts with H₂O₂ to form the activated HRP-H₂O₂ complex.
-
Oxidative Coupling: The activated HRP complex facilitates the oxidative coupling of this compound and 4-AAP, forming a purple-colored quinone-imine dye.
dot
Caption: Oxidative coupling of this compound and 4-AAP catalyzed by HRP.
A Comparative Analysis of Chromogenic Substrates
The selection of an appropriate chromogenic substrate is a critical step in assay design. The following sections provide a detailed comparison of this compound with TMB, OPD, and ABTS, focusing on their key performance characteristics.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound, TMB, OPD, and ABTS. It is important to note that these values can be influenced by experimental conditions such as pH, temperature, and buffer composition.
| Parameter | This compound | TMB | OPD | ABTS |
| Wavelength (λmax) | ~593 nm[1] | 652 nm (blue), 450 nm (yellow, after stopping)[2][3][4][5][6] | 492 nm (after stopping)[7][8] | 405-420 nm, 650 nm, 734 nm[2][9][10][11] |
| Molar Extinction Coefficient (ε) | ~17,000 M⁻¹cm⁻¹[1] | 39,000 M⁻¹cm⁻¹ (at 652 nm)[2][4][5][6], 59,000 M⁻¹cm⁻¹ (at 450 nm)[2][3][4][5] | ~16,700 M⁻¹cm⁻¹ (at 417 nm)[6] | ~36,000 M⁻¹cm⁻¹ (at 420 nm)[6][9][10] |
| Relative Sensitivity | High | Very High[6] | Moderate | Low to Moderate[2] |
| Color of Product | Purple/Blue | Blue (kinetic), Yellow (stopped) | Yellow-Orange | Green/Blue-Green |
| Carcinogenicity | Not classified as carcinogenic | Non-carcinogenic | Potentially carcinogenic | Non-carcinogenic |
| Stability of Reagent | Good[12] | Moderate (light-sensitive) | Moderate (light and air sensitive) | Good |
| Stability of Product | Good | Good | Good (after stopping) | Good |
Qualitative Comparison
-
This compound: Offers high sensitivity and a distinct colorimetric signal in the higher visible range, which can minimize interference from biological samples. Its good water solubility and stability make it a reliable choice for various automated and manual assays.[12]
-
TMB: Generally considered the most sensitive chromogenic substrate for HRP, providing a strong signal.[6] The ability to read kinetically in the blue range or as an endpoint in the yellow range offers flexibility. However, it is sensitive to light, requiring careful handling.
-
OPD: A traditionally used substrate with moderate sensitivity. Its use has declined due to its potential carcinogenicity.
-
ABTS: Produces a soluble green end product and is less sensitive than TMB and OPD.[2] Its slower reaction kinetics can be advantageous in assays with high background noise.
Experimental Protocols
The following sections provide detailed methodologies for using this compound, TMB, OPD, and ABTS in a typical 96-well plate format for the detection of hydrogen peroxide, often as part of an ELISA.
This compound Assay Protocol for H₂O₂ Detection
This protocol is a representative example for the use of this compound in a colorimetric assay for hydrogen peroxide.
Reagents:
-
This compound Stock Solution: 10 mM this compound in deionized water.
-
4-AAP Stock Solution: 10 mM 4-aminoantipyrine in deionized water.
-
Horseradish Peroxidase (HRP) Stock Solution: 1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Reaction Buffer: 100 mM Phosphate buffer, pH 7.0.
-
Hydrogen Peroxide (H₂O₂) Standard: Prepare a series of dilutions from a 30% H₂O₂ stock solution in the reaction buffer.
Procedure:
-
Prepare Working Reagent: In a single tube, mix the this compound stock solution, 4-AAP stock solution, and HRP stock solution in the reaction buffer to final concentrations of 0.5 mM this compound, 0.2 mM 4-AAP, and 1 µg/mL HRP.
-
Sample/Standard Addition: Add 50 µL of your sample or H₂O₂ standard to each well of a 96-well microplate.
-
Initiate Reaction: Add 150 µL of the working reagent to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Measure the absorbance at 593 nm using a microplate reader.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. selectscience.net [selectscience.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Structural Insights into 2,2′-Azino-Bis(3-Ethylbenzothiazoline-6-Sulfonic Acid) (ABTS)-Mediated Degradation of Reactive Blue 21 by Engineered Cyathus bulleri Laccase and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. A comparison of two bedside tests for the detection of salicylates in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DAOS-Based Glucose Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of glucose levels in biological samples is a cornerstone of clinical diagnostics and biomedical research. The DAOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt) protocol offers a sensitive and stable colorimetric method for the quantification of glucose. This method is a modification of the Trinder reaction, which is widely used in clinical chemistry. The assay is based on the enzymatic oxidation of glucose by glucose oxidase (GOD), followed by a peroxidase (POD)-catalyzed reaction that results in the formation of a stable, colored quinoneimine dye. The intensity of the color produced is directly proportional to the glucose concentration in the sample.[1][2][3][4]
This compound, as a new Trinder's reagent, provides several advantages, including good water solubility, high sensitivity, and strong stability over a wide pH range, making it suitable for various diagnostic and biochemical applications.[1][5]
Principle of the Method
The this compound-based glucose assay involves a two-step enzymatic reaction:
-
Glucose Oxidation: Glucose oxidase (GOD) catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). The D-glucono-δ-lactone is then spontaneously hydrolyzed to gluconic acid.[3][6]
-
Colorimetric Reaction: In the presence of peroxidase (POD), the hydrogen peroxide produced in the first step reacts with this compound and 4-aminoantipyrine (4-AAP) to form a purple-red quinoneimine dye.[1][2]
The absorbance of the resulting colored solution is measured spectrophotometrically at a wavelength between 505 nm and 550 nm. The intensity of the color is directly proportional to the concentration of glucose in the sample.[2][4][7]
Signaling Pathway
Caption: Enzymatic reaction pathway of the this compound-based glucose assay.
Data Presentation
Assay Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | Up to 500-600 mg/dL | [7][8] |
| Intra-assay Precision (CV%) | 3.50% - 3.83% | [7] |
| Inter-assay Precision (CV%) | 4.38% - 4.66% | [7] |
| Wavelength of Max. Absorbance | 505 nm - 550 nm | [2][4][7] |
| Incubation Time | 5-10 minutes at 37°C or 10-30 minutes at room temperature | [4][7] |
| Sample Volume | 10 µL | [4][9] |
Reference Glucose Ranges in Serum/Plasma
| Population | Range (mg/dL) | Range (mmol/L) | Reference |
| Normal (Fasting) | 60 - 110 | 3.33 - 6.11 | [7] |
Note: Each laboratory should establish its own reference ranges.
Experimental Protocols
Reagents and Materials
-
GOD-POD Reagent: A solution containing Glucose Oxidase (GOD), Peroxidase (POD), 4-aminoantipyrine (4-AAP), this compound, and a suitable buffer (e.g., phosphate buffer, pH ~7.0-7.5).[4][7]
-
Glucose Standard: A solution of known glucose concentration (e.g., 100 mg/dL).[4][9]
-
Samples: Serum or plasma, free of hemolysis.[4][7] Sodium fluoride can be used as a glycolytic inhibitor.[9]
-
Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 505-550 nm.[7]
-
Pipettes, test tubes, and a water bath or incubator.[4]
Sample Preparation
-
Collect blood samples and separate serum or plasma promptly to prevent glycolysis. The average decrease in serum glucose is about 7% per hour in uncentrifuged blood at room temperature.[7]
-
If not analyzed immediately, store samples at 2-8°C for up to 8 hours or at -20°C for longer periods.[7]
-
Ensure samples are at room temperature before starting the assay.
Assay Procedure (Manual Method)
-
Label three test tubes as "Blank," "Standard," and "Test."
-
Pipette the following reagents into the respective tubes:
| Reagent | Blank | Standard | Test |
| GOD-POD Reagent | 1.0 mL | 1.0 mL | 1.0 mL |
| Distilled Water | 10 µL | - | - |
| Glucose Standard | - | 10 µL | - |
| Sample | - | - | 10 µL |
-
Mix the contents of each tube thoroughly.
-
Incubate all tubes at 37°C for 10 minutes or at room temperature (25°C) for 30 minutes.[4]
-
After incubation, measure the absorbance of the "Standard" and "Test" samples against the "Blank" at 540 nm. The color is typically stable for 15-30 minutes.[4][7]
Calculation of Results
Calculate the glucose concentration in the sample using the following formula:
Glucose Concentration (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard [9]
To convert mg/dL to mmol/L, multiply by 0.0555.[7]
Experimental Workflow
Caption: General workflow for the this compound-based glucose assay.
Troubleshooting and Considerations
-
Hemolysis: Hemolyzed samples should be avoided as they can interfere with the assay.[4]
-
Interfering Substances: High concentrations of reducing substances such as ascorbic acid (Vitamin C), uric acid, and bilirubin may interfere with the reaction by consuming hydrogen peroxide, leading to falsely low glucose values.
-
Reagent Stability: Reagents should be stored according to the manufacturer's instructions, typically at 2-8°C and protected from light, to ensure stability.[7] Signs of deterioration include turbidity or an absorbance of the reagent blank greater than 0.2.[7]
-
Linearity: If a sample's glucose concentration is expected to be above the linear range of the assay, it should be diluted with a suitable diluent (e.g., 0.9% NaCl) and the final result multiplied by the dilution factor.[7]
References
- 1. The mysterious member of those testing projects, the new Trinder's reagent this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Trinder glucose activity test - Wikipedia [en.wikipedia.org]
- 3. Peroxidase-Coupled Glucose Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. laboratorytests.org [laboratorytests.org]
- 5. The New Trinderâs reagent this compound detection road and "stumbling block" [vacutaineradditives.com]
- 6. Glucose oxidase - Wikipedia [en.wikipedia.org]
- 7. atlas-medical.com [atlas-medical.com]
- 8. METHODS FOR ESTIMATION OF BLOOD GLUCOSE : A COMPARATIVE EVALUATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Serum Creatinine Using DAOS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of serum creatinine is a cornerstone in the assessment of renal function. Creatinine, a metabolic byproduct of creatine phosphate in muscle, is excreted by the kidneys at a relatively constant rate. Consequently, its concentration in serum is a reliable indicator of the glomerular filtration rate (GFR). While the classic Jaffe method has been widely used, it is susceptible to interference from various endogenous and exogenous substances. Enzymatic methods offer superior specificity and accuracy, making them the preferred choice for precise clinical and research applications.
This document provides detailed application notes and protocols for the enzymatic determination of serum creatinine utilizing N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxy-4-fluoroaniline sodium salt (DAOS) as a chromogenic substrate. This method is based on a multi-step enzymatic cascade that results in the formation of a colored product, the absorbance of which is directly proportional to the creatinine concentration in the sample.
Principle of the Method
The enzymatic determination of creatinine involves a series of coupled reactions. Initially, creatinine is hydrolyzed to creatine by the enzyme creatininase. Creatine is then converted to sarcosine and urea by creatinase. Subsequently, sarcosine is oxidized by sarcosine oxidase, a reaction that produces hydrogen peroxide (H₂O₂). In the final step, the generated H₂O₂ reacts with this compound and 4-aminoantipyrine (4-AAP) in the presence of peroxidase (POD) to form a stable, colored quinoneimine dye. The intensity of the color, measured spectrophotometrically, corresponds to the creatinine concentration in the sample.
A key feature of many modern enzymatic assays is a two-reagent system. The first reagent typically contains all the necessary enzymes except creatininase. This allows for the elimination of endogenous creatine in the sample during a pre-incubation step. The addition of the second reagent, containing creatininase, initiates the reaction cascade starting from creatinine, ensuring that the measured color change is specific to the creatinine concentration.
Signaling Pathway
Application Notes and Protocols for DAOS Assay in Uric Acid Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uric acid is the final product of purine metabolism in humans. Its measurement in biological fluids such as serum, plasma, and urine is a key diagnostic marker for a variety of disorders. Elevated levels of uric acid, a condition known as hyperuricemia, are strongly associated with gout, and have been linked to kidney disease, metabolic syndrome, and cardiovascular conditions.[1] Conversely, lower-than-normal uric acid levels can also be indicative of underlying health issues.
The DAOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline) assay is a highly sensitive and specific enzymatic method for the quantitative determination of uric acid. This colorimetric assay relies on a coupled enzyme reaction involving uricase and peroxidase. The specificity of uricase for uric acid, combined with the sensitivity of the chromogenic substrate, makes the this compound method a robust and reliable tool for both research and clinical applications.
Principle of the Assay
The this compound assay for uric acid measurement is based on a two-step enzymatic reaction. In the first step, uricase specifically catalyzes the oxidation of uric acid to allantoin, hydrogen peroxide (H₂O₂), and carbon dioxide. In the second step, in the presence of peroxidase, the newly formed hydrogen peroxide reacts with a chromogenic substrate system. This system typically consists of 4-aminoantipyrine (4-AAP) and a phenol or aniline derivative, such as this compound. The oxidative coupling of these substrates results in the formation of a colored quinoneimine dye. The intensity of the color produced is directly proportional to the concentration of uric acid in the sample and can be quantified by measuring its absorbance at a specific wavelength, typically between 505 nm and 550 nm.[1][2]
Assay Performance Characteristics
The performance of the this compound-based uric acid assay is characterized by its sensitivity, linearity, precision, and recovery. The following table summarizes typical performance data from various commercially available kits and studies, providing a basis for comparison.
| Parameter | Typical Value Range | Description |
| Limit of Detection (LOD) | 0.03 - 0.5 µM | The lowest concentration of uric acid that can be reliably distinguished from the blank. |
| Limit of Quantification (LOQ) | 1.11 - 5 µM | The lowest concentration of uric acid that can be measured with acceptable precision and accuracy.[3] |
| Linearity Range | Up to 20 - 30 mg/dL | The concentration range over which the assay response is directly proportional to the uric acid concentration.[4] |
| Intra-Assay Precision (CV%) | < 5% - 10% | The variation observed within the same assay run, indicating the reproducibility of the assay.[5] |
| Inter-Assay Precision (CV%) | < 8% - 12% | The variation observed between different assay runs, indicating the long-term reproducibility of the assay.[5] |
| Recovery | 90% - 110% | The accuracy of the assay in measuring a known amount of uric acid spiked into a sample matrix. |
Experimental Protocols
Materials and Reagents
-
Uric Acid Assay Kit (containing uricase, peroxidase, this compound or a similar chromogen, 4-AAP, and a reaction buffer)
-
Microplate reader capable of measuring absorbance at 505-550 nm
-
96-well clear flat-bottom microplates
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Samples (serum, plasma, urine, or other biological fluids)
-
Uric acid standards
Sample Preparation
-
Serum and Plasma: Can typically be used directly. If high levels of uric acid are expected, dilute the sample with the assay buffer.
-
Urine: Should be diluted with distilled or deionized water prior to the assay. A common dilution factor is 1:10 or 1:20. To prevent uric acid precipitation, the urine sample's pH can be adjusted to >8 with 0.01N NaOH.[4]
-
Cell Culture Supernatants and Tissue Lysates: Centrifuge to remove any cellular debris before use.
Assay Procedure (96-Well Plate Format)
-
Prepare Reagents: Reconstitute or prepare the reagents as instructed in the specific kit manual. This typically involves creating a working solution containing the enzymes and chromogenic substrates.
-
Prepare Uric Acid Standards: Prepare a series of uric acid standards by diluting the provided stock solution with the assay buffer to create a standard curve. A typical range for the standard curve is 0 to 10 mg/dL.
-
Pipette Reagents and Samples:
-
Add a specific volume (e.g., 100 µL) of the working reagent to each well of the 96-well plate.
-
Add a small volume (e.g., 10 µL) of the standards, samples, and a blank (assay buffer or water) to their respective wells.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 5-15 minutes). Protect the plate from light during incubation.
-
Measurement: Measure the absorbance of each well at the recommended wavelength (e.g., 520 nm) using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the uric acid concentration in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the result by the dilution factor if the samples were diluted.
-
Visualizations
This compound Assay Enzymatic Reaction Pathway
Caption: Enzymatic reaction cascade of the this compound assay for uric acid measurement.
Experimental Workflow for Uric Acid Measurement
Caption: Step-by-step workflow for the this compound-based uric acid assay.
Purine Metabolism and Uric Acid Production Pathway
Caption: Metabolic pathway of purine degradation leading to the formation of uric acid.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Signal | Inactive reagents | Ensure reagents are stored correctly and have not expired. Prepare fresh working solutions. |
| Incorrect wavelength | Verify the absorbance is being measured at the correct wavelength as specified in the kit protocol. | |
| Insufficient incubation time or temperature | Ensure the incubation is carried out for the recommended time and at the correct temperature. | |
| High Background | Contaminated reagents or water | Use high-quality, fresh reagents and distilled or deionized water. |
| Sample interference | Some substances in the sample may interfere with the assay. Consider sample dilution or deproteinization. | |
| Poor Precision | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Incomplete mixing | Mix the contents of the wells thoroughly after adding all reagents and samples. | |
| Temperature variation across the plate | Ensure the entire plate is at a uniform temperature during incubation. |
Concluding Remarks
The this compound assay for uric acid measurement is a reliable, sensitive, and straightforward method suitable for a wide range of research and drug development applications. By understanding the principles of the assay and adhering to the outlined protocols, researchers can obtain accurate and reproducible quantification of uric acid in various biological samples. The provided performance characteristics and troubleshooting guide serve as valuable resources for optimizing assay conditions and ensuring high-quality data.
References
- 1. diasys-diagnostics.com [diasys-diagnostics.com]
- 2. biolabo.fr [biolabo.fr]
- 3. Ultrasensitive and selective colorimetric detection of uric acid using peroxidase mimetic activity of biogenic palladium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlas-medical.com [atlas-medical.com]
- 5. ELISA Kit for Uric Acid (UA) | CES529Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
Application Notes and Protocols for Diamine Oxidase (DAO) Colorimetric Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamine oxidase (DAO), also known as histaminase, is a key enzyme in the metabolism of ingested histamine and other biogenic amines.[1][2][3] An imbalance in DAO activity can lead to histamine intolerance, a condition with a range of allergy-like symptoms.[3][4] Consequently, the accurate measurement of DAO activity is crucial for diagnosing histamine intolerance and for research in related fields.[5][6] This document provides detailed application notes and protocols for the preparation of working solutions for colorimetric assays to determine DAO activity in biological samples such as serum and plasma.[5][7]
The colorimetric assay for DAO activity is typically an indirect method. It relies on the DAO-catalyzed oxidative deamination of a substrate (e.g., putrescine, cadaverine, or histamine) which produces an aminoaldehyde, ammonia, and hydrogen peroxide (H₂O₂).[1][8] The generated H₂O₂ is then used by a peroxidase, such as horseradish peroxidase (HRP), to oxidize a chromogenic substrate, resulting in a colored product.[8][9] The intensity of the color, measured spectrophotometrically, is directly proportional to the DAO activity in the sample.[10][11]
Signaling Pathway: Histamine Degradation
Diamine oxidase is a primary enzyme responsible for the degradation of extracellular histamine, particularly in the gastrointestinal tract.[2] The oxidative deamination of histamine by DAO prevents its excessive absorption and systemic effects.
Caption: Oxidative deamination of histamine by Diamine Oxidase (DAO).
Experimental Protocols
Principle of the Colorimetric DAO Assay
The assay measures DAO activity by quantifying the hydrogen peroxide produced in the DAO-catalyzed reaction. This is achieved through a coupled reaction where horseradish peroxidase (HRP) utilizes the H₂O₂ to oxidize a chromogenic substrate, leading to a measurable color change.
Preparation of Reagents and Working Solutions
1. Sample Preparation:
-
Serum or plasma samples are typically used for DAO activity measurement.[5][7]
-
Samples should be handled and stored appropriately to maintain enzyme activity.
2. Substrate Solution:
-
This solution contains the substrate for the DAO enzyme in a suitable buffer.
-
Example Composition:
3. Color Working Solution:
-
This solution contains the chromogenic substrate, horseradish peroxidase, and other components necessary for the color development reaction.
-
Example Composition:
4. Stop Solution:
-
A solution to terminate the enzymatic reaction.
-
Example Composition:
-
30 mM Sodium Diethyldithiocarbamate[5]
-
5. Hydrogen Peroxide (H₂O₂) Standard Solution:
-
Used to generate a standard curve for the quantification of H₂O₂ produced in the DAO reaction.
-
A stock solution of H₂O₂ (e.g., 0.88 M) is serially diluted to prepare standards of known concentrations.[8]
Assay Procedure
The following is a generalized protocol. Optimal conditions such as incubation times and temperatures may need to be determined empirically.
Caption: General experimental workflow for a colorimetric DAO assay.
Detailed Steps:
-
Pre-warm the substrate solution to 37°C for 5 minutes.[5][12]
-
Add the serum or plasma sample to the pre-warmed substrate solution.[5][12]
-
Incubate the mixture at 37°C for 30 minutes to allow the DAO in the sample to react with the substrate, producing hydrogen peroxide.[5][12]
-
Add the Color Working Solution to the reaction mixture.[5][12]
-
Incubate at 37°C for 60 minutes to allow for color development.[5][12]
-
Add the Stop Solution to terminate the reaction.[5]
-
Measure the absorbance of the solution at the appropriate wavelength (e.g., 666 nm for the product of DA-67 oxidation).[5][12]
-
Prepare a standard curve using the H₂O₂ standards.
-
Calculate the DAO activity in the sample by comparing its absorbance to the standard curve.
Data Presentation
Quantitative data from DAO colorimetric assays should be presented in a clear and organized manner to allow for easy interpretation and comparison.
Table 1: Example Reagent Concentrations and Assay Parameters
| Parameter | Value | Reference |
| Substrate Solution | ||
| Buffer | 25 mM PIPES, pH 7.2 | [5][12] |
| Substrate (Cadaverine) | 30 mM | [5][12] |
| Color Working Solution | ||
| Buffer | 25 mM MES, pH 5.4 | [5][12] |
| Chromogen (DA-67) | 100 µM | [5][12] |
| Horseradish Peroxidase | 6 U/mL | [5][12] |
| Ascorbate Oxidase | 5 U/mL | [5][12] |
| Incubation Times | ||
| Sample with Substrate | 30 minutes at 37°C | [5][12] |
| Color Development | 60 minutes at 37°C | [5][12] |
| Measurement | ||
| Wavelength | 666 nm | [5][12] |
Table 2: Typical Performance Characteristics of Colorimetric DAO Assays
| Parameter | Value Range | Reference |
| Linear Detection Range | 0.15 - 4.5 mU/mL | [13][14] |
| 0.5 - 6 U/L | [7][15] | |
| Limit of Detection (LOD) | 0.062 mU/mL | [13][14] |
Table 3: Example Results from a Clinical Study
| Group | Mean DAO Concentration (U/mL) | Mean DAO Activity (U/L) | Reference |
| Patients (n=22) | 9.268 ± 1.124 | 1.143 ± 0.085 | [5][16] |
| Controls (n=22) | 20.710 ± 2.509 | 1.533 ± 0.119 | [5][16] |
| P-value | 0.0002 | 0.011 | [5][16] |
Troubleshooting
-
High Background: This may be due to the presence of interfering substances in the sample. The inclusion of ascorbate oxidase can help reduce interference from ascorbic acid.[5][9]
-
Low Signal: Ensure that all reagents are prepared correctly and have not expired. The enzyme activities of DAO and HRP are critical for signal generation.
-
Poor Reproducibility: Inconsistent pipetting, temperature fluctuations, or timing of incubation steps can lead to variability in results.
Conclusion
The colorimetric assay for diamine oxidase activity is a robust and valuable tool for both clinical diagnostics and research. Proper preparation of working solutions and adherence to a standardized protocol are essential for obtaining accurate and reproducible results. The information and protocols provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals working with DAO.
References
- 1. Diamine oxidase - Wikipedia [en.wikipedia.org]
- 2. seebeyondshop.com [seebeyondshop.com]
- 3. Diamine Oxidase: Do Supplements Help Histamine Intolerance? [webmd.com]
- 4. researchgate.net [researchgate.net]
- 5. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. seebeyondshop.com [seebeyondshop.com]
- 11. Diamine Oxidase (DAO) Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 12. repositorio.uchile.cl [repositorio.uchile.cl]
- 13. The colorimetric assay of diamine oxidase activity with high sensitivity based on calixarene derivative-capped gold nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Diamine Oxidase (DAO) Activity using 4-Aminoantipyrine (4-AAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamine oxidase (DAO) is a critical enzyme in the metabolism of biogenic amines, most notably histamine.[1] Dysregulation of DAO activity has been implicated in various physiological and pathological conditions, including histamine intolerance, inflammatory diseases, and allergic reactions.[1][2] Consequently, the accurate quantification of DAO activity is paramount for both basic research and clinical diagnostics.
This document provides a detailed protocol for the determination of DAO activity using a coupled enzymatic reaction involving 4-aminoantipyrine (4-AAP). This spectrophotometric assay is a reliable and widely used method that offers a colorimetric readout, making it accessible for most laboratory settings.[3]
Principle of the Assay
The assay is based on a two-step enzymatic cascade. In the first step, diamine oxidase catalyzes the oxidative deamination of a substrate, such as putrescine or histamine, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[1][4]
In the second step, the generated H₂O₂ is utilized by horseradish peroxidase (HRP) to catalyze the oxidative coupling of 4-aminoantipyrine (4-AAP) with a phenolic compound (e.g., vanillic acid or phenol). This reaction produces a colored quinoneimine dye, the absorbance of which is directly proportional to the amount of H₂O₂ produced and, therefore, to the DAO activity in the sample.[3] The increase in absorbance is typically measured at a wavelength between 490 nm and 510 nm.[3]
Reaction Pathway
Caption: The two-step enzymatic reaction for DAO activity determination.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the DAO and 4-AAP reaction protocol.
Table 1: Reagent Concentrations
| Reagent | Recommended Concentration |
| Potassium Phosphate Buffer | 0.2 M |
| 4-Aminoantipyrine (4-AAP) | 0.5 mM |
| Vanillic Acid | 1 mM |
| Horseradish Peroxidase (HRP) | 4 U/mL |
| DAO Substrate (e.g., Putrescine) | Varies (refer to protocol) |
| Hydrogen Peroxide (for standard curve) | 0 - 100 µM |
Table 2: Experimental Conditions and Parameters
| Parameter | Value |
| pH | 7.6 |
| Temperature | 37 °C |
| Wavelength for Absorbance Measurement | 490 - 510 nm |
| Incubation Time | 30 - 60 minutes |
| Limit of Detection (LOD) | Dependent on specific assay conditions |
| Limit of Quantification (LOQ) | Dependent on specific assay conditions |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample types and laboratory conditions.
Reagent Preparation
-
Potassium Phosphate Buffer (0.2 M, pH 7.6): Prepare a 0.2 M solution of potassium phosphate monobasic and a 0.2 M solution of potassium phosphate dibasic. Mix the two solutions until the desired pH of 7.6 is achieved.
-
4-Aminoantipyrine (4-AAP) Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of 4-AAP in the potassium phosphate buffer. Store protected from light.
-
Vanillic Acid Stock Solution (e.g., 20 mM): Dissolve the appropriate amount of vanillic acid in the potassium phosphate buffer. Gentle heating may be required to fully dissolve.
-
Horseradish Peroxidase (HRP) Stock Solution (e.g., 40 U/mL): Reconstitute lyophilized HRP in the potassium phosphate buffer. Aliquot and store at -20°C.
-
DAO Substrate Stock Solution (e.g., Putrescine, 100 mM): Dissolve putrescine dihydrochloride in deionized water. Adjust the pH to 7.6 if necessary. Store at -20°C.
-
Hydrogen Peroxide (H₂O₂) Standard Stock Solution (e.g., 1 mM): Dilute a concentrated H₂O₂ solution in deionized water. The exact concentration should be determined spectrophotometrically (A₂₄₀, ε = 43.6 M⁻¹cm⁻¹).
Experimental Workflow
Caption: A generalized workflow for the DAO activity assay.
Assay Procedure
-
Prepare H₂O₂ Standards: Prepare a series of H₂O₂ standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting the 1 mM H₂O₂ stock solution in potassium phosphate buffer.
-
Prepare Chromogenic Working Solution: On the day of the experiment, prepare a working solution containing 0.5 mM 4-AAP, 1 mM vanillic acid, and 4 U/mL HRP in 0.2 M potassium phosphate buffer (pH 7.6). Prepare a sufficient volume for all wells.
-
Set up the Assay Plate: In a 96-well microplate, add the following to each well:
-
Blank Wells: 50 µL of potassium phosphate buffer.
-
Standard Wells: 50 µL of each H₂O₂ standard.
-
Sample Wells: 50 µL of your sample (e.g., diluted serum or tissue homogenate).
-
-
Add Chromogenic Solution: Add 100 µL of the chromogenic working solution to all wells (blanks, standards, and samples).
-
Initiate the Reaction: Add 50 µL of the DAO substrate solution (e.g., putrescine at a final concentration to be optimized, typically in the mM range) to all sample wells. For blank and standard wells, add 50 µL of potassium phosphate buffer instead of the substrate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the expected DAO activity in the samples.
-
Measurement: Measure the absorbance at a wavelength between 490 nm and 510 nm using a microplate reader. The measurement can be taken as an endpoint reading after the incubation or in kinetic mode, measuring the change in absorbance over time.
Data Analysis
-
Standard Curve: Subtract the absorbance of the blank (0 µM H₂O₂) from the absorbance of each H₂O₂ standard. Plot the corrected absorbance values against the corresponding H₂O₂ concentrations to generate a standard curve. Determine the linear regression equation (y = mx + c).
-
Sample H₂O₂ Concentration: For each sample, subtract the absorbance of a sample blank (a well containing the sample but no DAO substrate) to correct for any background absorbance. Using the linear regression equation from the standard curve, calculate the concentration of H₂O₂ produced in each sample well.
-
Calculate DAO Activity: The DAO activity can be calculated using the following formula:
DAO Activity (U/L) = ( [H₂O₂] (µM) * Total Reaction Volume (L) ) / ( Incubation Time (min) * Sample Volume (L) )
Where:
-
[H₂O₂] (µM): The concentration of hydrogen peroxide produced by the sample, determined from the standard curve.
-
Total Reaction Volume (L): The final volume in each well (in Liters).
-
Incubation Time (min): The duration of the incubation in minutes.
-
Sample Volume (L): The volume of the sample added to the well (in Liters).
One unit (U) of DAO activity is typically defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute under the specified assay conditions.
-
Conclusion
The 4-aminoantipyrine-based spectrophotometric assay provides a robust and sensitive method for the determination of diamine oxidase activity. The detailed protocol and data presented in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to implement this assay in their laboratories. Adherence to proper experimental technique and optimization of the protocol for specific applications will ensure accurate and reproducible results, contributing to a better understanding of the role of DAO in health and disease.
References
Application Notes and Protocols for the Spectrophotometric Measurement of the DAOS Color Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS), is a highly water-soluble aniline derivative and a member of the Trinder's reagents.[1][2] It is extensively utilized in diagnostic and biochemical assays for the colorimetric determination of hydrogen peroxide (H₂O₂).[1][2] The underlying principle is the Trinder reaction, where in the presence of horseradish peroxidase (HRP), this compound undergoes oxidative coupling with a phenolic or anilinic compound, most commonly 4-aminoantipyrine (4-AAP), to form a stable, colored quinoneimine dye. The intensity of the resulting color is directly proportional to the concentration of H₂O₂.[3][4]
This reaction serves as an indicator system for a multitude of enzymatic assays that produce H₂O₂. Consequently, this compound is a critical reagent for the quantitative analysis of various analytes, including glucose, uric acid, cholesterol, triglycerides, and the activity of enzymes like diamine oxidase (DAO).[3][5][6] Its high water solubility, stability, and the high molar absorptivity of the resulting dye contribute to its sensitivity and utility in diverse research and clinical applications.[3]
Principle of the this compound Color Reaction
The spectrophotometric measurement using this compound is typically a two-step enzymatic process. First, a primary enzyme (an oxidase) acts on the target analyte to produce hydrogen peroxide. In the second step, horseradish peroxidase (HRP) catalyzes the oxidative coupling of this compound and 4-aminoantipyrine (4-AAP) by the generated H₂O₂. This reaction yields a purple or blue quinoneimine dye, and the absorbance of this dye is measured to quantify the initial analyte.
The general reaction scheme is as follows:
-
Analyte + O₂ --- (Oxidase) ---> Oxidized Analyte + H₂O₂
-
H₂O₂ + this compound + 4-AAP --- (Peroxidase) ---> Quinoneimine Dye + H₂O
Quantitative Data Summary
The following tables summarize key quantitative parameters for the spectrophotometric measurement using the this compound color reaction.
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | ~592 nm | [7] |
| Molar Absorptivity (ε) | 1.7 x 10⁴ L·mol⁻¹·cm⁻¹ | [7] |
| Optimal pH for HRP | 6.0 - 7.5 | [7] |
Table 1: Spectrophotometric Properties of the this compound/4-AAP Chromogen
| Analyte | Linear Detection Range | Reference |
| Cholesterol | 0 - 15 mmol/L | |
| Glucose | 1 - 20 mmol/L | [7] |
| Hydrogen Peroxide (Typical) | 1 - 100 µmol/L | Inferred from similar assays |
Table 2: Typical Linear Detection Ranges for Various Analytes
Experimental Protocols
Protocol 1: General Assay for Hydrogen Peroxide (H₂O₂) Detection
This protocol provides a general method for the direct quantification of H₂O₂ in aqueous samples.
Materials:
-
This compound (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt)
-
4-Aminoantipyrine (4-AAP)
-
Horseradish Peroxidase (HRP), Type VI, ~250 units/mg
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Phosphate Buffer (100 mM, pH 7.0)
-
Spectrophotometer and cuvettes or 96-well microplate reader
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.0): Prepare by mixing appropriate volumes of 100 mM monobasic and dibasic sodium phosphate solutions to achieve a pH of 7.0.
-
This compound Stock Solution (10 mM): Dissolve 34.14 mg of this compound in 10 mL of deionized water. Store protected from light at 4°C.
-
4-AAP Stock Solution (10 mM): Dissolve 20.32 mg of 4-AAP in 10 mL of deionized water. Store protected from light at 4°C.
-
HRP Stock Solution (1 mg/mL or ~250 U/mL): Dissolve 1 mg of HRP in 1 mL of phosphate buffer. Store at 4°C.
-
H₂O₂ Standard Stock Solution (10 mM): Dilute 11.3 µL of 30% H₂O₂ in 10 mL of deionized water. The exact concentration should be determined spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
-
Working Reagent: Prepare fresh before use. For each 1 mL of working reagent, mix:
-
800 µL of 100 mM Phosphate Buffer (pH 7.0)
-
50 µL of 10 mM this compound Stock Solution (Final concentration: 0.5 mM)
-
50 µL of 10 mM 4-AAP Stock Solution (Final concentration: 0.5 mM)
-
100 µL of 1 mg/mL HRP Stock Solution (Final concentration: 100 µg/mL or ~25 U/mL)
-
Procedure:
-
Prepare H₂O₂ Standards: Create a series of H₂O₂ standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting the 10 mM H₂O₂ standard stock solution in phosphate buffer.
-
Sample Preparation: If necessary, dilute samples to bring the H₂O₂ concentration within the linear range of the assay.
-
Assay Reaction:
-
Pipette 50 µL of each standard or sample into separate wells of a 96-well microplate or into microcuvettes.
-
Add 200 µL of the Working Reagent to each well/cuvette.
-
Mix gently by pipetting or tapping the plate.
-
-
Incubation: Incubate the plate/cuvettes for 15-30 minutes at room temperature (20-25°C), protected from light.
-
Measurement: Measure the absorbance at approximately 592 nm using a microplate reader or spectrophotometer. Use the 0 µM H₂O₂ standard as a blank.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the H₂O₂ concentration in the samples from the standard curve.
Protocol 2: Assay for Cholesterol Determination
This protocol describes the enzymatic determination of total cholesterol in serum samples.
Materials:
-
All reagents from Protocol 1
-
Cholesterol Esterase (CHE)
-
Cholesterol Oxidase (COD)
-
Triton X-100
-
Cholesterol Standard
-
Phosphate Buffer (100 mM, pH 7.0)
Reagent Preparation:
-
Working Reagent: Prepare a fresh working reagent containing:
-
100 mM Phosphate Buffer, pH 7.0
-
0.5 mM this compound
-
0.5 mM 4-AAP
-
≥10 U/mL Horseradish Peroxidase (HRP)
-
≥1 U/mL Cholesterol Esterase (CHE)
-
≥0.5 U/mL Cholesterol Oxidase (COD)
-
0.1% (v/v) Triton X-100
-
Procedure:
-
Prepare Cholesterol Standards: Prepare a series of cholesterol standards (e.g., 0, 1, 2.5, 5, 10, 15 mmol/L) in a suitable solvent or buffered solution containing a surfactant.
-
Sample Preparation: Dilute serum samples as needed with phosphate buffer.
-
Assay Reaction:
-
Pipette 10 µL of each standard or sample into separate wells of a 96-well plate.
-
Add 200 µL of the Working Reagent to each well.
-
-
Incubation: Incubate the plate for 10-15 minutes at 37°C.
-
Measurement: Measure the absorbance at approximately 592 nm.
-
Calculation: Calculate the cholesterol concentration in the samples using the standard curve.
Visualizations
Caption: General workflow of the this compound color reaction.
Caption: Enzymatic cascade for cholesterol determination using this compound.
References
- 1. rsc.org [rsc.org]
- 2. Quantitative analysis of the hydrogen peroxide formed in aqueous cigarette tar extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of hydrogen peroxide with N,N-diethylaniline and 4-aminoantipyrine by use of an anion-exchange resin modified with manganese-tetrakis(sulphophenyl)porphine, as a substitute for peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cooxidation of phenol and 4-aminoantipyrin, catalyzed by polymers and copolymers of horseradish root peroxidase and Penicillium funiculosum 46.1 glucose oxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. scribd.com [scribd.com]
- 7. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
DAOS-Based Kinetic Assay for Enzyme Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DAOS-based kinetic assay is a versatile and sensitive colorimetric method for determining the activity of various hydrogen peroxide (H₂O₂)-producing enzymes. This technique relies on the Trinder reaction, where in the presence of horseradish peroxidase (HRP), H₂O₂ oxidatively couples with a chromogenic substrate, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (this compound), and 4-aminoantipyrine (4-AAP) to produce a stable blue or purple dye.[1][2] The rate of color formation is directly proportional to the enzyme activity and can be measured spectrophotometrically. This method is widely used in clinical diagnostics and biochemical research due to its simplicity, high throughput potential, and robust performance.[2][3]
Principle of the Assay
The this compound-based kinetic assay is a coupled enzymatic reaction. The first reaction involves an oxidase enzyme that catalyzes the oxidation of its specific substrate, producing H₂O₂ as a byproduct. The second reaction, the Trinder reaction, uses the generated H₂O₂ to produce a quantifiable color change.[2]
Step 1: Enzymatic Oxidation Substrate + O₂ ---(Oxidase Enzyme)---> Oxidized Substrate + H₂O₂
Step 2: Peroxidase-Catalyzed Color Reaction (Trinder Reaction) H₂O₂ + this compound + 4-AAP ---(Horseradish Peroxidase)---> Blue/Purple Quinoneimine Dye + H₂O
The absorbance of the resulting quinoneimine dye is measured over time, typically at a wavelength between 590 nm and 600 nm.[2][4] The rate of increase in absorbance is directly proportional to the concentration of H₂O₂ produced, and therefore to the activity of the primary oxidase enzyme.
Signaling Pathway Diagram
Caption: The Trinder reaction signaling pathway.
Applications
This assay can be adapted to measure the activity of a wide range of oxidase enzymes, including but not limited to:
-
Glucose Oxidase: For the determination of glucose levels in biological fluids and food products.[3][5]
-
Cholesterol Oxidase: For the measurement of total cholesterol in serum and plasma.[1][2][4]
-
Uricase: For the quantification of uric acid in clinical samples.[6][7]
-
Diamine Oxidase (DAO): To assess histamine intolerance and other conditions related to amine metabolism.
Data Presentation
| Parameter | Glucose Oxidase Assay | Cholesterol Oxidase Assay | Uricase Assay |
| Enzyme | Glucose Oxidase | Cholesterol Esterase & Oxidase | Uricase |
| Substrate | D-Glucose | Cholesterol Esters & Cholesterol | Uric Acid |
| Chromogen System | This compound & 4-Aminoantipyrine | This compound & 4-Aminoantipyrine | This compound & 4-Aminoantipyrine |
| Detection Wavelength | ~460-550 nm | ~600 nm[2] | ~500-520 nm[7] |
| Typical Buffer | Phosphate Buffer (pH 7.0) | MES Buffer (pH 6.9)[2] | Borate Buffer (pH 8.5) |
| Incubation Temperature | 37°C | 37°C[2] | 37°C |
| Incubation Time | 2-5 minutes[5] | 5 minutes[2] | 10-20 minutes |
| Linear Range | Varies by kit, e.g., up to 10 U/L[8] | 0-15 mmol/L[4] | Varies by kit |
| Limit of Detection | Varies by kit, e.g., 0.02 U/L[8] | 0.03 mmol/L[4] | Varies by kit |
Experimental Workflow Diagram
Caption: General experimental workflow for a this compound-based kinetic assay.
Experimental Protocols
Glucose Oxidase Activity Assay
This protocol is a general guideline and may require optimization for specific samples.
A. Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.
-
Substrate Solution: 100 mM D-Glucose in Assay Buffer.
-
This compound/4-AAP/HRP Reagent:
-
This compound: 1 mM
-
4-AAP: 0.2 mM
-
Horseradish Peroxidase (HRP): 5 U/mL
-
Dissolve in Assay Buffer. Protect from light.
-
-
Glucose Oxidase Standard: Prepare a stock solution of Glucose Oxidase (e.g., 100 U/mL) in Assay Buffer and create a dilution series (e.g., 0, 0.5, 1, 2, 5, 10 U/L).
-
Sample Preparation: Dilute biological samples in Assay Buffer to fall within the linear range of the assay.
B. Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to "Blank" wells.
-
Add 50 µL of Glucose Oxidase Standards to "Standard" wells.
-
Add 50 µL of prepared Samples to "Sample" wells.
-
Add 100 µL of Substrate Solution to all wells.
-
Add 50 µL of this compound/4-AAP/HRP Reagent to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 550 nm every minute for 5-10 minutes.
C. Calculation of Enzyme Activity:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each well by determining the slope of the linear portion of the kinetic curve.
-
Subtract the ΔAbs/min of the Blank from the ΔAbs/min of the Standards and Samples.
-
Plot the corrected ΔAbs/min of the Standards against their known concentrations to generate a standard curve.
-
Determine the Glucose Oxidase activity in the samples from the standard curve.
Total Cholesterol Assay
This protocol is based on commercially available kits and provides a general procedure.[2]
A. Reagent Preparation:
-
Assay Buffer: 50 mM MES buffer, pH 6.9.[2]
-
Chromogen Reagent (prepare fresh):
-
Cholesterol Standard: 200 mg/dL (5.17 mM) Cholesterol standard. Prepare a dilution series in Assay Buffer (e.g., 0, 50, 100, 150, 200 mg/dL).
-
Sample Preparation: Serum or plasma samples can typically be used directly or diluted with Assay Buffer if high cholesterol levels are expected.
B. Assay Procedure (96-well plate format):
-
Add 2 µL of distilled water to "Blank" wells.
-
Add 2 µL of Cholesterol Standards to "Standard" wells.
-
Add 2 µL of Samples to "Sample" wells.
-
Add 200 µL of the Chromogen Reagent to all wells.
-
Mix gently and incubate at 37°C for 5 minutes.[2]
-
Measure the absorbance at 600 nm.
C. Calculation of Cholesterol Concentration:
-
Subtract the absorbance of the Blank from the absorbance of the Standards and Samples.
-
Plot the corrected absorbance of the Standards against their known concentrations to create a standard curve.
-
Determine the cholesterol concentration in the samples from the standard curve.
Uricase Activity Assay
This protocol is an adaptation for a this compound-based colorimetric assay.
A. Reagent Preparation:
-
Assay Buffer: 50 mM Borate Buffer, pH 8.5.
-
Substrate Solution: 0.6 mM Uric Acid in Assay Buffer. Gentle warming may be required to dissolve.
-
This compound/4-AAP/HRP Reagent:
-
This compound: 1 mM
-
4-AAP: 0.25 mM
-
Horseradish Peroxidase (HRP): 4 U/mL
-
Dissolve in a suitable buffer such as 100 mM phosphate buffer, pH 7.0.
-
-
Uricase Standard: Prepare a stock solution of Uricase and create a dilution series in Assay Buffer.
-
Sample Preparation: Dilute serum, plasma, or other biological samples in Assay Buffer.
B. Assay Procedure (96-well plate format):
-
Add 20 µL of Assay Buffer to "Blank" wells.
-
Add 20 µL of Uricase Standards to "Standard" wells.
-
Add 20 µL of prepared Samples to "Sample" wells.
-
Add 100 µL of Substrate Solution to all wells and mix.
-
Incubate at 37°C for 10 minutes to allow for the production of H₂O₂.
-
Add 100 µL of this compound/4-AAP/HRP Reagent to all wells.
-
Incubate at 37°C for a further 10 minutes for color development.
-
Measure the absorbance at 510 nm.
C. Calculation of Uricase Activity:
-
Subtract the absorbance of the Blank from the absorbance of the Standards and Samples.
-
Plot the corrected absorbance of the Standards against their known activities to generate a standard curve.
-
Determine the Uricase activity in the samples from the standard curve.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Reagent omission or degradation | Ensure all reagents are added in the correct order and are not expired. Prepare fresh color reagent daily. |
| Enzyme inactivity | Check the storage conditions and activity of the enzyme standards and HRP. | |
| Incorrect wavelength | Verify the plate reader settings for the correct absorbance wavelength. | |
| High Background | Contaminated reagents | Use high-purity water and fresh buffers. |
| Spontaneous oxidation of this compound | Prepare the color reagent fresh and protect it from light. | |
| High non-enzymatic H₂O₂ production | Run a sample blank without the primary enzyme to assess background. | |
| Poor Reproducibility | Inaccurate pipetting | Calibrate pipettes and ensure proper technique. Use multichannel pipettes for consistency. |
| Temperature fluctuations | Ensure the microplate is uniformly heated during incubation. | |
| Insufficient mixing | Gently mix the plate after adding each reagent. | |
| Non-linear Standard Curve | Substrate depletion | Ensure substrate concentration is not limiting for the highest standard. |
| Incorrect standard dilutions | Prepare fresh standards and verify dilution calculations. | |
| Assay conditions outside optimal range | Optimize pH, temperature, and incubation time for your specific enzyme and sample type. |
Assay Validation Parameters
To ensure the reliability of the this compound-based assay, the following parameters should be validated:
-
Linearity: The range over which the assay response is directly proportional to the enzyme concentration.
-
Precision (Repeatability and Intermediate Precision): The agreement between replicate measurements of the same sample.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike and recovery experiments.
-
Specificity: The ability of the assay to measure only the enzyme of interest without interference from other substances in the sample matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest enzyme concentration that can be reliably detected and quantified, respectively.
Conclusion
The this compound-based kinetic assay offers a robust, sensitive, and adaptable platform for the determination of a wide variety of H₂O₂-producing enzymes. By following the detailed protocols and considering the potential for optimization and troubleshooting, researchers can reliably measure enzyme activity in various biological samples, aiding in both basic research and drug development.
References
- 1. Cholesterol Assay Kits | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. biogot.com [biogot.com]
- 6. Comments on the uricase/peroxidase--phenol--4--aminoantipyrine reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of uric acid on continuous-flow (AutoAnalyzer II and SMA) systems with a uricase/phenol/4-aminophenazone color test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
In Vitro Diagnostic (IVD) Applications of DAOS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (DAOS) is a highly water-soluble aniline derivative that serves as a Trinder's reagent. In the field of in vitro diagnostics (IVD), this compound is a crucial component in many enzymatic colorimetric assays. Its primary function is as a chromogenic substrate in peroxidase-coupled reactions, enabling the quantification of hydrogen peroxide (H₂O₂). The intensity of the color produced is directly proportional to the concentration of the analyte being measured.
This document provides detailed application notes and protocols for the use of this compound in a common IVD application: the quantitative determination of triglycerides in serum and plasma.
Principle of the Assay
The enzymatic determination of triglycerides involves a series of coupled reactions. First, triglycerides in the sample are hydrolyzed by lipoprotein lipase (LPL) into glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate. Subsequently, glycerol-3-phosphate oxidase (GPO) catalyzes the oxidation of glycerol-3-phosphate, producing dihydroxyacetone phosphate and hydrogen peroxide (H₂O₂).
Finally, in the presence of peroxidase (POD), the generated H₂O₂ oxidatively couples with this compound and 4-aminoantipyrine (4-AAP) to form a purple-colored quinoneimine dye. The absorbance of this dye, measured at a specific wavelength, is proportional to the concentration of triglycerides in the sample.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the reaction pathway and the general experimental workflow for the enzymatic colorimetric assay of triglycerides using this compound.
Application Notes and Protocols for Quantitative Analysis of Diamine Oxidase (DAO) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamine oxidase (DAO), also known as histaminase, is a critical enzyme in the metabolism of histamine and other biogenic amines. An imbalance in DAO activity has been linked to histamine intolerance, a condition with various clinical manifestations. Consequently, the quantitative analysis of DAO activity is of significant interest in biomedical research and for the development of therapeutic interventions. These application notes provide detailed protocols for the quantitative determination of DAO activity using chromogenic and fluorometric methods, primarily centered on the enzymatic degradation of its substrates and the subsequent detection of hydrogen peroxide (H₂O₂), a key reaction product.
The assays described herein are based on the oxidative deamination of a diamine substrate by DAO, which produces an aldehyde, ammonia, and hydrogen peroxide. The generated H₂O₂ is then utilized in a coupled enzymatic reaction, most commonly with horseradish peroxidase (HRP), to oxidize a chromogenic or fluorogenic substrate, resulting in a measurable signal that is directly proportional to the DAO activity in the sample.
Signaling Pathway and Assay Principle
The fundamental principle of the DAO activity assays described involves a two-step enzymatic reaction. First, DAO catalyzes the oxidation of a diamine substrate. Subsequently, the hydrogen peroxide produced is used by HRP to oxidize a detection reagent, leading to a colorimetric or fluorescent signal.
Caption: General workflow of a coupled enzymatic assay for DAO activity.
Quantitative Data Summary
The choice of substrate can significantly influence the reaction kinetics of DAO. The following table summarizes kinetic parameters for common DAO substrates.
| Substrate | K_m (mM) | Relative Activity (%) | Notes |
| Putrescine | 0.1 - 0.4 | 100 | Commonly used, high affinity.[1] |
| Cadaverine | 0.2 - 0.6 | ~110 | Shows slightly higher activity than putrescine.[2][3] |
| Histamine | 0.08 - 0.2 | Variable | Physiologically relevant, but can be less stable.[3] |
| Agmatine | 1.0 - 2.5 | ~80 | Lower affinity compared to putrescine. |
K_m and Relative Activity values are approximate and can vary based on the enzyme source and assay conditions.
Experimental Protocols
Protocol 1: Colorimetric Assay for DAO Activity
This protocol is based on the measurement of H₂O₂ generated from the DAO-catalyzed oxidation of a substrate. The H₂O₂, in the presence of HRP, oxidizes a chromogenic substrate to produce a colored product.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the required wavelength
-
DAO sample (e.g., serum, plasma, tissue homogenate)
-
DAO substrate solution (e.g., 100 mM Putrescine dihydrochloride in water)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Horseradish Peroxidase (HRP) solution (e.g., 10 U/mL in Assay Buffer)
-
Chromogenic Substrate (e.g., 10 mM DA-67, or a solution of 4-aminoantipyrine (4-AAP) and phenol)
-
Hydrogen Peroxide (H₂O₂) standard solution (for standard curve)
-
Stop Solution (e.g., 1 M H₂SO₄ or sodium diethyl-dithiocarbamate)[2]
Procedure:
-
Prepare H₂O₂ Standards: Prepare a series of H₂O₂ standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting a stock H₂O₂ solution in Assay Buffer.
-
Prepare Reaction Mixture: For each sample and standard well, prepare a reaction mixture containing:
-
DAO Sample or H₂O₂ Standard: 50 µL
-
Assay Buffer: 100 µL
-
HRP Solution: 20 µL
-
Chromogenic Substrate: 20 µL
-
-
Initiate Reaction: Add 10 µL of the DAO substrate solution to each sample well to initiate the reaction. For the standard curve wells, add 10 µL of Assay Buffer.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. Protect the plate from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 668 nm for the product of DA-67 oxidation to methylene blue).[2]
-
Calculate DAO Activity:
-
Subtract the absorbance of the blank (0 µM H₂O₂) from all readings.
-
Plot the absorbance of the H₂O₂ standards versus their concentration to generate a standard curve.
-
Determine the concentration of H₂O₂ produced in each sample from the standard curve.
-
Calculate DAO activity using the following formula:
-
DAO Activity (U/L) = (µM of H₂O₂ produced x Total reaction volume in L) / (Sample volume in L x Incubation time in min)
-
-
One unit (U) of DAO activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute under the assay conditions.
Protocol 2: Fluorometric Assay for DAO Activity
This protocol offers higher sensitivity compared to the colorimetric assay and is suitable for samples with low DAO activity. It utilizes a fluorogenic substrate that is converted into a highly fluorescent product by HRP in the presence of H₂O₂.
Materials:
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters
-
DAO sample
-
DAO substrate solution
-
Assay Buffer
-
HRP solution
-
Fluorogenic Substrate (e.g., Amplex® Red, or other proprietary dye reagents)[4]
-
H₂O₂ standard solution
Procedure:
-
Prepare H₂O₂ Standards: Prepare a series of H₂O₂ standards in Assay Buffer as described in the colorimetric protocol.
-
Prepare Working Reagent: Prepare a working reagent by mixing the Assay Buffer, HRP solution, and the fluorogenic substrate according to the manufacturer's instructions.
-
Assay Reaction:
-
Add 50 µL of DAO sample or H₂O₂ standard to each well.
-
Add 50 µL of the Working Reagent to each well.
-
-
Initiate Reaction: Add 10 µL of the DAO substrate solution to the sample wells. Add 10 µL of Assay Buffer to the standard wells.
-
Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light.
-
Measure Fluorescence: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for the product of the dye reagent).[4]
-
Calculate DAO Activity: The calculation is similar to the colorimetric assay, using the fluorescence readings to determine the concentration of H₂O₂ produced.
Experimental Workflow Diagram
Caption: A generalized workflow for quantitative DAO activity assays.
Applications in Drug Development
The quantitative analysis of DAO activity is pivotal in several areas of drug development:
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Target Validation: Determining the role of DAO in disease models.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify DAO inhibitors.[5]
-
Pharmacodynamic Studies: Assessing the in vivo effect of drug candidates on DAO activity in preclinical and clinical studies.
-
Diagnostic Development: Developing assays to identify individuals with histamine intolerance who may benefit from specific therapies.
Conclusion
The protocols and data presented provide a comprehensive guide for the quantitative analysis of diamine oxidase activity. The choice between colorimetric and fluorometric methods will depend on the required sensitivity and the nature of the samples being analyzed. Careful optimization of assay conditions, including substrate concentration and incubation time, is crucial for obtaining accurate and reproducible results. These assays are valuable tools for researchers and drug development professionals investigating the role of DAO in health and disease.
References
Troubleshooting & Optimization
How to reduce high background in DAOS assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in Diamine Oxidase (DAO) assays.
Troubleshooting Guide: High Background in DAOS Assays
High background can obscure the true signal in your this compound assay, leading to inaccurate and unreliable results. This guide provides a systematic approach to identifying and resolving the common causes of high background.
Diagram of the Troubleshooting Workflow:
Caption: A troubleshooting decision tree for diagnosing the cause of high background in this compound assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a this compound assay?
High background in this compound assays can stem from several factors, broadly categorized as issues with reagents, assay conditions, and sample-specific effects. The most frequent culprits include:
-
Reagent Contamination or Degradation: Contamination of buffers, substrates, or chromogen solutions with peroxidases or other oxidizing agents can lead to a high background signal.[1][2] The chromogen itself can also degrade over time, leading to spontaneous color change.
-
Incorrect Reagent Concentration: Using a substrate or chromogen concentration that is too high can result in a high background.[3] Similarly, an excessive concentration of the enzyme itself can lead to a rapid, uncontrolled reaction.
-
Suboptimal Incubation Conditions: Incubation times that are too long or temperatures that are too high can increase non-specific signal.[2]
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Insufficient Washing: In plate-based assays, inadequate washing between steps can leave behind unbound reagents, contributing to a higher background.[2]
-
Interfering Substances in the Sample: Samples such as serum or plasma can contain substances that interfere with the assay chemistry.[4] For example, ascorbic acid can interfere with peroxidase-based detection systems.[4]
-
Non-Specific Binding: The enzyme or other proteins in the sample may non-specifically bind to the assay plate, leading to a localized high background.
Q2: My negative control (no enzyme) shows a high signal. What should I do?
A high signal in the no-enzyme control points to a problem with the assay components other than the enzyme. Here’s how to troubleshoot:
-
Check Reagents for Contamination: Your substrate or chromogen solution may be contaminated or have degraded. Prepare fresh solutions and repeat the control.
-
Evaluate the Buffer: The assay buffer could be contaminated with microbes or chemicals that interfere with the assay. Use fresh, sterile buffer.
-
Protect from Light: Some chromogenic substrates are light-sensitive and can auto-oxidize. Ensure that your reagents and assay plates are protected from light.
Q3: The background is high across the entire plate, including my samples and controls. What does this indicate?
This pattern suggests a systemic issue with the assay setup. Consider the following:
-
Reagent Concentrations: Double-check the final concentrations of your substrate, chromogen, and any coupling enzymes (like horseradish peroxidase). You may need to titrate these reagents to find the optimal concentration for your specific assay conditions.
-
Incubation Time and Temperature: Reduce the incubation time or temperature. A kinetic assay (reading the plate at multiple time points) can help determine the optimal incubation time before the background becomes too high.
-
Washing Steps (for plate-based assays): If your protocol includes washing steps, ensure they are performed thoroughly to remove all unbound reagents. Increase the number of washes or the volume of wash buffer.[2]
Q4: I only see high background in my sample wells, not in my standards or controls. Why is this happening?
This points to an issue specific to your sample matrix.
-
Interfering Substances: Your sample may contain endogenous substances that interfere with the assay. For serum or plasma samples, ascorbic acid is a known interferent in peroxidase-coupled assays.[4] This can be overcome by including ascorbate oxidase in the reaction mixture.
-
Sample Dilution: Try diluting your sample to reduce the concentration of the interfering substance.
-
Sample Preparation: Consider a sample preparation step, such as protein precipitation or dialysis, to remove interfering components.
Data Presentation: Optimizing Assay Parameters
The following tables provide recommended starting points for key assay parameters. Optimization will be required for your specific experimental conditions.
Table 1: Reagent Concentration Ranges
| Reagent | Typical Concentration Range | Notes |
| DAO Substrate (e.g., Cadaverine) | 1 - 30 mM | Higher concentrations can lead to substrate inhibition. |
| Chromogen (e.g., DA-67) | 50 - 200 µM | Higher concentrations can increase background. |
| Horseradish Peroxidase (HRP) | 0.1 - 6 U/mL | Dependent on the specific chromogen and substrate used. |
| Ascorbate Oxidase | 5 - 20 U/mL | Include when analyzing samples containing ascorbic acid (e.g., serum).[4] |
Table 2: Incubation Conditions
| Parameter | Recommended Range | Notes |
| Incubation Temperature | 25 - 37 °C | Higher temperatures increase reaction rate but can also increase background.[4] |
| Incubation Time | 10 - 60 minutes | Optimize to achieve a good signal-to-noise ratio before the background becomes excessive. |
Experimental Protocols
Protocol 1: Standard this compound Assay using Cadaverine and DA-67
This protocol is adapted from a standardized colorimetric technique for determining DAO activity.[4]
Materials:
-
Substrate Solution: 25 mM PIPES buffer (pH 7.2) containing 30 mM cadaverine and 0.5% Triton X-100.
-
Color Solution: 25 mM MES buffer (pH 5.4) containing 100 µM DA-67, 6 U/mL peroxidase, 5 U/mL ascorbate oxidase, and 0.5% Triton X-100.
-
Stop Solution: 30 mM sodium diethyldithiocarbamate.
-
Sample (e.g., serum).
-
Blank Solution (e.g., sample buffer).
-
Microplate reader capable of measuring absorbance at 668 nm.
Procedure:
-
Pre-incubate 1.5 mL of the Substrate Solution at 37 °C for 5 minutes.
-
Add 400 µL of the sample or blank solution to the pre-incubated Substrate Solution.
-
Incubate the mixture at 37 °C for 30 minutes.
-
Add 1.5 mL of the Color Solution and incubate at 37 °C for 1 hour.
-
Add 50 µL of the Stop Solution and mix.
-
Measure the absorbance at 668 nm.
Diagram of the this compound Assay Principle:
Caption: The enzymatic cascade of a typical this compound assay.
This technical support center provides a foundational guide to troubleshooting high background in this compound assays. For specific issues related to commercial kits, always consult the manufacturer's instructions and technical support.
References
- 1. A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry | MDPI [mdpi.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of the DAO activity [bio-protocol.org]
Technical Support Center: Optimizing Diamine Oxidase (DAO) Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize diamine oxidase (DAO) assay concentration for improved sensitivity and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a diamine oxidase (DAO) assay?
A1: A diamine oxidase (DAO) assay measures the enzymatic activity of DAO, which is crucial for the breakdown of histamine and other biogenic amines. The assay principle is generally based on the oxidative deamination of a DAO substrate (like putrescine or histamine) by the enzyme. This reaction produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The generated H₂O₂ is then used in a coupled reaction, often with horseradish peroxidase (HRP), to oxidize a chromogenic or fluorogenic probe, resulting in a measurable signal (color change or fluorescence). The intensity of this signal is directly proportional to the DAO activity in the sample.[1][2][3]
Q2: What are the common types of DAO assays available?
A2: DAO activity can be measured using several methods, each with its own advantages in terms of sensitivity and throughput:
-
Spectrophotometric/Colorimetric Assays: These assays use a chromogenic substrate that changes color upon oxidation, and the absorbance is measured.[4][5]
-
Fluorometric Assays: These are generally more sensitive than colorimetric assays and use a fluorogenic probe that emits light upon enzymatic reaction.[1]
-
Luminescent Assays: These highly sensitive assays utilize a luminescent reagent that generates a light signal in proportion to the H₂O₂ produced.[3]
-
Radiometric Assays: Historically, these assays used a radiolabeled substrate like putrescine, but they are less common now due to safety and disposal concerns.[3]
Q3: Which substrate is best for my DAO assay?
A3: The choice of substrate can impact assay sensitivity and specificity. Common substrates for DAO include:
-
Putrescine: A diamine that is a good substrate for DAO.
-
Cadaverine: Another diamine that shows significant reactivity with DAO.[2][4]
-
Histamine: A key biogenic amine, though some studies suggest that cadaverine and putrescine may be better substrates in certain assay setups.[4]
In one study, cadaverine and putrescine showed significantly higher absorbance in a colorimetric assay compared to histamine at the same concentration.[4]
Q4: What is a typical range for DAO activity in human serum?
A4: DAO activity in serum can vary, but here are some generally accepted reference ranges:
-
Normal DAO activity: > 80 HDU/mL
-
Borderline or reduced activity: 40–80 HDU/mL
-
Indicative of DAO deficiency: < 40 HDU/mL[6]
It is important to note that these values can be influenced by various factors, and results should always be interpreted in the context of the specific assay and clinical picture.[6][7]
Troubleshooting Guide
Q5: I am getting a very low or no signal in my DAO assay. What could be the cause?
A5: Low or no signal in a DAO assay can stem from several factors:
-
Inactive Enzyme: Ensure that the DAO enzyme (in the sample or as a control) has been stored correctly, typically at -20°C, and has not undergone multiple freeze-thaw cycles.[8]
-
Improper Reagent Preparation: Reagents should be prepared fresh, especially the H₂O₂ standard and substrate solutions.[8][9] Some kit components may need to be protected from light.[8]
-
Incorrect Incubation Conditions: Verify the incubation time and temperature. For samples with low DAO activity, a longer incubation period may be necessary.[8]
-
Presence of Inhibitors: Certain medications or substances in the sample can inhibit DAO activity.[6] For example, some antidepressants (MAOIs) and antihypertensives can interfere with the assay.[6]
-
Incorrect pH: The optimal pH for DAO activity can vary depending on the substrate and buffer system. A study mentions optimal conditions at pH 6.0, while another uses a buffer at pH 7.2.[4][10][11]
Q6: My assay shows high background noise. How can I reduce it?
A6: High background can mask the true signal and reduce sensitivity. Here are some potential causes and solutions:
-
Reagent Contamination: Check for contamination in your reagents or buffer. Using fresh, high-quality reagents can help.
-
Substrate Instability: Some substrates may degrade over time, leading to a higher background signal. Prepare substrate solutions fresh for each experiment.
-
Sample-Specific Interference: Some components in the sample matrix can cause a high background. It's recommended to run a sample background control for each sample, which contains all reagents except the DAO substrate.[8]
-
Light Exposure: For fluorometric and luminescent assays, protect the reagents and plates from light to avoid photobleaching and high background.
Q7: My results are inconsistent between replicates. What are the likely reasons?
A7: Inconsistent results can be frustrating. Here are some common causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of reagents or samples can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Improper Mixing: Gently but thoroughly mix the reaction components in each well to ensure a homogenous reaction.[12]
-
Temperature Gradients: Uneven temperature across the incubation plate can cause variability. Ensure the entire plate is at a uniform temperature during incubation.
-
Sample Handling: Improper handling and storage of samples can lead to degradation of DAO, resulting in inconsistent activity measurements.[12]
Experimental Protocols
Standard Colorimetric DAO Assay Protocol
This protocol is a generalized example based on a standardized colorimetric technique.[4] Researchers should always refer to their specific assay kit's instructions.
-
Prepare Substrate Solution: Prepare a solution containing 25 mM PIPES buffer (pH 7.2), 30 mM cadaverine, and 0.5% Triton X-100.
-
Pre-incubate Substrate: Incubate 1.5 mL of the substrate solution at 37°C for 5 minutes.
-
Add Sample: Add 400 µL of the serum sample to the pre-incubated substrate solution.
-
Incubate with Sample: Incubate the mixture at 37°C for 30 minutes.
-
Prepare Color Solution: Prepare a solution containing 100 µM of a chromogen (e.g., DA-67), 6 U/mL of horseradish peroxidase, and 5 U/mL of ascorbate oxidase in 25 mM MES buffer (pH 5.4) with 0.5% Triton X-100. The ascorbate oxidase is included to eliminate interference from ascorbic acid in the serum.[2][4]
-
Add Color Solution: Add 1.5 mL of the color solution to the reaction mixture.
-
Final Incubation: Incubate at 37°C for 1 hour to allow for color development.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength for the chromogen used (e.g., 666 nm for methylene blue formed from DA-67).[4]
-
Calculate DAO Activity: Determine the DAO activity by comparing the sample's absorbance to a standard curve.
Data Presentation
Table 1: Optimal Conditions for a Standardized Colorimetric DAO Assay
| Parameter | Optimal Value | Reference |
| Sample Volume | 400 µL | [4] |
| Substrate | Cadaverine | [4] |
| Substrate Concentration | 30 mM | [4] |
| Incubation Time (with substrate) | 30 minutes | [4] |
| Incubation Time (with color solution) | 1 hour | [4] |
| Incubation Temperature | 37°C | [4] |
| pH (Substrate Buffer) | 7.2 | [4] |
| pH (Color Development Buffer) | 5.4 | [4] |
| Wavelength for Measurement | 666 nm | [4] |
Table 2: Common Interfering Substances in DAO Assays
| Interfering Substance | Effect on DAO Activity | Mitigation Strategy | Reference |
| Other Biogenic Amines (e.g., putrescine, cadaverine) | Competitive inhibition, reducing histamine degradation. | Be aware of dietary intake of biogenic amines before sample collection. | [13] |
| Ascorbic Acid | Interferes with peroxidase in the coupled reaction. | Add ascorbate oxidase to the reaction mixture. | [2][4] |
| Certain Medications (e.g., NSAIDs, some antidepressants) | Inhibition of DAO activity. | Review medication history of the sample source. | [6] |
| Heparin and EDTA | Unsuitable for plasma samples as they decrease DAO activity. | Use serum samples for the assay. | |
| High Triglyceride Levels (>275 mg/dL) | Significant reduction in measured DAO activity. | Ultracentrifugation to remove lipemia. |
Mandatory Visualization
Caption: A generalized experimental workflow for a typical DAO assay.
Caption: Factors that can negatively impact DAO assay accuracy.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved spectrophotometric assay for histamine and diamine oxidase (DAO) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testing for Diamine Oxidase Levels: What You Need to Know - Creative Enzymes [creative-enzymes.com]
- 7. Evaluation of Serum Diamine Oxidase as a Diagnostic Test for Histamine Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. seebeyondshop.com [seebeyondshop.com]
- 12. Frontiers | The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines [frontiersin.org]
- 13. Evaluation of a spectrophotometric method for measurement of activity of diamine oxidase in newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]
DAOS reagent stability and storage conditions
Welcome to the technical support center for the DAOS reagent. This guide provides detailed information on the stability, storage, and handling of the this compound reagent, along with troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a this compound reagent stock solution?
A1: To prepare a this compound reagent stock solution, it is recommended to dissolve the solid this compound powder in a high-quality solvent such as dimethyl sulfoxide (DMSO) or deionized water. For instance, a 10 mM stock solution in DMSO is a common starting point. Ensure the powder is fully dissolved by gentle vortexing. If precipitation occurs, gentle warming and/or sonication can aid in dissolution.
Q2: How should I store the solid this compound reagent and its stock solutions?
A2: Proper storage is crucial for maintaining the integrity of the this compound reagent. Recommendations are summarized in the table below. It is critical to protect the reagent from moisture and light.[1] For stock solutions, it is best practice to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: Can I use a this compound stock solution that has been stored for longer than the recommended period?
A3: It is not recommended to use a stock solution beyond its recommended storage period, as the reagent may have degraded, which can lead to inaccurate experimental results. For optimal performance, always use freshly prepared solutions or solutions that have been stored correctly within the specified timeframe.
Q4: What are the signs of this compound reagent degradation?
A4: Degradation of the this compound reagent may be indicated by a change in the physical appearance of the solid powder, such as discoloration, or by a decrease in performance in your assay, such as lower signal intensity or reduced sensitivity. If you suspect degradation, it is best to discard the reagent and use a fresh stock.
Stability Data
While specific quantitative data on the degradation kinetics of this compound under various pH, temperature, and light conditions is not extensively available in the public domain, the following tables provide a summary of recommended storage conditions and general stability information based on available product data sheets and the known chemistry of similar aniline-based reagents.
Table 1: Recommended Storage Conditions for this compound Reagent
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | 2-8°C | Refer to manufacturer's expiry date | Protect from moisture and light. |
| Stock Solution | -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. Seal tightly.[1] |
| Stock Solution | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. Seal tightly.[1] |
Table 2: General Stability Profile of this compound Reagent
| Condition | Stability | Notes |
| pH | Generally stable in neutral to slightly alkaline conditions. | Aniline derivatives can be susceptible to degradation under strongly acidic or alkaline conditions. The optimal pH for the enzymatic reaction should be maintained. |
| Temperature | Sensitive to prolonged exposure to high temperatures. | Store at recommended cool temperatures. Allow to come to room temperature before use in assays. |
| Light | Photolabile. | Store in light-protected containers (e.g., amber vials) and minimize exposure to light during handling and experiments. |
| Aqueous Solution | Less stable than in organic solvents like DMSO. | For long-term storage, DMSO is a preferred solvent. Aqueous working solutions should ideally be prepared fresh on the day of use. |
Experimental Protocols
This compound is a chromogenic substrate commonly used in enzymatic assays to quantify hydrogen peroxide produced by oxidase enzymes. Below are detailed methodologies for two common applications.
Protocol 1: Cholesterol Assay
This protocol describes the determination of total cholesterol concentration in serum samples.
-
Reagent Preparation:
-
Cholesterol Assay Buffer: Prepare a suitable buffer, typically phosphate buffer at pH 7.0.
-
Enzyme Solution: Prepare a solution containing cholesterol esterase and cholesterol oxidase in the assay buffer.
-
Chromogenic Reagent Solution: Prepare a solution containing this compound, 4-aminoantipyrine (4-AAP), and horseradish peroxidase (HRP) in the assay buffer.
-
Cholesterol Standard: Prepare a series of known concentrations of cholesterol in the assay buffer to generate a standard curve.
-
-
Assay Procedure:
-
Pipette serum samples and cholesterol standards into a 96-well plate.
-
Add the Enzyme Solution to each well and incubate to allow for the enzymatic reactions to produce hydrogen peroxide.
-
Add the Chromogenic Reagent Solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C), protected from light, for a specified time to allow for color development.
-
Measure the absorbance of the resulting blue or purple dye at a wavelength between 590-600 nm using a microplate reader.
-
Calculate the cholesterol concentration in the samples by comparing their absorbance to the standard curve.
-
Protocol 2: Triglyceride Assay
This protocol outlines the steps for measuring triglyceride levels in biological samples.
-
Reagent Preparation:
-
Triglyceride Assay Buffer: Prepare an appropriate buffer solution.
-
Lipase Solution: Prepare a solution of lipase in the assay buffer.
-
Glycerol Oxidase/Peroxidase/Chromogen Solution: Prepare a solution containing glycerol kinase, glycerol-3-phosphate oxidase, HRP, 4-AAP, and this compound in the assay buffer, supplemented with ATP.
-
Triglyceride Standard: Prepare a dilution series of a triglyceride standard to create a standard curve.
-
-
Assay Procedure:
-
Add samples and triglyceride standards to a 96-well plate.
-
Add the Lipase Solution to hydrolyze triglycerides into glycerol and free fatty acids.
-
Add the Glycerol Oxidase/Peroxidase/Chromogen Solution to each well.
-
Incubate the plate at room temperature or 37°C for a defined period, shielded from light.
-
Measure the absorbance of the colored product at approximately 590-600 nm.
-
Determine the triglyceride concentration of the samples from the standard curve.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low color development | 1. Degraded this compound reagent. 2. Inactive enzyme(s) (oxidase or peroxidase). 3. Incorrect buffer pH. 4. Omission of a necessary reagent (e.g., 4-AAP, H₂O₂ source). | 1. Use a fresh aliquot or newly prepared this compound solution. 2. Check the storage and handling of enzymes. Use fresh enzyme preparations. 3. Verify the pH of all buffers and solutions. 4. Carefully review the protocol and ensure all components are added in the correct order and volume. |
| High background signal | 1. Contamination of reagents or samples with hydrogen peroxide. 2. Spontaneous degradation of this compound. 3. High ambient light exposure. | 1. Use fresh, high-purity water and reagents. 2. Prepare this compound working solutions fresh. 3. Perform the assay in a low-light environment and use opaque plates or plate sealers. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents in the wells. 3. Temperature fluctuations across the plate. | 1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Ensure thorough but gentle mixing after adding each reagent. 3. Incubate the plate in a temperature-controlled environment and ensure even temperature distribution. |
| Precipitation in reagent solutions | 1. Low solubility of this compound in the chosen solvent. 2. Contamination of the solution. | 1. Ensure this compound is fully dissolved during preparation; gentle warming or sonication may help. Consider using a different solvent if issues persist. 2. Use sterile techniques and high-purity solvents to prepare solutions. |
Visualizations
Caption: General workflow for enzymatic assays using this compound reagent.
Caption: Logical flow for troubleshooting common issues in this compound-based assays.
References
Technical Support Center: Interference in DAOS-based Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference in DAOS-based colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: My sample turns a faint blue color before I add the substrate. What could be the cause?
A1: Premature color formation can be due to contamination of your reagents or samples with a reducing agent, which can non-enzymatically reduce the chromogen. Ensure all glassware is thoroughly cleaned and use high-purity water and reagents. It is also advisable to run a "reagent blank" (all reaction components except the enzyme) to test for contamination.
Q2: I'm seeing lower than expected DAO activity in my serum samples. What are the common inhibitors I should be aware of?
A2: Several substances can inhibit DAO activity or interfere with the assay's chemical reactions. Common culprits in biological samples include:
-
Ascorbic Acid (Vitamin C): A potent reducing agent that interferes with the peroxidase-coupled reaction.
-
Hemoglobin: Released from hemolyzed red blood cells, it can absorb light at the detection wavelength and may also exhibit pseudo-peroxidase activity.[1]
-
Bilirubin: High concentrations can cause spectral interference.
-
Lipids: High levels of lipids (lipemia) can cause turbidity, leading to light scattering and inaccurate absorbance readings.[2][3][4][5][6]
-
Other Biogenic Amines: Substrates of DAO, such as putrescine and cadaverine, can competitively inhibit the degradation of the primary substrate (e.g., histamine).[7][8][9]
Q3: How can I determine if my sample contains interfering substances?
A3: A spike and recovery experiment is a reliable method. First, measure the DAO activity in your sample. Then, spike a duplicate of your sample with a known amount of DAO standard and measure the activity again. If the measured activity of the spiked sample is significantly less than the expected activity (endogenous activity + spiked activity), it suggests the presence of an inhibitor.
Q4: The color in my assay wells is fading over time. What is happening?
A4: The colored product of the this compound assay, typically methylene blue, can be unstable under certain conditions. This can be caused by the presence of reducing agents in the sample that were not fully accounted for, or by exposure to strong light, which can cause photodegradation of the dye. Ensure you are using a stop solution as specified in your assay protocol and read the absorbance promptly after stopping the reaction.
Troubleshooting Guides
Issue 1: Suspected Ascorbic Acid Interference
-
Symptom: Falsely low or no detectable DAO activity, especially in samples from subjects taking high doses of Vitamin C.
-
Mechanism: Ascorbic acid is a strong reducing agent that can directly reduce the oxidized chromogen back to its colorless form, preventing the development of the blue color. This leads to an underestimation of the hydrogen peroxide produced by the DAO reaction.[10]
-
Troubleshooting Workflow:
Workflow for addressing ascorbic acid interference. -
Experimental Protocol 1: Ascorbate Oxidase Treatment
-
Reagent Preparation: Prepare a stock solution of ascorbate oxidase in a buffer appropriate for your sample (e.g., phosphate-buffered saline, pH 7.4). The final concentration in the reaction will need to be optimized, but a starting point of 5-20 U/mL is often effective.
-
Sample Pre-incubation: Add ascorbate oxidase to your sample and incubate at room temperature for 5-10 minutes. This allows the enzyme to neutralize the ascorbic acid.
-
Assay: Proceed with your standard this compound assay protocol using the ascorbate oxidase-treated sample.
-
Control: Run a parallel assay with an untreated aliquot of the same sample to quantify the extent of the interference.
-
Issue 2: Interference from Hemolysis, Icterus, or Lipemia
-
Symptom: Abnormally high background absorbance, inconsistent results, or results that do not correlate with other clinical observations.
-
Mechanism:
-
Hemolysis (Hemoglobin): Hemoglobin has absorbance peaks that can overlap with the wavelength used to measure methylene blue (around 665-670 nm), leading to falsely elevated readings.[1]
-
Icterus (Bilirubin): High concentrations of bilirubin can also contribute to the absorbance at the detection wavelength.
-
Lipemia (Lipids): Turbidity caused by high lipid content scatters light, leading to inaccurate absorbance measurements.[2][3][4][5][6]
-
-
Troubleshooting Workflow:
Workflow for addressing complex sample matrix interference. -
Experimental Protocol 2: Trichloroacetic Acid (TCA) Protein Precipitation
-
Preparation: In a microcentrifuge tube, add 1 volume of 100% (w/v) TCA to 4 volumes of your serum or plasma sample.
-
Incubation: Vortex the mixture and incubate on ice for 10-30 minutes to allow proteins to precipitate.
-
Centrifugation: Centrifuge at 14,000 rpm for 5-10 minutes at 4°C.
-
Supernatant Removal: Carefully decant the supernatant, which contains the interfering proteins.
-
Washing: Wash the pellet twice with 200 µL of cold acetone. Centrifuge after each wash and discard the supernatant.
-
Drying: Air-dry the pellet for 5-10 minutes to remove residual acetone.
-
Resuspension: Resuspend the pellet in a buffer compatible with your this compound assay.
-
-
Experimental Protocol 3: Acetone Protein Precipitation
-
Preparation: In an acetone-compatible tube, add 4 volumes of cold (-20°C) acetone to your sample.
-
Incubation: Vortex the mixture and incubate for 60 minutes at -20°C.
-
Centrifugation: Centrifuge for 10 minutes at 13,000-15,000 x g.
-
Supernatant Removal: Carefully decant and discard the supernatant.
-
Drying: Allow the pellet to air-dry at room temperature for 30 minutes. Do not over-dry.
-
Resuspension: Resuspend the pellet in a buffer suitable for your this compound assay.
-
-
Experimental Protocol 4: Size Exclusion Chromatography (SEC) for Small Molecule Removal
-
Column Selection: Choose a desalting column with a molecular weight cutoff that will separate small molecule interferents from the larger DAO enzyme (e.g., a 6 kDa cutoff column).
-
Equilibration: Equilibrate the column with the buffer that will be used for the this compound assay.
-
Sample Loading: Apply your sample to the column. The volume should not exceed the manufacturer's recommendation for the chosen column.
-
Elution: Elute the sample with the assay buffer. The larger DAO enzyme will elute first, while smaller molecules like ascorbic acid will be retained longer.
-
Fraction Collection: Collect the eluate containing the purified enzyme and proceed with the this compound assay.
-
Issue 3: Competitive Inhibition by Other Biogenic Amines
-
Symptom: Lower than expected DAO activity in samples known to contain multiple biogenic amines (e.g., from fermented foods or certain biological matrices).
-
Mechanism: DAO can act on various biogenic amines, not just the specific substrate used in the assay kit (often putrescine or histamine). If other amines are present in the sample, they will compete for the enzyme's active site, leading to a lower rate of reaction with the assay substrate. Putrescine and cadaverine are particularly strong competitive substrates.[7][8][9]
-
Logical Relationship Diagram:
Competitive inhibition of DAO by other biogenic amines. -
Troubleshooting:
-
Sample Dilution: Diluting the sample can reduce the concentration of all biogenic amines, potentially lessening the competitive effect. However, this may also dilute the DAO to a level that is difficult to detect.
-
Substrate Concentration: Increasing the concentration of the assay-specific substrate can help it outcompete the interfering amines. This may require optimization of the assay protocol.
-
Data Interpretation: If the presence of other biogenic amines is known or suspected, the results should be interpreted as the total DAO activity towards all present substrates, not just the one provided in the kit.
-
Quantitative Data Summary
Table 1: Common Interferents and their Mechanisms
| Interferent | Mechanism of Interference | Potential Impact on Results |
| Ascorbic Acid | Reduction of oxidized chromogen | Falsely low DAO activity[10] |
| Hemoglobin | Spectral overlap, pseudo-peroxidase activity | Falsely high or variable results[1] |
| Bilirubin | Spectral overlap | Falsely high results |
| Lipids (Lipemia) | Light scattering, volume displacement | Falsely high or low results, depending on the method[2][3][4][5][6] |
| Other Biogenic Amines | Competitive inhibition | Falsely low DAO activity for the specific substrate[7][8][9] |
Table 2: Interference of Other Biogenic Amines on Histamine Degradation by DAO
| Competing Amine | Ratio of Competing Amine to Histamine | Reduction in Histamine Degradation Rate |
| Putrescine | 1:20 | ~70% |
| Cadaverine | 1:20 | ~80% |
| Tyramine | 1:20 | ~32-45% |
| Spermidine | 1:20 | ~32-45% |
| Spermine | 1:20 | ~32-45% |
Data adapted from a study on porcine kidney DAO. The extent of interference may vary depending on the DAO source and assay conditions.[7][8][9]
Note on Interference Thresholds: The exact concentration at which a substance begins to interfere can vary depending on the specific assay formulation, sample matrix, and instrument used. If you suspect interference, it is recommended to perform a validation study by spiking known concentrations of the potential interferent into your sample matrix to determine the interference threshold for your specific application.
References
- 1. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations [ouci.dntb.gov.ua]
- 3. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests | Semantic Scholar [semanticscholar.org]
- 5. Methods to reduce lipemic interference in clinical chemistry tests: a systematic review and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. Frontiers | The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines [agris.fao.org]
- 10. Interference by ascorbic acid in test systems involving peroxidase. I. Reversible indicators and the effects of copper, iron, and mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Color Development with DAOS
Welcome to the technical support center for N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS) based assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor color development and other experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in colorimetric assays?
This compound is a highly water-soluble aniline derivative, one of the "Trinder's reagents". It is used for the colorimetric determination of hydrogen peroxide (H₂O₂) generated by oxidase enzymes. In the presence of peroxidase (POD), this compound couples with another chromogenic reagent, typically 4-aminoantipyrine (4-AAP), to form a stable, colored dye. The intensity of the color is directly proportional to the concentration of the analyte that initiated the enzymatic reaction.
Q2: What are the optimal storage and handling conditions for this compound?
Proper storage of this compound is critical for its performance. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is important to keep the reagent sealed and away from moisture.[1] Before use, allow the reagent to equilibrate to room temperature. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: My blank wells show a high background signal. What are the common causes and solutions?
High background can obscure the signal from your samples. Common causes include:
-
Reagent Contamination: Reagents may be contaminated with microbes or other substances. Prepare fresh solutions using high-purity water and reagents.
-
Sub-optimal Reagent Concentrations: The concentration of this compound, 4-AAP, or peroxidase may be too high. It is recommended to optimize the concentrations of these reagents for your specific assay.
-
Prolonged Incubation: Extended incubation times can lead to non-specific color development. Adhere to the recommended incubation period in your protocol.
-
Light Exposure: The chromogenic reaction can be sensitive to light. Protect your reaction plate from direct light during incubation.
-
Poor Quality Microplates: Using clean, high-quality microplates is essential to prevent non-specific binding and other artifacts.
Q4: The color in my assay is developing too slowly or not at all. What should I check?
Weak or absent color development can be due to several factors:
-
Inactive or Insufficient Enzyme: Ensure that the oxidase and peroxidase enzymes are active and used at the recommended concentrations. Check the expiration dates and storage conditions of your enzymes.
-
Incorrect pH or Temperature: Enzymatic reactions are highly sensitive to pH and temperature. Verify that the buffer pH is optimal for the enzymes and that the incubation temperature is correct.
-
Presence of Inhibitors: Your sample may contain substances that inhibit the oxidase or peroxidase. (See the section on interfering substances below).
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Degraded this compound or other Reagents: Improperly stored or expired reagents can lead to poor performance. Prepare fresh reagents and store them correctly.
-
Incorrect Wavelength Reading: Ensure you are reading the absorbance at the correct wavelength for the specific dye formed in your assay.
Q5: The color in my wells is fading quickly after development. How can I stabilize it?
The stability of the final colored product can vary. If you observe rapid color fading:
-
Read Immediately: Measure the absorbance as soon as the incubation is complete.
-
Use a Stop Solution: Some protocols recommend a stop solution to stabilize the color. For instance, sodium diethyldithiocarbamate has been used to stabilize the methylene blue formed in some DAO assays.[2]
-
Optimize Reagent Concentrations: The ratio of this compound to 4-AAP can influence the stability of the chromogen.
Troubleshooting Specific Issues
| Problem | Possible Causes | Recommended Solutions |
| No color development | Omission of a reagent (e.g., this compound, 4-AAP, peroxidase, or the primary enzyme). | Carefully review the protocol and ensure all reagents are added in the correct order and volume. |
| Inactive enzyme (oxidase or peroxidase). | Check the expiration date and storage conditions of the enzymes. Test enzyme activity with a known positive control. | |
| Incorrect buffer pH. | Prepare fresh buffer and verify the pH. | |
| Weak color development | Insufficient concentration of one or more reagents. | Optimize the concentrations of this compound, 4-AAP, and peroxidase. |
| Short incubation time or incorrect temperature. | Ensure the incubation is carried out for the recommended duration and at the optimal temperature. | |
| Low concentration of the analyte in the sample. | Concentrate the sample if possible, or use a more sensitive assay format. | |
| High background color | Contaminated reagents or water. | Use fresh, high-purity reagents and water. |
| Reagent concentrations are too high. | Titrate the concentrations of this compound, 4-AAP, and peroxidase to find the optimal balance between signal and background. | |
| Extended incubation time. | Adhere to the protocol's recommended incubation time. | |
| Light exposure. | Protect the plate from light during incubation. | |
| Inconsistent results between wells | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting technique. |
| Inadequate mixing of reagents in the wells. | Gently tap the plate or use a plate shaker to ensure thorough mixing. | |
| Temperature variation across the plate. | Ensure the entire plate is incubated at a uniform temperature. | |
| Non-linear standard curve | Incorrect preparation of standards. | Prepare fresh standards and perform serial dilutions carefully. |
| Substrate depletion at high analyte concentrations. | Reduce the incubation time or dilute the samples with high analyte concentrations. | |
| Pipetting inaccuracies. | Use precise pipetting techniques for preparing the standard curve. |
Common Interfering Substances
Several substances can interfere with this compound-based assays, leading to inaccurate results. It is crucial to be aware of these potential interferences, especially when working with biological samples.
| Interfering Substance | Mechanism of Interference | Mitigation Strategies |
| Ascorbic Acid (Vitamin C) | Reduces the oxidized chromogen back to its colorless form, leading to falsely low results.[3] It can also consume the hydrogen peroxide produced in the initial enzymatic reaction.[4][5] | Include ascorbate oxidase in the reaction mixture to eliminate ascorbic acid.[2][6][7] |
| Hemoglobin | Can interfere with the colorimetric reading due to its own absorbance. It may also have pseudoperoxidase activity that can lead to non-specific color formation or degradation of the chromogen.[8][9] | Use hemolysate-free samples whenever possible. Include a sample blank that contains the sample and all reagents except the primary enzyme to subtract the background absorbance. |
| Bilirubin | Can interfere with the diazo reaction in some colorimetric assays and its color can interfere with absorbance readings.[8][9] | Use bilirubin-free samples if possible. Sample blank correction is also recommended. |
| High concentrations of reducing agents (e.g., thiols) | Can reduce the oxidized chromogen, leading to lower absorbance values. | Consider sample pre-treatment steps to remove or neutralize reducing agents. |
Experimental Protocols
Determination of Cholesterol
This protocol is based on the cholesterol oxidase-DAOS method.[8]
Principle: Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase. Free cholesterol is then oxidized by cholesterol oxidase to produce hydrogen peroxide. The H₂O₂ reacts with this compound and 4-AAP in the presence of peroxidase to form a blue dye, which is measured colorimetrically.
Reagents:
-
Buffer Solution: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Enzyme Reagent: A solution containing cholesterol esterase, cholesterol oxidase, and peroxidase.
-
Chromogen Solution: A solution containing this compound and 4-aminoantipyrine.
-
Cholesterol Standard: A solution of known cholesterol concentration.
Procedure:
-
Prepare a working reagent by mixing the enzyme reagent and chromogen solution according to the manufacturer's instructions.
-
Pipette 10 µL of the sample (serum, plasma, etc.) and cholesterol standards into the wells of a microplate.
-
Add 200 µL of the working reagent to each well.
-
Mix gently and incubate at 37°C for 5-10 minutes.
-
Measure the absorbance at approximately 600 nm using a microplate reader.
-
Calculate the cholesterol concentration in the samples by comparing their absorbance to the standard curve.
Determination of Uric Acid
Principle: Uric acid is oxidized by uricase to produce allantoin and hydrogen peroxide. The H₂O₂ then reacts with this compound and 4-AAP in the presence of peroxidase to generate a colored product.
Reagents:
-
Buffer Solution: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.8).
-
Enzyme Reagent: A solution containing uricase and peroxidase.
-
Chromogen Solution: A solution containing this compound and 4-aminoantipyrine.
-
Uric Acid Standard: A solution of known uric acid concentration.
Procedure:
-
Prepare a working reagent by combining the enzyme and chromogen solutions.
-
Add 25 µL of the sample (serum, plasma, or diluted urine) and uric acid standards to separate test tubes or microplate wells.[10]
-
Add 1.0 mL of the working reagent to each tube/well and mix.[10]
-
Incubate for 5 minutes at 37°C or 10 minutes at room temperature.[11]
-
Measure the absorbance at approximately 520 nm against a reagent blank.[11] The color is typically stable for at least 30 minutes.[11]
-
Determine the uric acid concentration from the standard curve.
Determination of Diamine Oxidase (DAO) Activity
Principle: DAO catalyzes the oxidative deamination of a substrate (e.g., putrescine or cadaverine), producing an aldehyde, ammonia, and hydrogen peroxide.[2] The generated H₂O₂ is then quantified using the this compound/4-AAP/peroxidase system.
Reagents:
-
Substrate Solution: A solution of the DAO substrate (e.g., putrescine) in a suitable buffer.
-
Enzyme Reagent: A solution containing peroxidase.
-
Chromogen Solution: A solution containing this compound and 4-aminoantipyrine.
-
Sample: Serum, plasma, or tissue homogenate.
Procedure:
-
Pre-incubate the sample with the substrate solution to allow the DAO to produce hydrogen peroxide.
-
Add the enzyme reagent and chromogen solution to initiate the color development reaction.
-
Incubate for a specific time at a controlled temperature.
-
Measure the absorbance at the appropriate wavelength.
-
The DAO activity is proportional to the rate of color formation.
Visualizations
Caption: General experimental workflow for a this compound-based colorimetric assay.
Caption: The two-step chemical reaction pathway in a typical this compound-based assay.
References
- 1. siriusgenomics.com [siriusgenomics.com]
- 2. Measurement of the DAO activity [bio-protocol.org]
- 3. Interference by ascorbic acid in test systems involving peroxidase. I. Reversible indicators and the effects of copper, iron, and mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Emerson-Trinder reaction: study of various chromogens and analyses of the principle interferences (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascorbate Oxidase Minimizes Interference by High-Concentration Ascorbic Acid in Total Cholesterol Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Mechanism of interference by hemoglobin in the determination of total bilirubin. I. Method of Malloy-Evelyn. | Semantic Scholar [semanticscholar.org]
- 9. d-nb.info [d-nb.info]
- 10. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 11. atlas-medical.com [atlas-medical.com]
Technical Support Center: Optimizing the DAOS-Peroxidase Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during pH optimization of the DAOS-peroxidase reaction.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound-peroxidase coupled reaction?
The this compound-peroxidase assay is a coupled enzymatic reaction used to detect hydrogen peroxide (H₂O₂). In the first step, an oxidase enzyme (like diamine oxidase, DAO) produces H₂O₂. In the second, horseradish peroxidase (HRP) uses the generated H₂O₂ to catalyze the oxidative coupling of a chromogenic substrate, N,N-dimethyl-1,4-phenylenediamine (this compound), with a coupler (often 4-aminoantipyrine, 4-AAP), to produce a colored product, typically a quinoneimine dye. The intensity of the color is directly proportional to the amount of H₂O₂ produced and can be measured spectrophotometrically.
Q2: What is the typical optimal pH for the peroxidase component of the reaction?
The optimal pH for horseradish peroxidase (HRP) activity is dependent on the specific substrate being used. Generally, for chromogenic substrates used in Trinder-type reactions, the optimal pH falls within the weakly acidic to neutral range. While specific data for this compound is not extensively published, the optimal pH for similar substrates provides a good starting point for optimization.[1][2][3]
Q3: Why is pH optimization critical for the this compound-peroxidase assay?
The pH of the reaction buffer is a critical parameter that can significantly impact the activity of both the primary oxidase and the peroxidase.[4][5][6][7] An inappropriate pH can lead to:
-
Reduced enzyme activity, resulting in a weak or no signal.
-
Increased background signal due to non-enzymatic reactions.
-
Instability of the chromogenic substrate or the final colored product.
-
A shift in the wavelength of maximum absorbance of the final product.
Q4: Can the optimal pH of the primary H₂O₂-producing enzyme and the peroxidase be different?
Yes, the optimal pH for the primary oxidase and the peroxidase may differ. This presents a challenge in coupled assays. The chosen reaction pH is often a compromise that allows for sufficient activity of both enzymes. If the pH optima are significantly different, a two-step assay may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low signal | Suboptimal pH: The reaction buffer pH is outside the optimal range for either the primary oxidase or the peroxidase. | Perform a pH optimization experiment by testing a range of buffer pH values (e.g., from 5.0 to 8.0 in 0.5 unit increments). |
| Enzyme Inactivation: Extreme pH values can irreversibly denature the enzymes. | Ensure the pH of all solutions, including the sample, is within a range that does not inactivate the enzymes before they are added to the reaction mixture. | |
| High background signal | Non-enzymatic oxidation of this compound: This can be more prevalent at certain pH values. | Run a blank reaction without the enzyme to assess the level of non-enzymatic color formation at different pH values. |
| Contaminants in the sample or reagents: Some substances can interfere with the reaction and produce a background signal. | Use high-purity water and reagents. Test for interfering substances in your sample by running appropriate controls. | |
| Poor reproducibility | Inconsistent buffer pH: Small variations in buffer preparation can lead to significant changes in enzyme activity. | Prepare buffers carefully and verify the pH with a calibrated pH meter before each experiment. |
| Buffer capacity is insufficient: The reaction itself may cause a change in pH if the buffer capacity is too low. | Use a buffer with a pKa close to the desired pH and at a sufficient concentration (typically 50-100 mM). | |
| Signal fades quickly | Instability of the colored product: The quinoneimine dye may be unstable at the reaction pH. | Monitor the absorbance over time to determine the stability of the colored product at different pH values. If necessary, add a stopping reagent or read the absorbance at a fixed time point. |
Data Presentation
Table 1: Influence of pH on Peroxidase Activity with Various Substrates
While specific quantitative data for the this compound-peroxidase reaction is limited in readily available literature, the following table summarizes the optimal pH for horseradish peroxidase with other commonly used chromogenic substrates. This data serves as a valuable reference for establishing a starting range for your pH optimization experiments.
| Substrate | Optimal pH Range | Reference |
| o-Phenylenediamine (OPD) | 4.5 - 5.0 | [8] |
| p-Phenylenediamine (PPD) | 7.0 | [9] |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | 4.2 - 6.0 | [2][10] |
| 4-Aminoantipyrine-phenol | 6.0 | [3] |
| Guaiacol | 6.0 - 7.0 | [1] |
Experimental Protocols
Protocol for Determining the Optimal pH of the this compound-Peroxidase Reaction
This protocol outlines a method to systematically determine the optimal pH for your specific experimental conditions.
1. Materials:
-
Horseradish Peroxidase (HRP)
-
This compound (N,N-dimethyl-1,4-phenylenediamine)
-
4-Aminoantipyrine (4-AAP)
-
Hydrogen Peroxide (H₂O₂)
-
A series of buffers with different pH values (e.g., citrate buffer for pH 4.0-6.0, phosphate buffer for pH 6.0-8.0, Tris buffer for pH 7.5-9.0), all at the same molarity (e.g., 100 mM).
-
Spectrophotometer and cuvettes or a microplate reader.
2. Preparation of Reagents:
-
HRP Stock Solution: Prepare a concentrated stock solution of HRP in a buffer known to maintain its stability (e.g., 100 mM phosphate buffer, pH 7.0).
-
This compound/4-AAP Working Solution: Prepare a working solution containing both this compound and 4-AAP in high-purity water. This solution should be freshly prepared and protected from light.
-
H₂O₂ Substrate Solution: Prepare a dilute solution of H₂O₂ in high-purity water. The concentration should be optimized for your assay.
3. Assay Procedure:
-
Set up a series of reactions, with each reaction containing a buffer of a different pH.
-
For each reaction, in a cuvette or microplate well, add the following in order:
-
Buffer of a specific pH.
-
This compound/4-AAP working solution.
-
HRP solution (diluted from the stock solution in the corresponding pH buffer).
-
-
Initiate the reaction by adding the H₂O₂ substrate solution.
-
Immediately mix the contents and start monitoring the change in absorbance at the wavelength of maximum absorbance for the colored product (typically around 555 nm for this type of reaction).
-
Record the initial reaction rate (the linear portion of the absorbance vs. time curve).
-
Plot the reaction rate as a function of pH. The pH that gives the highest reaction rate is the optimal pH for the peroxidase component of your assay under these conditions.
Note: If you are working with a primary oxidase, you will need to consider its pH optimum as well. It may be necessary to perform a two-step assay if the pH optima of the two enzymes are very different.[4][5][6][7]
Visualizations
Caption: The this compound-Peroxidase coupled reaction pathway.
Caption: Troubleshooting workflow for pH optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijcmas.com [ijcmas.com]
- 4. A simple and reliable method for determination of optimum pH in coupled enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and reliable method for determination of optimum pH in coupled enzyme assays: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Horseradish peroxidase: a study of the kinetics and the determination of optimal reaction conditions, using hydrogen peroxide and 2,2'-azinobis 3-ethylbenzthiazoline-6-sulfonic acid (ABTS) as substrates (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent DAOS reagent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt) reagent. This compound is a highly water-soluble Trinder's reagent widely used in diagnostic and biochemical colorimetric assays. Maintaining its stability is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound reagent and what is it used for?
A1: this compound is a chromogenic probe, an aniline derivative, that is highly soluble in water.[1] It is commonly used in enzymatic colorimetric assays to quantify hydrogen peroxide (H₂O₂). These assays can be coupled to measure various analytes such as glucose, cholesterol, and triglycerides, where the concentration of the analyte is proportional to the H₂O₂ produced.[1]
Q2: What are the main causes of this compound reagent degradation?
A2: The primary factors that contribute to the degradation of this compound reagent are exposure to light, elevated temperatures, and moisture.[2][3] Like many complex organic molecules, this compound can undergo oxidation and other chemical changes when not stored under optimal conditions, leading to a loss of reactivity and the potential for increased background signal in assays.
Q3: How can I tell if my this compound reagent has degraded?
A3: Signs of degradation include a physical change in the appearance of the solid reagent (e.g., discoloration from a white or off-white powder), decreased performance in your assay (e.g., lower signal intensity for your positive controls), or an unusually high background signal in your blank or negative control samples.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound reagent.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. This compound reagent degradation: The reagent may have been improperly stored or is past its shelf life. | 1. Use a fresh vial of this compound reagent stored under recommended conditions. Perform a quality control check on the new vial. |
| 2. Contamination of stock solutions: Introduction of contaminants that can react with this compound or interfere with the assay. | 2. Prepare fresh stock solutions using high-purity water and uncontaminated labware. Filter-sterilize the buffer if necessary. | |
| 3. Sub-optimal reaction buffer pH: The pH of the reaction buffer can affect the stability and reactivity of this compound. | 3. Ensure the pH of your reaction buffer is within the optimal range for your specific assay. The spectral properties of similar compounds can be pH-dependent.[4] | |
| Low or No Signal | 1. Inactive this compound reagent: The reagent has significantly degraded, leading to a loss of reactivity. | 1. Replace with a new, properly stored vial of this compound reagent. |
| 2. Incorrect reagent concentration: Errors in the preparation of the this compound working solution. | 2. Double-check all calculations and dilutions. Prepare a fresh working solution. | |
| 3. Issues with other assay components: The enzyme (e.g., peroxidase) or other reagents may be inactive. | 3. Verify the activity of all other components in your assay system. | |
| Inconsistent or Irreproducible Results | 1. Repeated freeze-thaw cycles: This can lead to the degradation of the this compound stock solution. | 1. Aliquot the this compound stock solution into single-use volumes to avoid repeated freezing and thawing.[5] |
| 2. Exposure to light during the experiment: Photodegradation can occur during the assay setup and incubation. | 2. Protect your reagents and reaction plates from light by using amber tubes and covering plates with foil during incubation. | |
| 3. Temperature fluctuations: Inconsistent incubation temperatures can affect the reaction rate. | 3. Ensure a stable and accurate incubation temperature as required by your experimental protocol. |
Experimental Protocols
Protocol 1: Proper Storage and Handling of this compound Reagent
To ensure the longevity and stability of your this compound reagent, adhere to the following storage and handling procedures.
Storage of Solid this compound Reagent:
| Condition | Specification | Shelf Life |
| Temperature | 0-5°C or -20°C | Up to 3 years (at 0-5°C)[2] |
| Light | Protect from light (store in an amber vial or a dark container) | N/A |
| Moisture | Keep in a tightly sealed container in a dry environment | N/A |
Preparation and Storage of this compound Stock Solution:
-
Equilibration: Before opening, allow the this compound reagent vial to warm to room temperature to prevent moisture condensation.
-
Reconstitution: Dissolve the this compound powder in a high-purity solvent as specified by the manufacturer (e.g., DMSO or water). Ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber microcentrifuge tubes.
-
Storage of Aliquots:
-
Avoid Repeated Freeze-Thaw Cycles: Use a fresh aliquot for each experiment.
Protocol 2: Quality Control Check for this compound Reagent Activity
This protocol provides a basic method to assess the reactivity of your this compound reagent.
Materials:
-
This compound reagent (from both a new and the questionable lot)
-
4-Aminoantipyrine (4-AP)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) solution (a fresh, diluted solution of known concentration)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare working solutions of this compound (from both lots), 4-AP, and HRP in the assay buffer at the concentrations used in your standard experimental protocol.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Blank: Assay buffer only
-
Negative Control: this compound + 4-AP + HRP in assay buffer (no H₂O₂)
-
Test (Old Lot): this compound (old lot) + 4-AP + HRP + H₂O₂ in assay buffer
-
Test (New Lot): this compound (new lot) + 4-AP + HRP + H₂O₂ in assay buffer
-
-
Incubate the plate at the standard temperature and for the standard duration of your assay, protected from light.
-
Measure the absorbance at the appropriate wavelength (typically between 550-600 nm).
-
Analysis: Compare the absorbance values. The old lot of this compound is likely degraded if it shows a significantly lower signal in the "Test" wells or a higher signal in the "Negative Control" wells compared to the new lot.
Visual Guides
References
Technical Support Center: Improving Linearity in DAOS Colorimetric Methods
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address and resolve linearity issues in N,N-disubstituted-aniline derivative (DAOS)-based colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a this compound colorimetric assay?
A1: this compound colorimetric methods are typically enzymatic assays used to detect substances like hydrogen peroxide (H₂O₂) or the activity of H₂O₂-producing enzymes, such as diamine oxidase (DAO). The fundamental principle involves the peroxidase-catalyzed reaction between this compound, 4-aminoantipyrine (4-AAP), and H₂O₂. This reaction produces a highly colored indamine dye, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the concentration of the analyte in the sample.[1][2]
Q2: What does a non-linear standard curve indicate in my this compound assay?
A2: A non-linear standard curve suggests that the relationship between the analyte concentration and the absorbance is not directly proportional across the entire range of your standards. This can manifest as a plateau at higher concentrations or a general lack of fit to a straight line. Common underlying causes include substrate depletion, enzyme saturation, reagent degradation, or incorrect experimental parameters.[3][4][5]
Q3: How critical is reagent quality and storage?
A3: Reagent quality and storage are paramount for achieving a linear and reproducible assay.[6] this compound and other reagents can degrade over time, especially if not stored correctly (e.g., away from light and at the recommended temperature).[6] Using degraded reagents can lead to a weaker colorimetric signal and poor linearity.[6] Always refer to the manufacturer's instructions for storage conditions and shelf life.
Q4: Can the sample itself interfere with the assay and affect linearity?
A4: Yes, components within the sample matrix can interfere with the enzymatic reaction. For instance, substances like ascorbic acid can interfere with the peroxidase-catalyzed reaction, leading to inaccurate results.[1] High concentrations of other amines or competing substrates in the sample might also affect the linearity of DAO activity assays. It is sometimes necessary to include additional enzymes, like ascorbate oxidase, to eliminate such interferences.[1]
Troubleshooting Guide: Non-Linearity Issues
This section provides a structured approach to identifying and resolving common problems that lead to poor linearity in this compound colorimetric assays.
Issue 1: Standard Curve Plateaus at High Concentrations
This is often observed as a flattening of the curve at the upper end of the concentration range.
Table 1: Troubleshooting High-End Curve Saturation
| Possible Cause | Explanation | Recommended Solution |
| Substrate/Reagent Limitation | At high analyte concentrations, the concentration of this compound, 4-AAP, or peroxidase may become the limiting factor, preventing further color development. | Increase the concentration of the limiting reagent(s) in the working solution. Perform a reagent optimization experiment to find the ideal concentrations. |
| Enzyme Saturation | The peroxidase enzyme may become saturated with its substrate (H₂O₂), reaching its maximum reaction velocity (Vmax).[7] | Reduce the incubation time or dilute the samples to ensure the reaction remains within the linear range of the enzyme's activity. |
| Detector Saturation | The absorbance values may exceed the linear range of the spectrophotometer.[5] | Check the instrument's manual for its linear absorbance range. If necessary, dilute the samples or reduce the reaction time to bring the absorbance values within the instrument's optimal range. |
| Product Inhibition | In some enzymatic reactions, the product itself can inhibit the enzyme, slowing the reaction rate at high product concentrations.[8] | Analyze the reaction kinetics by taking multiple readings over time. If product inhibition is suspected, use initial rate data for quantification. |
Issue 2: Poor Linearity Across the Entire Range
This refers to a standard curve that does not follow a linear trend even at lower concentrations.
Table 2: Troubleshooting General Non-Linearity
| Possible Cause | Explanation | Recommended Solution |
| Incorrect Reagent Preparation | Errors in diluting standards or preparing working solutions can lead to an inaccurate standard curve. | Double-check all calculations and ensure pipettes are properly calibrated.[6][9] Prepare fresh reagents and standards. |
| Suboptimal Incubation Time/Temperature | The reaction may not have proceeded long enough for sufficient color development, or temperature fluctuations may affect enzyme activity.[9] | Optimize the incubation time and ensure a stable temperature is maintained during the assay.[3] A temperature-controlled plate reader or incubator is recommended. |
| Reagent Degradation | One or more reagents may have degraded due to improper storage or age.[6] | Use fresh reagents and verify their storage conditions. Aliquoting reagents upon arrival can prevent degradation from repeated freeze-thaw cycles. |
| Incorrect Wavelength | Reading the absorbance at a non-optimal wavelength will result in lower sensitivity and poor linearity. | Determine the wavelength of maximum absorbance (λmax) for the colored product by scanning the spectrum of a high-concentration standard. |
| Inadequate Mixing | Incomplete mixing of reagents in the wells can lead to inconsistent reaction rates and variable results. | Ensure thorough but gentle mixing after adding each reagent. Avoid introducing bubbles. |
Visual Guides and Workflows
This compound Assay Reaction Pathway
The following diagram illustrates the core enzymatic reaction in a typical this compound colorimetric assay for hydrogen peroxide detection.
Caption: Core reaction pathway of the this compound colorimetric method.
Experimental Workflow for Assay Optimization
This workflow provides a systematic approach to optimizing a this compound assay to achieve better linearity.
Caption: A workflow for optimizing this compound assay parameters.
Troubleshooting Logic for Non-Linearity
Use this decision tree to diagnose the potential cause of a non-linear standard curve.
Caption: A decision tree for diagnosing linearity issues.
Detailed Experimental Protocol
This protocol provides a general framework for performing a this compound-based colorimetric assay for quantifying hydrogen peroxide. Optimization of specific concentrations and incubation times may be required for different sample types and applications.
1. Reagent Preparation
-
Phosphate Buffer (e.g., 100 mM, pH 7.4): Prepare a standard phosphate buffer and ensure the pH is accurately adjusted.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound powder in distilled water or an appropriate solvent as recommended by the manufacturer. Store protected from light at -20°C.[10]
-
4-AAP Stock Solution (e.g., 100 mM): Dissolve 4-aminoantipyrine in distilled water. Store at 4°C.
-
Horseradish Peroxidase (HRP) Stock Solution (e.g., 100 U/mL): Prepare in phosphate buffer. Store in aliquots at -20°C.
-
Hydrogen Peroxide (H₂O₂) Standard (e.g., 1 M): Use a commercially available, stabilized solution. Determine its exact concentration by measuring absorbance at 240 nm.
-
Working Solution: Prepare fresh daily. For example, in 10 mL of phosphate buffer, add this compound, 4-AAP, and HRP to final concentrations of 0.5 mM, 2.5 mM, and 1 U/mL, respectively. Note: These concentrations should be optimized for your specific assay.
2. Standard Curve Preparation
-
Perform a serial dilution of the H₂O₂ standard using the phosphate buffer to create a range of concentrations (e.g., 0 µM to 100 µM).
-
Ensure the dilutions cover the expected range of the unknown samples.
-
Include a "zero" standard (blank) containing only the phosphate buffer.
3. Sample Preparation
-
If necessary, dilute samples with phosphate buffer to ensure the final concentration falls within the linear range of the standard curve.
-
If samples are turbid or contain particulates, centrifuge and use the supernatant for the assay.
4. Assay Procedure
-
Pipette 50 µL of each standard and unknown sample into separate wells of a 96-well microplate. Add samples in duplicate or triplicate for better accuracy.
-
Add 100 µL of the freshly prepared Working Solution to each well.
-
Mix gently by tapping the plate or using a plate shaker for 30 seconds.
-
Incubate the plate at room temperature (or 37°C, if optimized) for a predetermined time (e.g., 15-30 minutes), protected from light.
-
Measure the absorbance at the optimal wavelength (typically around 555-600 nm, should be confirmed experimentally).
5. Data Analysis
-
Subtract the average absorbance of the blank from the absorbance of all standards and samples.
-
Plot the corrected absorbance values for the standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Use the equation to calculate the concentration of the unknown samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Verifying performance characteristics of quantitative analytical systems: calibration verification, linearity, and analytical measurement range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arp1.com [arp1.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: DAOS-Based H₂O₂ Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DAOS-based assays for the quantification of hydrogen peroxide (H₂O₂).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound-based H₂O₂ assay?
The this compound-based assay is a colorimetric method for the quantification of hydrogen peroxide. It relies on the horseradish peroxidase (HRP)-catalyzed oxidation of a chromogenic substrate in the presence of H₂O₂. In this assay, N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (this compound) acts as a Trinder's reagent. In the presence of HRP and H₂O₂, this compound couples with 4-aminoantipyrine (4-AA) to form a stable, water-soluble purple or blue quinone-imine dye. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the concentration of H₂O₂ in the sample.
Q2: What are the main advantages of using this compound as a chromogenic substrate?
This compound offers several advantages in H₂O₂ detection:
-
High Water Solubility: this compound is highly soluble in aqueous solutions, which is crucial for biochemical assays.
-
High Sensitivity: The quinone-imine dye formed has a high molar extinction coefficient, allowing for the detection of low concentrations of H₂O₂.
-
Good Stability: The this compound reagent and the resulting colored product exhibit good stability under optimal conditions.
Q3: What is the optimal wavelength for measuring the absorbance of the colored product?
The optimal wavelength for measuring the absorbance of the quinone-imine dye formed from the reaction of this compound and 4-AA is typically in the range of 550 nm to 600 nm.
Troubleshooting Guide
Issue 1: High Background Signal
Question: My blank and negative control wells show a high absorbance reading. What could be the cause?
Answer: A high background signal can be caused by several factors:
-
Contaminated Reagents: Impurities in the buffer, water, or reagents can react with the chromogenic substrates.
-
Spontaneous Oxidation of this compound: Prolonged exposure to light or improper storage can lead to the auto-oxidation of the this compound reagent.
-
Endogenous Peroxidase Activity: Biological samples may contain endogenous peroxidases that can catalyze the oxidation of this compound in the absence of exogenously added H₂O₂.
Solutions:
| Cause | Solution |
| Contaminated Reagents | Use high-purity water (e.g., Milli-Q) and analytical grade reagents. Prepare fresh buffers for each experiment. |
| Spontaneous Oxidation of this compound | Store the this compound reagent protected from light at 2-8°C. Prepare the working solution fresh before each assay. |
| Endogenous Peroxidase Activity | Include a sample blank without the addition of HRP to quantify and subtract the background from endogenous peroxidases. |
Issue 2: Low or No Signal
Question: I am not observing any significant color development even with my positive control. What are the possible reasons?
Answer: A lack of signal can stem from issues with the enzyme, substrate, or reaction conditions.
-
Inactive Horseradish Peroxidase (HRP): The enzyme may have lost its activity due to improper storage or handling.
-
Degraded Hydrogen Peroxide: H₂O₂ solutions are unstable and can decompose over time.
-
Suboptimal pH: The activity of HRP is pH-dependent, and an incorrect buffer pH can significantly reduce the reaction rate.
Solutions:
| Cause | Solution |
| Inactive HRP | Use a new vial of HRP and ensure it is stored correctly (typically at -20°C). Test the activity of the HRP with a known substrate and H₂O₂ concentration. |
| Degraded H₂O₂ | Prepare fresh H₂O₂ standards for each experiment from a concentrated stock solution. Store the stock solution at 4°C and protect it from light. |
| Suboptimal pH | Ensure the pH of the reaction buffer is within the optimal range for HRP, which is typically between 6.0 and 7.5. |
Issue 3: Inconsistent or Non-Reproducible Results
Question: I am getting significant variability between my replicate wells. What could be causing this?
Answer: Inconsistent results are often due to technical errors or instability of the reagents.
-
Pipetting Inaccuracies: Inconsistent volumes of reagents or samples will lead to variable results.
-
Temperature Fluctuations: The enzymatic reaction is sensitive to temperature changes.
-
Instability of the Colored Product: In some cases, the colored product may not be stable over time, leading to variations in absorbance readings.
Solutions:
| Cause | Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of the reaction components to minimize pipetting errors between wells. |
| Temperature Fluctuations | Pre-incubate the plate and reagents at the desired reaction temperature before starting the assay. Use a temperature-controlled plate reader. |
| Instability of the Colored Product | Read the absorbance at a consistent time point after initiating the reaction. Perform a time-course experiment to determine the stability of the colored product. |
Experimental Protocols
Detailed Methodology for a this compound-Based H₂O₂ Assay
This protocol provides a general framework for measuring H₂O₂ in a 96-well plate format. Optimal concentrations and incubation times may need to be determined empirically for specific applications.
Materials:
-
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (this compound)
-
4-aminoantipyrine (4-AA)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) standard solution (e.g., 30%)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
96-well clear microplate
-
Microplate reader
Reagent Preparation:
-
This compound Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound in high-purity water. Store protected from light at 4°C.
-
4-AA Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of 4-AA in high-purity water. Store at 4°C.
-
HRP Stock Solution (e.g., 100 U/mL): Dissolve HRP in phosphate buffer. Aliquot and store at -20°C.
-
H₂O₂ Standard Curve: Prepare a series of H₂O₂ standards by diluting a concentrated stock solution in phosphate buffer. Prepare fresh on the day of the assay.
Assay Procedure:
-
Prepare the Reaction Mixture: In a single tube, prepare a master mix containing the phosphate buffer, this compound, 4-AA, and HRP. The final concentrations in the reaction well should be optimized, but a starting point could be:
-
This compound: 0.5 mM
-
4-AA: 0.25 mM
-
HRP: 1 U/mL
-
-
Add Samples and Standards: To each well of the 96-well plate, add your samples and the H₂O₂ standards.
-
Initiate the Reaction: Add the reaction mixture to each well.
-
Incubate: Incubate the plate at room temperature or 37°C for a specified time (e.g., 15-30 minutes), protected from light.
-
Measure Absorbance: Read the absorbance at the optimal wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate H₂O₂ Concentration: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the H₂O₂ concentration in your samples.
Visualizations
Experimental Workflow
Caption: A typical workflow for a this compound-based H₂O₂ assay.
Reaction Principle
Caption: The enzymatic reaction underlying the this compound-based H₂O₂ assay.
ROS Signaling Pathway
Hydrogen peroxide acts as a second messenger in various cellular signaling pathways. For instance, in response to stimuli like growth factors, H₂O₂ can be produced by NADPH oxidases (NOX). This H₂O₂ can then reversibly oxidize specific cysteine residues on target proteins, such as protein tyrosine phosphatases (PTPs), thereby modulating their activity and influencing downstream signaling cascades like the MAPK pathway.
Caption: A simplified diagram of a ROS-mediated signaling pathway.
Technical Support Center: Diamine Oxidase (DAO) Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diamine Oxidase (DAO) reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DAO assay shows high background noise. What are the potential causes and solutions?
High background noise in your DAO assay can obscure your results. Here are common causes and how to address them:
-
Contaminated Reagents: Check all buffers, substrates, and enzyme preparations for contamination. It is recommended to use fresh, high-purity reagents.[1]
-
Spectrophotometer Issues: Ensure your spectrophotometer is properly calibrated and functioning correctly.[1]
-
Instability of Reaction Products: The product of the DAO reaction, hydrogen peroxide (H₂O₂), can be unstable, especially at higher temperatures.[2] Consider running the reaction at room temperature, as this may yield a maximal signal by preventing H₂O₂ deterioration.[2]
-
Substrate Auto-oxidation: Some substrates may auto-oxidize, leading to a background signal. Run a control reaction without the enzyme to assess the level of substrate auto-oxidation.
| Troubleshooting High Background Noise |
| Potential Cause |
| Reagent Contamination |
| Spectrophotometer Malfunction |
| H₂O₂ Instability |
| Substrate Auto-oxidation |
Q2: My results are inconsistent between replicates. What could be the reason?
Inconsistent data can be frustrating. Here are some factors to consider:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme or substrate. Calibrate your pipettes regularly.
-
Inadequate Mixing: Gently but thoroughly mix the reaction components. Avoid introducing bubbles.[1]
-
Temperature Fluctuations: Maintain a constant and uniform temperature during incubation. Use a calibrated incubator or water bath.[1]
-
Improper Sample Handling: Ensure consistent sample preparation and storage. Avoid multiple freeze-thaw cycles for samples and reagents.[3]
Q3: How long should I incubate my DAO reaction?
The optimal incubation time depends on the specific assay conditions, particularly the enzyme and substrate concentrations.
-
Standard Incubation Times: Many commercial assay kits recommend an incubation time of 60 minutes at 37°C.[4] Other protocols suggest incubation for 150 minutes at 37°C.[3]
-
Low DAO Activity: For samples with low DAO activity, a longer incubation time may be necessary to generate a detectable signal.[4]
-
Extended Incubation: DAO has a slow but long-lasting activity.[2] To obtain reliable signals with low concentrations of DAO, incubation may need to be extended to at least one hour.[2] Maximum sensitivity might be achieved after 5 hours of incubation; however, after this period, the background signal may increase more rapidly than the specific signal.[2] One study found that the maximum signal intensity was achieved after 7 hours of incubation.[2]
| Effect of Incubation Time on DAO Assay |
| Incubation Time |
| 30, 60, 180 min |
| At least 1 hour |
| 5 hours |
| > 5 hours |
| 7 hours |
Q4: What is the optimal temperature for the DAO reaction?
While the native enzyme functions at approximately 37°C in the body, the optimal temperature for an in vitro assay may differ.
-
37°C: This is a commonly used temperature for DAO assays and is recommended by many protocols to mimic physiological conditions.[3][4][5][6]
-
Room Temperature: Interestingly, a maximal signal can sometimes be achieved at room temperature. This is because hydrogen peroxide, a common product measured in DAO assays, is not stable at higher temperatures.[2]
-
4°C: At 4°C, enzyme activity is significantly reduced, and even after 3 hours, the maximum signal may not be reached.[2]
| Incubation Temperature | Effect on DAO Activity |
| 4°C | Insufficient enzyme activity.[2] |
| Room Temperature | May provide a maximal signal due to better H₂O₂ stability.[2] |
| 37°C | Commonly used, mimics physiological temperature.[2][3][4][5] |
Experimental Protocols
General Colorimetric DAO Assay Protocol
This protocol is a generalized procedure based on common colorimetric methods for measuring DAO activity.
-
Reagent Preparation:
-
Assay Procedure:
-
Add your sample (containing DAO) to a microplate well.
-
For background control, prepare a parallel sample reaction without the substrate.
-
Add the reaction buffer to all wells.
-
Initiate the reaction by adding the DAO substrate to the sample wells (but not the background control wells).
-
Mix gently and incubate at the desired temperature (e.g., 37°C or room temperature) for a specific time (e.g., 60 minutes).[4]
-
Stop the reaction (if necessary, depending on the kit).
-
Add the color-developing reagent (containing the probe and peroxidase) to all wells.[1]
-
Incubate for a short period to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.[1]
-
-
Data Analysis:
-
Subtract the absorbance of the background control from the sample readings.
-
Determine the DAO activity by comparing the corrected absorbance to a standard curve generated with known concentrations of the product (e.g., H₂O₂).[1]
-
DOT Diagram of the Experimental Workflow
Caption: A flowchart illustrating the key steps in a typical DAO colorimetric assay.
DOT Diagram of Factors Influencing Incubation Time
Caption: Key experimental parameters that determine the ideal incubation duration for a DAO reaction.
References
- 1. seebeyondshop.com [seebeyondshop.com]
- 2. researchgate.net [researchgate.net]
- 3. eaglebio.com [eaglebio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Prediction of the amount and rate of histamine degradation by diamine oxidase (DAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward Oral Supplementation of Diamine Oxidase for the Treatment of Histamine Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DAOS and ADPS Chromogenic Substrates for Peroxidase-Based Assays
In the realm of biochemical and clinical diagnostics, the sensitive and accurate detection of hydrogen peroxide (H₂O₂) is paramount. Horseradish peroxidase (HRP), a widely utilized enzyme label, catalyzes the oxidation of various substrates in the presence of H₂O₂, leading to a detectable signal. Among the most reliable and sensitive chromogenic substrates for this purpose are N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS) and N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline, sodium salt (ADPS). Both belong to the family of "new Trinder's reagents," which are highly water-soluble aniline derivatives that, upon enzymatic oxidation and coupling with a phenolic or anilinic compound, yield a stable, colored product.[1][2]
This guide provides an objective comparison of the performance of this compound and ADPS as chromogenic substrates in peroxidase-based assays, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals seeking to select the optimal substrate for their specific applications.
Chemical and Physical Properties
This compound and ADPS share a core aniline structure with modifications that enhance their water solubility and reactivity in aqueous solutions.
-
This compound (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt) is a highly water-soluble aniline derivative.[3] It is recognized for its high purity and the long absorption wavelength of its resulting chromogen.[1]
-
ADPS (N-Ethyl-N-(3-sulfopropyl)-3-methoxyaniline, sodium salt) is also a highly water-soluble aniline derivative, praised for its high sensitivity and stability in enzymatic detection.[4][5]
Principle of the Chromogenic Reaction
The chromogenic reaction for both this compound and ADPS follows the same fundamental principle. In the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), the substrate (this compound or ADPS) is oxidized and couples with a coupling agent, typically 4-aminoantipyrine (4-AAP), to form a colored quinone-imine dye. The intensity of the resulting color is directly proportional to the concentration of H₂O₂ in the sample, which in turn can be linked to the activity of a H₂O₂-producing enzyme (e.g., glucose oxidase, cholesterol oxidase) or the concentration of its substrate.
Figure 1. General signaling pathway for peroxidase-based assays using this compound or ADPS.
Quantitative Performance Comparison
The selection of a chromogenic substrate often depends on key performance indicators such as molar absorptivity (a measure of how strongly the resulting dye absorbs light at a specific wavelength) and the maximum absorption wavelength (λmax). A higher molar absorptivity generally translates to greater sensitivity.
| Parameter | This compound | ADPS |
| Molar Absorptivity (ε) of Chromogen | 1.7 x 10⁴ L mol⁻¹ cm⁻¹[6] | 2.79 x 10⁴ L mol⁻¹ cm⁻¹ (for the substrate)[2] |
| Absorption Maximum (λmax) of Chromogen | ~592 nm[6] | Not explicitly found for the chromogen |
Experimental Protocols
The following are representative protocols for the use of this compound and ADPS in a typical horseradish peroxidase assay. These protocols are intended as a starting point and may require optimization for specific applications.
Figure 2. General experimental workflow for comparing this compound and ADPS.
This compound Assay Protocol
1. Reagent Preparation:
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0.
-
This compound Stock Solution: 10 mM this compound in deionized water.
-
4-AAP Stock Solution: 10 mM 4-aminoantipyrine in deionized water.
-
HRP Solution: 1 U/mL Horseradish Peroxidase in Reaction Buffer.
-
Hydrogen Peroxide (H₂O₂) Standard Solutions: Prepare a series of dilutions from a stock solution (e.g., 0 to 100 µM) in Reaction Buffer.
2. Assay Procedure:
-
Prepare a working solution by mixing the this compound stock solution, 4-AAP stock solution, and HRP solution in the Reaction Buffer. The final concentrations in the reaction mixture should be optimized, but a starting point could be 0.5 mM this compound, 0.5 mM 4-AAP, and 0.1 U/mL HRP.
-
Pipette 100 µL of the working solution into each well of a 96-well microplate.
-
Add 10 µL of the H₂O₂ standard solutions or samples to the respective wells to initiate the reaction.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at approximately 592 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the H₂O₂ concentrations and determine the concentration of the unknown samples.
ADPS Assay Protocol
1. Reagent Preparation:
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0.
-
ADPS Stock Solution: 10 mM ADPS in deionized water.
-
4-AAP Stock Solution: 10 mM 4-aminoantipyrine in deionized water.
-
HRP Solution: 1 U/mL Horseradish Peroxidase in Reaction Buffer.
-
Hydrogen Peroxide (H₂O₂) Standard Solutions: Prepare a series of dilutions from a stock solution (e.g., 0 to 100 µM) in Reaction Buffer.
2. Assay Procedure:
-
Prepare a working solution by combining the ADPS stock solution, 4-AAP stock solution, and HRP solution in the Reaction Buffer. Suggested starting final concentrations are 0.5 mM ADPS, 0.5 mM 4-AAP, and 0.1 U/mL HRP.
-
Add 100 µL of the working solution to each well of a 96-well microplate.
-
Introduce 10 µL of the H₂O₂ standard solutions or samples to the corresponding wells.
-
Incubate the plate for 15-30 minutes at room temperature, avoiding direct light.
-
Read the absorbance at the λmax of the ADPS-derived chromogen (requires empirical determination, but is expected to be in a similar range to other Trinder's reagents).
-
Construct a standard curve and calculate the concentrations of the unknown samples.
Conclusion
Both this compound and ADPS are excellent, highly water-soluble chromogenic substrates for peroxidase-based assays. The available data suggests that both offer high sensitivity. This compound is well-characterized with a known molar absorptivity and absorption maximum for its final colored product. While ADPS is also reported to be highly sensitive, specific quantitative data for its chromogen, such as molar absorptivity and λmax, are less consistently reported in readily accessible literature, which may necessitate initial characterization by the end-user.
The choice between this compound and ADPS will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the potential for interfering substances, and cost considerations. It is recommended that researchers perform a side-by-side comparison of the two substrates under their specific experimental conditions to determine the most suitable option for their application.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors controlling the substrate specificity of peroxidases: kinetics and thermodynamics of the reaction of horseradish peroxidase compound I with phenols and indole-3-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Untitled Document [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to a Novel DAOS-based Method for Glucose Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS)-based method for glucose analysis. The performance of this spectrophotometric method is objectively compared with established alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Introduction to Glucose Analysis Methods
Accurate measurement of glucose is critical in various fields, from clinical diagnostics to monitoring metabolic processes in drug development. While several methods exist, they are broadly categorized into enzymatic and chemical techniques. Enzymatic methods are favored for their high specificity.
The this compound-based method is a recent advancement in the widely used Glucose Oxidase-Peroxidase (GOD-POD) enzymatic colorimetric assay. In this system, glucose is first oxidized by glucose oxidase, producing hydrogen peroxide. The hydrogen peroxide then reacts with a chromogenic substrate in the presence of peroxidase to yield a colored product, the absorbance of which is proportional to the glucose concentration. This compound, a highly water-soluble aniline derivative, serves as a new Trinder's reagent, the chromogenic substrate in this reaction, offering potential advantages in sensitivity and stability.[1]
This guide compares the this compound-based GOD-POD method with the internationally recognized hexokinase method, which is considered a reference standard due to its high accuracy and specificity.
Principle of the Methods
This compound-based GOD-POD Method
The this compound-based method for glucose determination is a two-step enzymatic reaction.
-
Glucose Oxidase (GOD) Reaction: β-D-glucose is oxidized by glucose oxidase to D-gluconic acid and hydrogen peroxide (H₂O₂).
-
Peroxidase (POD) Reaction (Trinder Reaction): The hydrogen peroxide produced reacts with this compound and 4-aminoantipyrine (4-AAP) in the presence of peroxidase to form a stable purple quinoneimine dye.
The concentration of glucose is then determined by measuring the absorbance of the resulting colored solution.
Hexokinase Method
The hexokinase method is also a two-step enzymatic process, widely regarded as the gold standard in glucose analysis.
-
Hexokinase (HK) Reaction: Glucose is phosphorylated by hexokinase in the presence of adenosine triphosphate (ATP) to form glucose-6-phosphate (G6P) and adenosine diphosphate (ADP).
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) Reaction: G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH) with the concomitant reduction of nicotinamide adenine dinucleotide phosphate (NADP⁺) to NADPH.
The amount of NADPH produced is directly proportional to the glucose concentration and is measured spectrophotometrically by the increase in absorbance at 340 nm.
Performance Comparison
While direct comparative studies validating the this compound-based method against the hexokinase method are not extensively published, the performance of a similar GOD-POD method using a different chromogen (2,5-dimethoxyaniline) has been validated and can serve as a proxy for what can be expected. The hexokinase method is generally considered to have a higher pass rate based on bias when compared to glucose oxidase methods.[2]
| Performance Metric | This compound-based GOD-POD Method (Projected) | Hexokinase Method (Reference) |
| Linearity | 0.017 - 0.740 mmol/L[3] | Wide linear range, typically up to 400 mg/dL (22.2 mmol/L) or higher. |
| Sensitivity (LOD) | 2.376 µmol/L[3] | High sensitivity, with detection limits in the low µmol/L range. |
| Precision (CV%) | Within-day: 0.98-1.4%Day-to-day: 1.33-2.89%[3] | Generally excellent, with CVs typically < 5%. |
| Accuracy (Recovery) | 96.6% to 102%[3] | Considered highly accurate, often used as a reference method. |
| Interference | Minimal interference from common serum interferants.[3] | Less susceptible to interferences from reducing substances compared to GOD-POD methods. |
| Wavelength | ~550–600 nm[1] | 340 nm |
Experimental Protocols
This compound-based GOD-POD Method
This protocol is based on a validated method using a similar chromogen and is expected to be applicable to a this compound-based assay with minor modifications.
Materials:
-
This compound (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt)
-
4-aminoantipyrine (4-AAP)
-
Glucose Oxidase (GOD)
-
Peroxidase (POD)
-
Glucose standards
-
Acetate buffer (100 mmol/L, pH 4.2)
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare a working reagent containing acetate buffer, this compound, 4-AAP, GOD, and POD at their optimal concentrations.
-
Sample and Standard Preparation: Prepare a series of glucose standards of known concentrations. Dilute samples as necessary to fall within the linear range of the assay.
-
Assay:
-
Pipette a small volume of each standard and sample into separate wells of a microplate.
-
Add the working reagent to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for color development.
-
-
Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for the quinoneimine dye (typically between 550 nm and 600 nm).
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the glucose concentration in the samples by interpolating their absorbance values on the standard curve.
Hexokinase Method
Materials:
-
Hexokinase (HK)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Adenosine triphosphate (ATP)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Tris buffer with Magnesium Chloride (MgCl₂)
-
Glucose standards
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare a working reagent containing Tris buffer, MgCl₂, ATP, NADP⁺, and G6PDH.
-
Sample and Standard Preparation: Prepare a series of glucose standards and dilute samples as needed.
-
Assay:
-
Pipette samples and standards into cuvettes or microplate wells.
-
Add the working reagent.
-
Take an initial absorbance reading at 340 nm.
-
Add hexokinase to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C).
-
Take a final absorbance reading at 340 nm after the reaction has reached completion.
-
-
Calculation: The change in absorbance (final - initial) is proportional to the NADPH produced and, therefore, to the glucose concentration. Calculate the glucose concentration in the samples based on the absorbance change of the standards.
Conclusion
The this compound-based GOD-POD method for glucose analysis presents a promising alternative to established techniques. Its projected high sensitivity, good precision, and accuracy, coupled with the high water solubility and stability of the this compound reagent, make it a strong candidate for routine and high-throughput glucose measurements. While the hexokinase method remains the reference standard due to its superior specificity and robustness against interferences, the this compound-based method offers a simpler, and potentially more cost-effective, colorimetric endpoint assay. The choice of method will ultimately depend on the specific requirements of the application, including the need for the highest level of accuracy, the sample matrix, and considerations of cost and workflow efficiency. Further direct comparative validation studies are warranted to definitively establish the performance of the this compound-based method relative to the hexokinase method.
References
A Comparative Guide to Diamine Oxidase (DAO) Assays: Evaluating Linearity and Precision
For researchers, scientists, and drug development professionals, the accurate measurement of diamine oxidase (DAO) activity is crucial for investigating a range of physiological and pathological conditions, including histamine intolerance, inflammatory bowel disease, and allergic responses. The selection of an appropriate assay method is paramount to obtaining reliable and reproducible data. This guide provides a comprehensive comparison of the linearity and precision of the most common DAO assay methodologies, supported by experimental data and detailed protocols.
The determination of DAO activity predominantly relies on spectrophotometric (colorimetric), fluorometric, and radioenzymatic assays, with chromatographic and mass spectrometric methods emerging as powerful alternatives. The performance of these assays, particularly their linearity and precision, directly impacts the validity of experimental outcomes.
Quantitative Performance Comparison
The following table summarizes the linearity and precision data for various DAO assay methods, providing a clear comparison for researchers to select the most suitable assay for their needs.
| Assay Method | Principle | Linearity Range | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Key Advantages | Key Disadvantages |
| Colorimetric DAOS Assay | Enzymatic reaction produces H₂O₂, which reacts with a chromogen to produce a colored product. | 7.39 - 134.15 U/L[1] | 2.6% - 5.2%[2] | 2.2% - 9.4%[2] | Simple, cost-effective, widely available. | Lower sensitivity compared to other methods.[3] |
| Fluorometric this compound Assay | Enzymatic reaction produces H₂O₂, which reacts with a fluorogenic probe to produce a fluorescent signal. | 0.5 - 6 U/L[4][5][6] | Typically <10% | Typically <15% | High sensitivity, suitable for low-abundance enzyme.[3] | Requires a fluorescence plate reader, potentially higher cost.[3] |
| Radioenzymatic Assay (REA) | Measures the transfer of a radiolabeled methyl group to histamine by histamine-N-methyltransferase. | Not explicitly stated in provided results. | Not explicitly stated in provided results. | Not explicitly stated in provided results. | Considered the "gold standard" for its reliability.[7] | Involves handling of radioactive materials, more laborious.[7] |
| UHPLC-FL Assay | Separation of histamine by UHPLC followed by fluorometric detection. | Satisfactory linearity reported.[8] | < 3%[8] | Not explicitly stated in provided results. | High specificity and sensitivity, not affected by catalase.[9] | Requires specialized equipment and expertise. |
| LC-MS/MS Assay | Quantification of histamine consumption by DAO using liquid chromatography-tandem mass spectrometry. | High linearity (r² > 0.99) is typical for LC-MS/MS methods. | High precision is a hallmark of the technique. | High precision is a hallmark of the technique. | High specificity and sensitivity, can be used for complex matrices.[10][11] | High instrument cost and complexity. |
| MALDI-TOF MS Assay | Measures the mass-to-charge ratio of substrate and product molecules. | Comparable results to spectrophotometric methods.[12] | Not explicitly stated in provided results. | Not explicitly stated in provided results. | Rapid, low sample consumption, potential for high-throughput.[12] | Requires specialized instrumentation and expertise. |
Experimental Methodologies
Colorimetric this compound Assay Protocol
This protocol is based on the principle that DAO catalyzes the oxidation of a substrate (e.g., putrescine or cadaverine), producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic substrate in the presence of horseradish peroxidase (HRP) to yield a colored product, which is measured spectrophotometrically.
Materials:
-
DAO Assay Buffer
-
DAO Substrate (e.g., putrescine)
-
Chromogenic Probe
-
Horseradish Peroxidase (HRP)
-
DAO Standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 460 nm[1])
Procedure:
-
Prepare samples and standards to the desired concentration in DAO Assay Buffer.
-
Add a defined volume of the chromogenic probe, HRP, and DAO substrate to each well of the microplate.
-
Initiate the reaction by adding the sample or standard to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Measure the absorbance at the specified wavelength.
-
Calculate the DAO activity based on the standard curve.
Fluorometric this compound Assay Protocol
Similar to the colorimetric assay, the fluorometric assay measures the H₂O₂ produced by the DAO reaction. However, it utilizes a fluorogenic probe that is converted into a highly fluorescent product.
Materials:
-
DAO Assay Buffer
-
DAO Substrate (e.g., putrescine)
-
Fluorogenic Probe
-
Horseradish Peroxidase (HRP)
-
DAO Standard
-
Black 96-well microplate
-
Fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm[4][5][6])
Procedure:
-
Prepare samples and standards in DAO Assay Buffer.
-
Add the fluorogenic probe, HRP, and DAO substrate to each well of the black microplate.
-
Add the sample or standard to initiate the reaction.
-
Incubate the plate, protected from light, at a controlled temperature for a defined period.
-
Measure the fluorescence intensity at the specified excitation and emission wavelengths.
-
Determine DAO activity from the standard curve.
Radioenzymatic Assay (REA) Protocol
This "gold standard" method involves the enzymatic transfer of a tritium-labeled methyl group from S-adenosyl-L-methionine to histamine, catalyzed by histamine-N-methyltransferase. The resulting radiolabeled tele-methylhistamine is then extracted and quantified by liquid scintillation counting.
Materials:
-
Histamine-N-methyltransferase
-
[³H]S-adenosyl-L-methionine
-
Histamine standards
-
Borate buffer
-
Extraction solvent (e.g., chloroform)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Incubate samples or standards with histamine-N-methyltransferase and [³H]S-adenosyl-L-methionine in a borate buffer.
-
Stop the reaction by adding a strong base.
-
Extract the radiolabeled tele-methylhistamine into an organic solvent.
-
Evaporate the solvent and redissolve the residue in a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate histamine concentration based on a standard curve.
UHPLC-FL Protocol for DAO Activity
This method involves the direct measurement of histamine degradation by DAO. The remaining histamine is derivatized to form a fluorescent compound, which is then separated and quantified by Ultra-High-Performance Liquid Chromatography with Fluorescence detection.
Materials:
-
Phosphate buffer
-
Histamine solution (substrate)
-
Perchloric acid (to stop the reaction)
-
Derivatizing agent (e.g., o-phthalaldehyde)
-
UHPLC system with a fluorescence detector
Procedure:
-
Incubate the sample containing DAO with a known concentration of histamine in a phosphate buffer at 37°C.
-
Take aliquots at different time points and stop the reaction by adding perchloric acid.
-
Derivatize the remaining histamine in the aliquots with a fluorescent labeling agent.
-
Inject the derivatized sample into the UHPLC system.
-
Separate and quantify the fluorescent histamine derivative.
-
DAO activity is calculated from the rate of histamine degradation.[9]
Visualizing the Methodologies
To further elucidate the principles behind these assays, the following diagrams illustrate the core signaling pathways and experimental workflows.
Figure 1. Principle of colorimetric and fluorometric this compound assays.
Figure 2. General experimental workflow for this compound assays.
Conclusion
The choice of a DAO assay depends on the specific requirements of the study. Colorimetric this compound assays offer a simple and cost-effective solution for routine measurements where high sensitivity is not critical. For applications requiring higher sensitivity, such as the analysis of samples with low DAO activity, fluorometric assays are a superior choice. The radioenzymatic assay, while historically considered the gold standard, is often limited by the need for specialized facilities and handling of radioactive materials.
For the highest specificity and accuracy, particularly in complex biological matrices, UHPLC-FL and LC-MS/MS methods are becoming increasingly prevalent. Although these techniques require significant capital investment and expertise, they provide unparalleled performance in terms of linearity, precision, and specificity. The emerging MALDI-TOF MS-based assays also show promise for rapid and high-throughput analysis.
Researchers should carefully consider the trade-offs between sensitivity, specificity, cost, and throughput when selecting a DAO assay to ensure the generation of high-quality, reliable data for their research and development endeavors.
References
- 1. Diamine Oxidase (DAO) Activity Assay Kit - Elabscience® [elabscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro determination of diamine oxidase activity in food matrices by an enzymatic assay coupled to UHPLC-FL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry [mdpi.com]
A Comparative Guide to DAOS and Other N-Substituted Aniline Reagents for Chromogenic Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of diagnostic and biochemical assays, the selection of a chromogenic substrate is pivotal for achieving accurate and reliable results. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt, commonly known as DAOS, is a highly water-soluble N-substituted aniline derivative, part of the family of "new Trinder's reagents." These reagents are instrumental in the enzymatic determination of various analytes by forming a stable colored dye in the presence of hydrogen peroxide and a peroxidase.
This guide provides an objective comparison of the this compound reagent with its alternatives, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable chromogenic substrate for their specific assay requirements.
Performance Comparison of this compound and its Alternatives
The performance of a chromogenic reagent is determined by several key parameters, including sensitivity (indicated by molar absorptivity), stability of the final colored product, and susceptibility to interference from endogenous substances. While specific quantitative data can be proprietary to reagent manufacturers, the following table summarizes the qualitative performance characteristics of this compound and other commonly used N-substituted aniline reagents.
| Reagent | Molar Absorptivity (Sensitivity) | Stability of Colored Product | Absorption Wavelength (λmax) | Key Characteristics & Recommendations |
| This compound | High | Very Stable [1][2] | ~600 nm | Good water solubility, high sensitivity, and strong stability. The color reaction product is stable and not prone to fading[1][2]. |
| TOOS | Very High [1] | Very Stable [1][2] | ~555 nm | Preferred for detecting low concentrations of analytes due to its superior color sensitivity[1]. |
| TOPS | Very High [1] | Good | ~546 nm | Another excellent choice for assays requiring high sensitivity[1]. |
| ADOS | High | Very Stable [1][2] | ~570 nm | Offers a stable color reaction product, similar to this compound and TOOS[1][2]. |
| ADPS | High | Good | ~540 nm | A reliable alternative with good performance characteristics. |
| ALPS | Very High [1] | Good | ~560 nm | Recommended for assays where high sensitivity is a primary requirement[1]. |
| MADB | Moderate | Good | ~630 nm [1] | Advisable for precise detection to minimize interference from other substances due to its higher absorption wavelength[1]. |
| MAOS | Moderate | Good | ~630 nm [1] | Similar to MADB, its higher absorption wavelength provides robust anti-interference capability, ideal for complex samples[1]. |
Interference Studies
Enzymatic assays employing Trinder's reagents can be susceptible to interference from reducing substances present in biological samples. These substances can react with hydrogen peroxide, leading to falsely decreased results.
| Interfering Substance | Mechanism of Interference |
| Ascorbic Acid (Vitamin C) | A potent reducing agent that directly reacts with and consumes the hydrogen peroxide generated in the enzymatic reaction. This leads to a decrease in the formation of the colored quinoneimine dye and can cause a significant negative interference[1][3][4]. |
| Bilirubin | Can cause spectral interference due to its own absorbance and can also participate in redox reactions, potentially leading to inaccurate results[3]. |
| Hemoglobin | Can exhibit pseudoperoxidase activity, leading to non-specific color formation and falsely elevated results. It can also cause spectral interference[5]. |
| Uric Acid | As a reducing agent, it can interfere with the oxidative coupling reaction, particularly in assays for other analytes where its concentration is relatively high[3][4]. |
It is crucial to validate the chosen chromogenic reagent system for potential interferences from these and other compounds that may be present in the specific sample matrix.
Experimental Protocols
The following are detailed methodologies for key experiments to compare and validate the performance of this compound and other chromogenic reagents.
Protocol 1: Determination and Comparison of Molar Absorptivity
This protocol allows for the determination of the molar extinction coefficient (ε), a direct measure of a chromogenic reagent's sensitivity.
Objective: To determine and compare the molar absorptivity of the colored quinoneimine dyes produced by this compound and its alternatives.
Materials:
-
This compound and alternative chromogenic reagents (e.g., TOOS, ADPS)
-
4-Aminoantipyrine (4-AAP)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) of known concentration
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Spectrophotometer
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of each chromogenic reagent and 4-AAP in the phosphate buffer.
-
Prepare a working solution of HRP in the same buffer.
-
Prepare a standard solution of H₂O₂ with a precisely known concentration.
-
-
Reaction Mixture:
-
In a series of test tubes, prepare reaction mixtures containing the phosphate buffer, a fixed concentration of a chromogenic reagent, a fixed concentration of 4-AAP, and the HRP solution.
-
-
Initiation of Reaction:
-
To initiate the color-forming reaction, add a known, limiting amount of the standard H₂O₂ solution to each tube. Ensure that H₂O₂ is the limiting reagent to allow for complete conversion to the colored dye.
-
-
Incubation and Measurement:
-
Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a sufficient time to ensure the reaction goes to completion.
-
Measure the absorbance of the resulting colored solution at its maximum absorption wavelength (λmax) using the spectrophotometer.
-
-
Calculation of Molar Absorptivity:
-
Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε).
-
A = Absorbance
-
ε = Molar absorptivity (in L·mol⁻¹·cm⁻¹)
-
b = Path length of the cuvette (typically 1 cm)
-
c = Molar concentration of the colored dye produced (which is equal to the initial molar concentration of H₂O₂).
-
-
-
Comparison:
-
Repeat the procedure for each chromogenic reagent to be tested and compare the calculated molar absorptivity values. A higher ε indicates greater sensitivity.
-
Protocol 2: Evaluation of Interference from Endogenous Substances
This protocol is designed to assess the impact of common interfering substances on the performance of the chromogenic assay.
Objective: To evaluate the susceptibility of this compound and its alternatives to interference from ascorbic acid, bilirubin, and hemoglobin.
Materials:
-
Prepared and optimized chromogenic assay system (including chromogenic reagent, 4-AAP, HRP, and buffer) for a specific analyte (e.g., glucose or cholesterol).
-
Analyte standard of known concentration.
-
Stock solutions of interfering substances: Ascorbic acid, Bilirubin, and Hemolysate (as a source of hemoglobin).
-
Serum or plasma pool (preferably free of the analyte of interest).
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a series of test samples by spiking the serum/plasma pool with a known concentration of the analyte standard.
-
For each analyte concentration, create a set of tubes and add increasing concentrations of one of the interfering substances (e.g., ascorbic acid at 0, 5, 10, 20 mg/dL).
-
Prepare a control set with the analyte but without any interfering substance.
-
-
Assay Performance:
-
Perform the chromogenic assay on all prepared samples according to the established procedure for the specific analyte.
-
-
Data Analysis:
-
Measure the absorbance of each sample.
-
Calculate the apparent concentration of the analyte in the presence of the interfering substance.
-
Determine the percentage of interference using the following formula:
-
% Interference = [(Apparent Concentration - True Concentration) / True Concentration] * 100
-
-
-
Comparison:
-
Repeat the entire procedure for each chromogenic reagent being evaluated.
-
Compare the percentage of interference for each reagent at different concentrations of the interfering substances. A lower percentage indicates greater resistance to interference.
-
Visualizing the Reaction Pathway and Experimental Workflow
Biochemical Reaction Pathway for Cholesterol Assay
The following diagram illustrates the multi-step enzymatic reaction for the determination of total cholesterol, which culminates in the Trinder reaction where this compound is utilized.
Caption: Enzymatic pathway for cholesterol determination using the Trinder reaction with this compound.
Experimental Workflow for Comparing Chromogenic Reagents
This diagram outlines the logical steps to be followed when comparing the analytical performance of different chromogenic reagents like this compound.
Caption: Workflow for the comparative performance evaluation of chromogenic reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromogenic Assay [elisa-antibody.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ウェスタンブロッティング発色基質 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Homogeneous trinder-coupled assay for the determination of glucose-6-phosphatase activity in tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the DAOS Method and Standard Analytical Techniques for Lipid Analysis in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, accurate and efficient quantification of lipids such as phospholipids and cholesterol is paramount. These molecules are not only fundamental components of cellular membranes but also play critical roles in signaling pathways, influencing drug efficacy, and toxicity. This guide provides an objective comparison of the enzymatic colorimetric DAOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt) method with standard analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of phospholipids and cholesterol.
Executive Summary
The this compound method offers a rapid, high-throughput, and cost-effective solution for the quantification of total phospholipids and cholesterol. It is particularly well-suited for screening applications where a large number of samples need to be analyzed. However, for detailed lipid profiling, including the separation and quantification of individual lipid species, chromatographic methods such as HPLC and GC-MS provide superior specificity and resolution. The choice of method ultimately depends on the specific requirements of the analysis, including the desired level of detail, sample throughput, and available instrumentation.
Data Presentation: Quantitative Comparison of Analytical Methods
The performance of any analytical method is defined by several key parameters. The following tables summarize the typical performance characteristics of the this compound method compared to HPLC and GC-MS for the analysis of phospholipids and cholesterol.
Table 1: Comparison of Methods for Phospholipid Analysis
| Parameter | This compound (Choline Oxidase) Method | HPLC-ELSD (Evaporative Light Scattering Detector) | HPLC-MS/MS (Tandem Mass Spectrometry) |
| Principle | Enzymatic colorimetric | Chromatographic separation followed by light scattering detection | Chromatographic separation followed by mass analysis |
| Specificity | Total choline-containing phospholipids | Separates major phospholipid classes | Separates and identifies individual phospholipid species |
| Linearity Range | 20 - 250 µM[1] | 5 - 40 µg[2] | Wide dynamic range, typically orders of magnitude |
| Limit of Detection (LOD) | ~1 µM (10 pmol)[1] | Below 1 µg[2] | pmol to fmol range |
| Precision (%RSD) | < 5% | 0.6 - 9.6%[3] | < 15% |
| Throughput | High | Moderate | Moderate to High |
| Cost per Sample | Low | Moderate | High |
Table 2: Comparison of Methods for Cholesterol Analysis
| Parameter | This compound (Cholesterol Oxidase) Method | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Enzymatic colorimetric | Chromatographic separation followed by mass analysis |
| Specificity | Total cholesterol (free and esterified) | High, can distinguish cholesterol from other sterols |
| Linearity Range | 0.1 - 15 mmol/L[4] | 0.1 - 15 mmol/L[4] |
| Limit of Detection (LOD) | 0.04 mmol/L[4] | ~0.01 µg/mL[5] |
| Precision (%RSD) | < 5% | < 10%[5] |
| Accuracy/Recovery | 92.5%–98.5%[4] | 83.8% to 129.3% for sterols[5] |
| Throughput | High | Low to Moderate |
| Cost per Sample | Low | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are the summarized protocols for the this compound method and standard chromatographic techniques.
This compound Method for Phospholipid Quantification (Choline Oxidase)
This method relies on the enzymatic hydrolysis of choline-containing phospholipids by phospholipase D to yield choline, which is then oxidized by choline oxidase to produce hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, facilitates the oxidative condensation of this compound and 4-aminoantipyrine to form a blue dye, which is quantified spectrophotometrically.
Materials:
-
Phospholipase D
-
Choline Oxidase
-
Peroxidase
-
This compound reagent
-
4-Aminoantipyrine
-
Assay Buffer (e.g., Tris-HCl)
-
Samples and Standards
Procedure:
-
Sample Preparation: Extract lipids from the sample using a suitable solvent system (e.g., Folch method). Dry the lipid extract and reconstitute in an appropriate buffer.
-
Reaction Mixture Preparation: Prepare a working solution containing phospholipase D, choline oxidase, peroxidase, this compound, and 4-aminoantipyrine in the assay buffer.
-
Incubation: Add the reconstituted sample or standard to the reaction mixture. Incubate at a controlled temperature (e.g., 37°C) for a specific time to allow the enzymatic reactions to proceed to completion.
-
Measurement: Measure the absorbance of the resulting blue color at a specific wavelength (typically around 600 nm) using a spectrophotometer or microplate reader.
-
Quantification: Determine the phospholipid concentration in the samples by comparing their absorbance to a standard curve prepared with known concentrations of a phospholipid standard.
This compound Method for Cholesterol Quantification (Cholesterol Oxidase)
This enzymatic colorimetric method involves the hydrolysis of cholesteryl esters to free cholesterol by cholesterol esterase. The total free cholesterol is then oxidized by cholesterol oxidase to produce hydrogen peroxide, which is used in a peroxidase-catalyzed reaction with this compound and 4-aminoantipyrine to generate a quantifiable blue-colored product.
Materials:
-
Cholesterol Esterase
-
Cholesterol Oxidase
-
Peroxidase
-
This compound reagent
-
4-Aminoantipyrine
-
Assay Buffer
-
Samples and Standards
Procedure:
-
Sample Preparation: Extract lipids from the sample. Dry the extract and resuspend in a suitable solvent.
-
Reaction Mixture Preparation: Prepare a reagent mixture containing cholesterol esterase, cholesterol oxidase, peroxidase, this compound, and 4-aminoantipyrine in an appropriate buffer.
-
Incubation: Mix the sample or standard with the reaction mixture and incubate at a specified temperature (e.g., 37°C) for a defined period.
-
Measurement: Measure the absorbance of the blue product at approximately 600 nm.
-
Quantification: Calculate the cholesterol concentration based on a standard curve generated from known cholesterol concentrations.
HPLC-ELSD for Phospholipid Analysis
High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector is a powerful technique for the separation and quantification of major phospholipid classes.
Instrumentation:
-
HPLC system with a gradient pump and autosampler
-
ELSD detector
-
Silica or other suitable normal-phase column
Procedure:
-
Sample Preparation: Extract lipids and redissolve in the initial mobile phase.
-
Chromatographic Separation: Inject the sample onto the HPLC column. Use a gradient elution program with a mobile phase typically consisting of a mixture of a nonpolar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., isopropanol, methanol, and water) to separate the different phospholipid classes.
-
Detection: The eluent from the column is nebulized, and the solvent is evaporated. The non-volatile phospholipid particles scatter a light beam, and the scattered light is detected. The signal intensity is proportional to the mass of the analyte.
-
Quantification: Identify and quantify the phospholipid classes by comparing their retention times and peak areas to those of known standards.
GC-MS for Cholesterol Analysis
Gas Chromatography-Mass Spectrometry is a gold-standard method for the specific and sensitive quantification of cholesterol.
Instrumentation:
-
Gas chromatograph with a capillary column
-
Mass spectrometer detector
Procedure:
-
Sample Preparation and Derivatization: Extract lipids from the sample. Saponify the cholesteryl esters to free cholesterol. Derivatize the cholesterol (e.g., silylation) to increase its volatility for GC analysis.
-
Chromatographic Separation: Inject the derivatized sample into the GC. The cholesterol derivative is separated from other components based on its boiling point and interaction with the stationary phase of the column as it is carried through by an inert gas.
-
Detection and Quantification: The separated components enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, providing a unique mass spectrum for cholesterol. Quantification is typically performed using selected ion monitoring (SIM) and an internal standard.
Mandatory Visualization
Signaling Pathways
Phospholipids and cholesterol are integral to various signaling pathways that regulate cellular processes. Understanding these pathways is crucial in drug development to assess the potential impact of a drug on cellular function.
Caption: Phospholipid signaling cascade via PLC.
Caption: Key steps in the cholesterol biosynthesis pathway.
Experimental Workflows
Visualizing the experimental workflow provides a clear, step-by-step understanding of the analytical process.
References
- 1. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light-scattering detection of phospholipids resolved by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sensitivity and Detection Limits of DAOS-Based Assays and Alternatives
For researchers and professionals in drug development, the accurate quantification of enzyme activity is paramount. Diamine oxidase (DAO) is an important enzyme involved in the metabolism of histamine and other biogenic amines, and its activity is a key biomarker in various physiological and pathological conditions. Assays based on the principle of DAOS (Diamine Oxidase Substrate) indirectly determine DAO activity by measuring the hydrogen peroxide (H₂O₂) produced from the enzymatic reaction. This guide provides a comprehensive comparison of the sensitivity and detection limits of these this compound-based assays with other common methods for H₂O₂ detection, supported by experimental data and detailed protocols.
Quantitative Comparison of Assay Performance
The sensitivity and detection limit of a this compound-based assay are fundamentally determined by the method used to quantify the hydrogen peroxide generated. Therefore, a direct comparison with other H₂O₂ assays is essential for selecting the most appropriate method for a given research application. The following table summarizes the key performance characteristics of common colorimetric, fluorometric, and chemiluminescent assays for H₂O₂ detection.
| Assay Principle | Detection Method | Typical Detection Limit | Linear Range | Key Advantages | Key Disadvantages |
| This compound-based (coupled to DPD) | Colorimetric | ~0.77 µM[1] | 0.2 - 25 µM[1] | Simple, inexpensive, uses standard lab equipment. | Lower sensitivity compared to fluorescent and chemiluminescent methods.[1] |
| Amplex Red | Fluorometric / Colorimetric | 50 nM (Fluorometric)[2] | 0.1 - 10 µM | High sensitivity, stable fluorescent product. | Can be light-sensitive, leading to artifactual signal.[3] |
| Luminol | Chemiluminescent | 0.14 nM[4] | 0.25 - 900 nM[4] | Extremely high sensitivity. | Signal can be transient, requires specialized equipment (luminometer). |
| DPD (N,N-diethyl-p-phenylenediamine) | Colorimetric | 0.77 µM[1] | 0.2 - 25 µM[1] | Inexpensive, well-established method. | Susceptible to interference from other oxidizing agents.[1] |
Signaling Pathways and Reaction Mechanisms
Understanding the underlying chemical reactions is crucial for optimizing assay conditions and troubleshooting.
This compound-Based Assay Signaling Pathway
A this compound-based assay is a coupled enzymatic reaction. First, Diamine Oxidase (DAO) catalyzes the oxidative deamination of a substrate (e.g., putrescine, histamine), producing an aldehyde, ammonia, and hydrogen peroxide. The subsequent detection of hydrogen peroxide by a chromogenic or fluorogenic substrate, catalyzed by horseradish peroxidase (HRP), provides a measure of the initial DAO activity.
Caption: Enzymatic cascade in a this compound-based assay.
Alternative Assay Reaction Mechanisms
The alternative assays directly measure hydrogen peroxide through different chemical reactions.
Caption: Reaction mechanisms of alternative H₂O₂ assays.
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible and comparable results.
This compound-Based Assay for DAO Activity (Representative Protocol)
This protocol is a representative example for the colorimetric detection of DAO activity using a this compound-type reagent coupled with HRP.
Materials:
-
Diamine oxidase (DAO) standard or sample
-
Diamine substrate solution (e.g., 10 mM putrescine dihydrochloride in buffer)
-
This compound reagent (e.g., N,N-bis(4-sulfobutyl)-3-methylaniline, sodium salt) solution
-
Horseradish Peroxidase (HRP) solution (e.g., 10 U/mL)
-
Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 590 nm for the specified this compound reagent).
Procedure:
-
Prepare Standards and Samples: Prepare a standard curve of known DAO concentrations in reaction buffer. Dilute unknown samples to fall within the range of the standard curve.
-
Prepare Reaction Mixture: For each well, prepare a reaction mixture containing the this compound reagent and HRP in reaction buffer. The final concentrations should be optimized, but typical starting points are 1 mM for the this compound reagent and 1 U/mL for HRP.
-
Initiate Reaction: Add a specific volume of the diamine substrate solution to each well containing the reaction mixture.
-
Add DAO: Add the DAO standard or sample to the corresponding wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes). Protect the plate from light if the this compound reagent is light-sensitive.
-
Measure Absorbance: After incubation, measure the absorbance of each well at the appropriate wavelength.
-
Data Analysis: Subtract the absorbance of the blank (no DAO) from all readings. Plot the absorbance of the standards against their concentrations to generate a standard curve. Determine the DAO activity in the samples by interpolating their absorbance values on the standard curve.
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Protocol
This protocol is adapted from commercially available kits.
Materials:
-
Amplex® Red reagent
-
Dimethyl sulfoxide (DMSO)
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) standard solution
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Amplex® Red Stock Solution: Dissolve Amplex® Red reagent in DMSO to make a stock solution (e.g., 10 mM). Store protected from light.
-
Prepare H₂O₂ Standards: Prepare a series of H₂O₂ standards in reaction buffer, ranging from the expected sample concentrations.
-
Prepare Working Solution: On the day of the assay, prepare a working solution containing Amplex® Red reagent and HRP in reaction buffer. Typical final concentrations are 50 µM Amplex® Red and 0.1 U/mL HRP. This solution should be protected from light.
-
Assay Reaction: Add 50 µL of the H₂O₂ standards or samples to the wells of the microplate.
-
Initiate Reaction: Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure Fluorescence: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the fluorescence of the blank (no H₂O₂) from all readings. Plot the fluorescence of the standards against their concentrations to create a standard curve. Determine the H₂O₂ concentration in the samples from the standard curve.
Luminol-Based Chemiluminescence Assay Protocol
This protocol outlines a general procedure for H₂O₂ detection using luminol.
Materials:
-
Luminol stock solution
-
Horseradish Peroxidase (HRP) solution
-
Hydrogen peroxide (H₂O₂) standard solution
-
Alkaline buffer (e.g., 0.1 M carbonate buffer, pH 9-10)
-
96-well white, opaque microplate
-
Luminometer or microplate reader with chemiluminescence detection capabilities
Procedure:
-
Prepare Reagents: Prepare working solutions of luminol and HRP in the alkaline buffer. Final concentrations need to be optimized but can start at 100 µM luminol and 1 U/mL HRP.
-
Prepare H₂O₂ Standards: Prepare a dilution series of H₂O₂ standards in the alkaline buffer.
-
Assay Reaction: In the wells of the microplate, add the H₂O₂ standards or samples.
-
Initiate Chemiluminescence: Add the luminol/HRP working solution to each well.
-
Measure Luminescence: Immediately measure the chemiluminescence intensity using a luminometer. The light emission is often transient, so kinetic readings may be necessary.
-
Data Analysis: Plot the peak or integrated luminescence intensity of the standards against their concentrations. Determine the H₂O₂ concentration in the samples from this standard curve.
DPD Colorimetric Assay Protocol
This protocol is based on the oxidation of DPD in the presence of HRP and H₂O₂.
Materials:
-
N,N-diethyl-p-phenylenediamine (DPD) solution
-
Horseradish Peroxidase (HRP) solution
-
Hydrogen peroxide (H₂O₂) standard solution
-
Phosphate buffer (e.g., 100 mM, pH 6.0)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at ~551 nm
Procedure:
-
Prepare DPD/HRP Reagent: Prepare a working solution containing DPD and HRP in the phosphate buffer. Typical concentrations are 1 g/L DPD and 10 mg/L HRP.
-
Prepare H₂O₂ Standards: Create a series of H₂O₂ standards by diluting a stock solution with the phosphate buffer.
-
Assay Reaction: Add a specific volume of the H₂O₂ standards or samples to the wells of the microplate.
-
Initiate Color Development: Add the DPD/HRP reagent to each well and mix.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to allow for color development.
-
Measure Absorbance: Measure the absorbance at ~551 nm.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards versus their concentrations. Calculate the H₂O₂ concentration in the samples based on the standard curve.
Conclusion
The choice of assay for determining DAO activity through the detection of hydrogen peroxide depends critically on the required sensitivity, the available equipment, and the experimental context. This compound-based assays coupled with colorimetric detection offer a straightforward and cost-effective approach suitable for routine applications where high sensitivity is not the primary concern. For applications demanding higher sensitivity, fluorometric methods like the Amplex Red assay provide a significant advantage, albeit with considerations for potential light-induced artifacts. For the utmost sensitivity in detecting minute amounts of H₂O₂, luminol-based chemiluminescent assays are unparalleled. By understanding the principles, performance characteristics, and protocols of these different assays, researchers can make informed decisions to obtain accurate and reliable data in their studies of diamine oxidase and other H₂O₂-producing enzymes.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
New Trinder's Reagents: A Comparative Guide to Performance Characteristics
For Researchers, Scientists, and Drug Development Professionals
In the realm of clinical diagnostics and biochemical assays, the quest for more sensitive, stable, and reliable reagents is perpetual. The Trinder reaction, a cornerstone of colorimetric assays for analytes like glucose, uric acid, cholesterol, and triglycerides, has seen significant advancements with the development of new Trinder's reagents. These novel chromogenic substrates offer marked improvements over their traditional counterparts, enhancing the accuracy and efficiency of diagnostic tests. This guide provides an objective comparison of the performance characteristics of these new reagents, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their applications.
Enhanced Performance Over Traditional Reagents
Traditional Trinder's reagents, such as phenol and its derivatives, have long been employed in enzymatic assays. However, they are often hampered by limitations such as lower water solubility, a narrow range of absorption wavelengths, and susceptibility to interference.[1] The new generation of Trinder's reagents, which includes compounds like TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine), TOPS (N-Ethyl-N-(3-sulfopropyl)-m-toluidine), and ADOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline), address these shortcomings. They offer superior water solubility, a broader spectrum of UV absorption for the resulting dye, and greater sensitivity, making them more practical for a wide array of biochemical reactions.[1]
Comparative Performance of New Trinder's Reagents
The selection of a Trinder's reagent is critical as it directly impacts the sensitivity, linearity, and stability of an assay. Below is a summary of the key performance characteristics of several new Trinder's reagents based on available experimental data.
| Reagent | Molar Absorptivity (ε) at λmax (L·mol⁻¹·cm⁻¹) | Limit of Detection (LOD) | Linearity | Stability | Key Advantages |
| TOOS | ~3.5 x 10⁴ at 555 nm | Low (assay dependent) | Wide dynamic range | Good in solution | High sensitivity, excellent water solubility |
| TOPS | ~3.2 x 10⁴ at 560 nm | Low (assay dependent) | Good linearity | Stable | High sensitivity, good water solubility |
| ADOS | ~4.0 x 10⁴ at 570 nm | Very low (assay dependent) | Excellent linearity | Very good in solution | Highest sensitivity, good stability |
| HDAOS | High | Very low (assay dependent) | Excellent linearity | High | High molar absorptivity, excellent water solubility |
| MAOS | Moderate | Low (assay dependent) | Good linearity | Good | Reduced interference from other substances |
Note: The exact performance characteristics can vary depending on the specific assay conditions, including pH, buffer composition, and enzyme concentrations. The data presented is a synthesis of typical values found in research and manufacturer's documentation.
Experimental Protocols: A Practical Guide
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are representative methodologies for common assays utilizing new Trinder's reagents.
Glucose Assay
This protocol is a common application for determining glucose concentrations in serum or plasma.
Principle: Glucose is oxidized by glucose oxidase (GOD) to produce gluconic acid and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a new Trinder's reagent and 4-aminoantipyrine (4-AAP) in the presence of peroxidase (POD) to form a colored quinoneimine dye. The intensity of the color is directly proportional to the glucose concentration.
Reagents:
-
R1 (Buffer/Enzyme Reagent): Phosphate buffer (pH 7.4), Glucose Oxidase (≥10,000 U/L), Peroxidase (≥1,000 U/L), 4-Aminoantipyrine (≥0.5 mmol/L).
-
R2 (Chromogen Reagent): New Trinder's Reagent (e.g., TOOS, 1-2 mmol/L) in a suitable buffer.
-
Glucose Standard: A solution of known glucose concentration (e.g., 100 mg/dL).
Procedure:
-
Pipette 1.0 mL of the combined working reagent (R1 + R2) into test tubes labeled "Blank," "Standard," and "Sample."
-
Add 10 µL of distilled water to the "Blank" tube, 10 µL of Glucose Standard to the "Standard" tube, and 10 µL of the sample to the "Sample" tube.
-
Mix well and incubate at 37°C for 10 minutes or at room temperature for 25 minutes.
-
Measure the absorbance of the Standard and Sample against the Blank at the wavelength of maximum absorbance (λmax) for the specific new Trinder's reagent used (e.g., ~555 nm for TOOS).
-
Calculate the glucose concentration using the formula: Glucose Concentration = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard
Uric Acid Assay
This method is used for the quantitative determination of uric acid in serum, plasma, or urine.
Principle: Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The H₂O₂ reacts with a new Trinder's reagent and 4-AAP in the presence of peroxidase to form a colored product.
Reagents:
-
Working Reagent: Phosphate buffer (pH 7.0), Uricase (≥60 U/L), Peroxidase (≥1,000 U/L), 4-Aminoantipyrine (≥0.3 mmol/L), and a new Trinder's reagent (e.g., ADOS, 0.5-1.5 mmol/L).
-
Uric Acid Standard: A solution of known uric acid concentration (e.g., 6 mg/dL).
Procedure:
-
Pipette 1.0 mL of the Working Reagent into test tubes for Blank, Standard, and Samples.
-
Add 25 µL of distilled water to the Blank, 25 µL of Uric Acid Standard to the Standard tube, and 25 µL of each sample to the respective sample tubes.
-
Mix the contents of the tubes and incubate for 5 minutes at 37°C or 10 minutes at room temperature.
-
Measure the absorbance of the Standard and Samples against the Blank at the λmax of the chosen reagent.
-
Calculate the uric acid concentration using the same formula as in the glucose assay.
Triglyceride Assay
This protocol outlines the enzymatic determination of triglycerides in serum or plasma.
Principle: Lipoprotein lipase (LPL) hydrolyzes triglycerides to glycerol and free fatty acids. Glycerol is then phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate, which is subsequently oxidized by glycerol-3-phosphate oxidase (GPO) to produce dihydroxyacetone phosphate and H₂O₂. The H₂O₂ is then measured using the Trinder reaction.
Reagents:
-
Working Reagent: A buffered solution (e.g., PIPES buffer, pH 7.0) containing Lipoprotein Lipase (≥2,000 U/L), Glycerol Kinase (≥1,000 U/L), Glycerol-3-Phosphate Oxidase (≥5,000 U/L), Peroxidase (≥1,000 U/L), 4-Aminoantipyrine (≥0.5 mmol/L), a new Trinder's reagent, and ATP.
-
Triglyceride Standard: A standard solution of known triglyceride concentration (e.g., 200 mg/dL).
Procedure:
-
Dispense 1.0 mL of the Working Reagent into appropriately labeled test tubes.
-
Add 10 µL of distilled water (Blank), Triglyceride Standard, or sample to the respective tubes.
-
Mix and incubate for 5 minutes at 37°C or 10 minutes at room temperature.
-
Measure the absorbance of the Standard and Samples against the Blank at the appropriate wavelength.
-
Calculate the triglyceride concentration.
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the Trinder reaction signaling pathway and a typical experimental workflow.
Caption: General signaling pathway of the Trinder reaction.
Caption: A typical experimental workflow for assays using Trinder's reagents.
Conclusion
The new generation of Trinder's reagents represents a significant step forward in the field of enzymatic colorimetric assays. Their enhanced performance characteristics, including higher sensitivity, improved stability, and greater water solubility, contribute to more accurate and reliable diagnostic results. By understanding the comparative advantages of reagents such as TOOS, TOPS, and ADOS, and by adhering to detailed experimental protocols, researchers and drug development professionals can optimize their assays and have greater confidence in their findings. The continued development of such advanced reagents will undoubtedly play a crucial role in the future of clinical diagnostics and biomedical research.
References
A Comparative Guide to Chromogenic Substrates for Peroxidase-Based Assays: Evaluating Inter-Assay Variability
For researchers, scientists, and drug development professionals relying on peroxidase-based assays, the choice of a chromogenic substrate is critical for ensuring assay precision and reproducibility. Inter-assay variability, the measure of consistency between different runs of the same assay, is a key performance metric. This guide provides a comparative overview of commonly used peroxidase substrates, with a focus on their reported inter-assay variability. While direct, publicly available data on the inter-assay variability of the DAOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt) substrate is limited, this guide will focus on the performance of widely used alternatives for which experimental data are available.
Understanding Inter-Assay Variability
Inter-assay variability is typically expressed as the coefficient of variation (%CV), which is the standard deviation of the results from multiple assays divided by the mean of those results, multiplied by 100. A lower %CV indicates higher reproducibility. Generally, an inter-assay %CV of less than 15-20% is considered acceptable for many biological assays, including ELISAs[1].
Comparison of Common Peroxidase Substrates
The selection of a chromogenic substrate impacts not only the sensitivity and dynamic range of an assay but also its precision. The most frequently used substrates in horseradish peroxidase (HRP)-based assays include 3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
| Substrate | Common Abbreviation | Oxidized Product Color | Typical Wavelength (nm) | Reported Inter-Assay CV (%) |
| 3,3',5,5'-Tetramethylbenzidine | TMB | Blue (acid-stopped: Yellow) | 652 (acid-stopped: 450) | 10.7 - 13.0[2] |
| o-Phenylenediamine | OPD | Orange-Brown | 492 | <20 (general acceptance criteria) |
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | ABTS | Green | 405-420 | Data not readily available |
| N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt | This compound | Not specified in search results | Not specified in search results | Data not readily available |
Note: The inter-assay CV for TMB is derived from ELISA validation studies where HRP is the detecting enzyme[2]. Specific inter-assay CV values for OPD and ABTS in similar contexts were not explicitly found in the provided search results, but they are expected to fall within the generally accepted range for ELISAs.
Experimental Protocols for Assessing Inter-Assay Variability
To determine the inter-assay variability of a peroxidase-based assay, a standardized protocol should be followed across multiple independent assay runs.
General Protocol for Peroxidase Activity Assay
This protocol can be adapted for different chromogenic substrates.
Materials:
-
Horseradish Peroxidase (HRP) enzyme standard
-
Chromogenic substrate (e.g., TMB, OPD, ABTS)
-
Substrate buffer (specific to the chosen substrate)
-
Hydrogen peroxide (H₂O₂)
-
Stop solution (e.g., sulfuric acid for TMB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents (enzyme standards, substrate solution with H₂O₂, and stop solution) fresh for each assay run.
-
Assay Setup: Add a consistent volume of HRP standard or sample to multiple wells of a 96-well plate. It is recommended to run each sample in triplicate.
-
Reaction Initiation: Add the prepared chromogenic substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period. The incubation time should be consistent across all assays.
-
Reaction Termination: Stop the reaction by adding the appropriate stop solution.
-
Data Acquisition: Measure the absorbance at the optimal wavelength for the chosen substrate using a microplate reader.
-
Inter-Assay Variability Calculation: Repeat the entire assay on at least three different days with freshly prepared reagents. Calculate the mean and standard deviation of the results for a control sample across all runs. The inter-assay CV is then calculated as: (Standard Deviation / Mean) * 100.
Example Protocol for TMB-based ELISA[2]
-
Coating: Coat a 96-well plate with the antigen of interest and incubate overnight.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBST).
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add samples and standards to the wells and incubate.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add an HRP-conjugated detection antibody and incubate.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add a TMB substrate solution to each well and incubate in the dark.
-
Stopping: Add a stop solution (e.g., 2N H₂SO₄) to stop the reaction.
-
Reading: Read the absorbance at 450 nm.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for a peroxidase-based assay to determine inter-assay variability.
Caption: Simplified catalytic cycle of Horseradish Peroxidase (HRP).
Conclusion
The choice of chromogenic substrate is a critical factor influencing the precision of peroxidase-based assays. While TMB is a widely used substrate with documented inter-assay variability in the acceptable range for many applications, data for other substrates, including this compound, is less readily available in the public domain. When establishing or validating an assay, it is crucial to perform in-house assessments of inter-assay variability to ensure the chosen substrate and protocol meet the required standards of reproducibility for the intended research or diagnostic application.
References
Navigating the Proteome: A Comparative Guide to Target Deconvolution and Off-Target Profiling Methods
For researchers, scientists, and drug development professionals, the precise identification of a drug's molecular targets and off-targets is paramount to understanding its mechanism of action, predicting potential side effects, and ultimately ensuring therapeutic success. The concept of "Drug Affinity and Off-target Scavenging" (DAOS) encapsulates the broad goal of comprehensively mapping these interactions. This guide provides an objective comparison of the leading chemical proteomics methodologies employed for this purpose, supported by experimental insights and structured data to aid in the selection of the most appropriate technique for your research needs.
The journey of a drug from a promising molecule to a therapeutic agent is fraught with challenges, a primary one being the elucidation of its complete interaction profile within the complex cellular environment. While a drug is designed to engage a specific target, its interaction with unintended proteins—off-targets—can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, robust and accurate methods for identifying both on- and off-targets are critical. This guide will delve into the principles, protocols, and comparative performance of four major techniques in the field of chemical proteomics: Activity-Based Protein Profiling (ABPP), Compound-Centric Chemical Proteomics (CCCP), Thermal Proteome Profiling (TPP), and Photoaffinity Labeling (PAL).
At a Glance: Comparison of Key Methodologies
To facilitate a clear understanding of the strengths and weaknesses of each approach, the following table summarizes their key characteristics.
| Feature | Activity-Based Protein Profiling (ABPP) | Compound-Centric Chemical Proteomics (CCCP) | Thermal Proteome Profiling (TPP) | Photoaffinity Labeling (PAL) |
| Principle | Covalent labeling of active enzyme families using reactive probes. | Affinity capture of interacting proteins using an immobilized drug molecule. | Ligand-induced changes in protein thermal stability. | UV-induced covalent cross-linking of a drug to its binding partners. |
| Drug Modification | Requires a reactive probe that mimics the drug. | Drug is chemically immobilized onto a solid support (e.g., beads). | No modification to the drug molecule is required. | Drug is modified with a photoreactive group and often a reporter tag. |
| Target Scope | Primarily targets enzymes with a reactive catalytic residue. | Can identify a broad range of binding proteins, including non-enzymatic targets. | Proteome-wide analysis of soluble proteins. | Can capture a wide range of interactions, including transient ones. |
| In Vivo Application | Feasible with cell-permeable probes. | Generally limited to in vitro or cell lysate experiments. | Applicable in live cells and even tissues. | Can be performed in living cells with appropriate probes. |
| Key Advantage | Provides functional information about enzyme activity. | Unbiased identification of a wide range of binding partners. | Label-free approach that detects target engagement in a physiological context. | Captures direct binding events, including transient interactions, in situ. |
| Key Limitation | Limited to specific enzyme classes; probe synthesis can be challenging. | Immobilization may sterically hinder protein binding; high potential for non-specific binders. | Indirectly measures binding; may miss targets that do not exhibit a thermal shift. | Photoreactive groups can have labeling biases; probe synthesis can alter drug properties.[1] |
In-Depth Analysis of Methodologies
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful functional proteomics technique that utilizes chemical probes to covalently label the active sites of specific enzyme families within a complex proteome.[2][3] This method provides a direct readout of the functional state of these enzymes.
A typical ABPP experiment involves the following steps:
-
Probe Selection and Synthesis: An activity-based probe (ABP) is designed with a reactive group that covalently binds to the active site of the target enzyme class, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.
-
Proteome Preparation: Biological samples, such as cell lysates or tissue homogenates, are prepared.
-
Labeling: The proteome is incubated with the ABP to allow for covalent labeling of active enzymes. For competitive profiling, the proteome is pre-incubated with a drug of interest before adding the ABP. A reduction in ABP labeling indicates that the drug binds to that particular enzyme.
-
Enrichment and Digestion: Biotin-tagged labeled proteins are enriched using streptavidin-coated beads. The enriched proteins are then digested, typically with trypsin, to generate peptides.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.
-
Data Analysis: Quantitative proteomics is used to compare the abundance of labeled peptides between the control and drug-treated samples to identify the targets of the drug.[4]
Compound-Centric Chemical Proteomics (CCCP)
CCCP, also known as affinity chromatography, is a more traditional and unbiased approach for identifying protein-small molecule interactions.[5] This method relies on the immobilization of the drug of interest to a solid support to "fish out" its binding partners from a biological sample.
The CCCP workflow generally proceeds as follows:
-
Drug Immobilization: The drug of interest is chemically conjugated to a solid support, such as agarose or magnetic beads. A linker is often used to minimize steric hindrance.
-
Proteome Incubation: The immobilized drug is incubated with a protein lysate to allow for the binding of target proteins.
-
Washing: A series of washing steps are performed to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the beads, often by changing the pH, salt concentration, or by using a competing free drug.
-
Protein Identification: The eluted proteins are identified using mass spectrometry.[5]
-
Validation: Candidate target proteins are then validated using orthogonal methods. A significant challenge with CCCP is the high number of non-specific binding proteins, which can be addressed by using appropriate controls, such as beads without the immobilized drug or beads with an inactive analog of the drug.[6]
Thermal Proteome Profiling (TPP)
TPP is a powerful label-free method for identifying drug-target interactions based on the principle of ligand-induced thermal stabilization.[7] The binding of a drug to its target protein often increases the protein's resistance to heat-induced denaturation.
A TPP experiment typically involves these key stages:
-
Cell Culture and Treatment: Cells are cultured and treated with the drug of interest or a vehicle control.
-
Heat Treatment: The treated cells or lysates are divided into aliquots and heated to a range of different temperatures.
-
Separation of Soluble and Aggregated Proteins: After heating, the samples are lysed (if starting with whole cells) and the aggregated, denatured proteins are separated from the soluble proteins by ultracentrifugation.
-
Sample Preparation for MS: The soluble protein fraction from each temperature point is collected, digested into peptides, and often labeled with isobaric tags (like TMT or iTRAQ) for multiplexed quantitative analysis.
-
Mass Spectrometry: The labeled peptides are analyzed by LC-MS/MS.
-
Data Analysis: The abundance of each protein at each temperature is determined. Proteins that show a shift in their melting curve in the presence of the drug are identified as potential targets.[7] A significant advantage of TPP is its applicability in living cells, providing a more physiologically relevant context for target engagement.
Photoaffinity Labeling (PAL)
PAL is a powerful technique that uses a photoreactive version of a drug to create a covalent bond with its interacting proteins upon exposure to UV light.[8] This method is particularly useful for capturing transient or weak interactions.
The general steps in a PAL experiment are:
-
Probe Synthesis: A photoaffinity probe is synthesized by incorporating a photoreactive group (e.g., a diazirine or benzophenone) and usually a reporter tag (like biotin or an alkyne for click chemistry) into the drug molecule.[8]
-
Incubation: The probe is incubated with live cells or a cell lysate to allow it to bind to its target proteins.
-
UV Irradiation: The sample is exposed to UV light of a specific wavelength to activate the photoreactive group, which then forms a covalent bond with the nearest amino acid residues of the binding protein.
-
Enrichment and Identification: The covalently labeled proteins are then enriched using the reporter tag and identified by mass spectrometry.[9]
Quantitative Performance and Accuracy
| Method | Sensitivity | Specificity | Common Sources of False Positives | Common Sources of False Negatives |
| ABPP | High for targeted enzyme classes. | Generally high due to covalent active site labeling. | Off-target labeling by the reactive probe. | Enzymes not expressed or inactive under the experimental conditions; lack of a suitable reactive residue. |
| CCCP | Can be high, but dependent on binding affinity and accessibility. | Can be low due to a high number of non-specific binders. | Proteins binding to the linker or the solid support; abundant "sticky" proteins. | Weak binders lost during washing steps; drug immobilization hindering binding. |
| TPP | Good for proteins that exhibit a significant thermal shift upon binding. | Moderate; indirect measure of binding. | Proteins whose stability is altered by downstream effects of the drug; proteins that bind to metabolites of the drug. | Targets that do not undergo a thermal shift upon ligand binding.[7] |
| PAL | High, especially for capturing transient interactions. | Can be high, but depends on the specificity of the probe's binding. | Non-specific cross-linking to abundant proteins in close proximity to the probe. | Inefficient cross-linking; probe modification altering binding affinity. |
A study comparing two stability proteomics methods, SPROX (Stability of Proteins from Rates of Oxidation) and TPP, for identifying the targets of the kinase inhibitor staurosporine found that TPP had a higher protein coverage, while SPROX provided domain-level information and identified a comparable number of kinase hits with less mass spectrometry time.[10] This highlights that the "best" method often depends on the specific research question and available resources.
Conclusion
The identification of a drug's complete interaction profile is a cornerstone of modern drug discovery. The four chemical proteomics methods discussed—ABPP, CCCP, TPP, and PAL—each offer a unique set of advantages and limitations for achieving this goal. ABPP provides unparalleled insight into the functional state of enzymes, while CCCP offers a broad, unbiased view of potential binding partners. TPP stands out as a label-free method for assessing target engagement in a native cellular context, and PAL is exceptionally adept at capturing direct and transient interactions.
The choice of method should be guided by the specific scientific question, the nature of the drug molecule, and the available resources. For instance, if the drug is known to target a specific enzyme class, ABPP would be a highly effective approach. For an unbiased screen of a novel compound's interactome, CCCP or TPP might be more appropriate. To capture a fleeting interaction in live cells, PAL would be the method of choice. Often, a combination of these techniques, along with orthogonal validation methods, will provide the most comprehensive and reliable picture of a drug's on- and off-target landscape, ultimately paving the way for the development of safer and more effective therapeutics.
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and data analysis advances in thermal proteome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide: Correlating DAOS Assay Results with HPLC Methods for Amine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of biogenic amines and the activity of enzymes that metabolize them, such as diamine oxidase (DAO), is critical. While High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for its precision and specificity, enzymatic assays like the Diamine Oxidase (DAO) assay offer a simpler, high-throughput alternative. This guide provides an objective comparison of the performance of DAOS assays with HPLC methods, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative performance metrics for both a typical colorimetric this compound assay and a standard HPLC method for the analysis of biogenic amines like histamine or putrescine.
| Parameter | This compound Assay (Colorimetric) | HPLC with Pre-column Derivatization |
| Principle | Enzymatic oxidation of a substrate (e.g., putrescine, histamine) by DAO, producing hydrogen peroxide which is measured colorimetrically in a coupled reaction. | Chromatographic separation of the analyte of interest from a complex mixture, followed by detection (UV or fluorescence). |
| Primary Measurement | Enzyme activity (rate of reaction) or concentration of a reaction product (indirectly). | Direct quantification of the analyte concentration. |
| Linear Range | Typically in the µM to mM range. For example, one spectrophotometric method for histamine shows linearity from 10 to 400 µmol/l[1]. Another colorimetric method for DAO activity has a linear range of 0.15 mU/mL to 4.5 mU/mL[2]. | Broad linear range, often from nM to µM concentrations. An HPLC method for histamine demonstrated linearity from 0.8 to 2.4 µM[3][4], while another showed linearity from 2 to 50 nM[5]. |
| Sensitivity (LOD/LOQ) | Generally lower sensitivity than HPLC. The limit of detection (LOD) for a colorimetric DAO assay was reported as 0.062 mU/mL[2]. For a micro-spectrophotometric method, the LOD and LOQ were 10.08 U/L and 30.56 U/L, respectively[6]. | High sensitivity, especially with fluorescence detection. For histamine, an HPLC method had an LOD of 0.4 nM[5]. For putrescine and other polyamines, detection limits can be in the picomole range[7]. |
| Precision (%RSD) | Within-run and between-run precision can vary. One study reported within-run and between-run CVs of 5.2% and 9.4% for normal levels, and 2.6% and 2.2% for high ranges[6]. | Typically high precision. For histamine analysis, relative standard deviations (RSD) are often ≤ 1.93%[3][4]. For other polyamines, precision can be between 0.5-1.4%[8]. |
| Specificity | Can be susceptible to interference from other substances in the sample that may interact with the coupled enzymatic reaction[9]. The specificity can be high if the enzyme is specific to the substrate[10][11]. | High specificity due to the chromatographic separation of the analyte from other sample components. |
| Sample Throughput | High throughput, suitable for screening large numbers of samples in microplate format. | Lower throughput, as each sample is analyzed sequentially. |
| Time per Sample | Assay times can range from 30 minutes to a few hours for incubation[12]. | Runtimes per sample are typically in the range of 10-30 minutes[5][8][13]. |
| Cost per Sample | Generally lower cost per sample, especially for a large number of samples. | Higher cost per sample due to instrument maintenance, solvent consumption, and column replacement. |
| Instrumentation | Microplate reader (spectrophotometer or fluorometer). | HPLC system with a pump, injector, column, and detector (UV or fluorescence). |
Experimental Protocols
Diamine Oxidase (DAO) Colorimetric Assay Protocol
This protocol is a generalized representation of a colorimetric this compound assay.
1. Reagent Preparation:
-
Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).
-
DAO Substrate: A specific substrate for DAO, such as putrescine or histamine, at a concentration of 1-2 mM in the assay buffer.
-
Horseradish Peroxidase (HRP): A stock solution of HRP (e.g., 10 U/mL).
-
Chromogenic Substrate: A substrate for HRP that produces a colored product, such as 3-methyl-2-benzothiazolone hydrazone (MBTH) with 3-(dimethylamino)benzoic acid (DMAB)[1], or a commercially available chromogen.
-
DAO Standard: A purified DAO enzyme of known activity for generating a standard curve.
2. Assay Procedure:
-
Prepare a standard curve by making serial dilutions of the DAO standard in the assay buffer.
-
In a 96-well microplate, add the samples and standards to their respective wells.
-
Prepare a reaction mixture containing the DAO substrate, HRP, and the chromogenic substrate in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes)[12].
-
Stop the reaction by adding a suitable stop solution (e.g., a mild acid), if necessary.
-
Measure the absorbance at the appropriate wavelength for the chosen chromogen using a microplate reader.
-
Calculate the DAO activity in the samples by comparing their absorbance to the standard curve.
HPLC Method for Histamine Analysis with Pre-column Derivatization
This protocol outlines a general procedure for histamine quantification using HPLC with o-phthalaldehyde (OPA) derivatization and fluorescence detection.
1. Reagent and Sample Preparation:
-
Mobile Phase A: A buffered aqueous solution (e.g., sodium phosphate buffer).
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol.
-
Derivatization Reagent (OPA): A solution of o-phthalaldehyde in a suitable buffer, often containing a thiol like 2-mercaptoethanol or N-acetyl-L-cysteine[8].
-
Sample Extraction: Extract histamine from the biological sample using an appropriate method, such as protein precipitation with trichloroacetic acid or perchloric acid[13][14].
-
Histamine Standards: Prepare a series of histamine standards of known concentrations.
2. Derivatization Procedure:
-
To a specific volume of the extracted sample or standard, add the OPA derivatization reagent.
-
Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature in the dark.
-
Stop the reaction by adding an acid to stabilize the derivative.
3. HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used[5].
-
Injection Volume: Inject a fixed volume (e.g., 20 µL) of the derivatized sample or standard into the HPLC system.
-
Gradient Elution: Use a gradient of Mobile Phase B to elute the histamine derivative from the column.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: Use a fluorescence detector with an excitation wavelength of approximately 340-350 nm and an emission wavelength of around 450 nm[8][13].
-
Quantification: Identify the histamine derivative peak based on its retention time compared to the standard. Quantify the concentration by comparing the peak area of the sample to the standard curve.
Mandatory Visualizations
This compound Assay Signaling Pathway
Caption: The enzymatic cascade of a colorimetric this compound assay.
Experimental Workflow Comparison
Caption: A comparison of the experimental workflows for this compound assays and HPLC.
References
- 1. An improved spectrophotometric assay for histamine and diamine oxidase (DAO) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The colorimetric assay of diamine oxidase activity with high sensitivity based on calixarene derivative-capped gold nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Validation of HPLC Method for Determination of Histamine in Human Immunoglobulin Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. Some problems with the diamine oxidase (DAO) assay using putrescine as substrate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro determination of diamine oxidase activity in food matrices by an enzymatic assay coupled to UHPLC-FL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic determination of histamine in biological samples after derivation with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Essential Safety and Operational Guide for Handling DAOS
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt), a highly water-soluble aniline derivative commonly used as a Trinder's reagent in diagnostic and biochemical assays. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, which is typically a white to off-white solid, stringent safety measures must be observed to minimize exposure and prevent contamination.
Core Protective Measures:
-
Eye Protection: Always wear safety glasses or goggles to shield against potential dust particles.
-
Hand Protection: Chemical-resistant gloves are mandatory to prevent skin contact.
-
Respiratory Protection: In situations with insufficient ventilation or when handling the powder, a suitable respirator should be worn to avoid inhalation of dust.
-
Body Protection: A lab coat or other appropriate protective clothing is necessary to protect the skin and clothing.
Workstation and Handling Guidelines:
-
Ventilation: Ensure work is conducted in a well-ventilated area, such as a fume hood, to minimize inhalation risks.
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Always wash hands thoroughly after handling the reagent.
-
Storage: this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.
First Aid and Emergency Procedures
In the event of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area thoroughly with soap and water. |
| Eye Contact | Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Experimental Protocol: Spectrophotometric Determination of Hydrogen Peroxide
This compound is frequently used in a coupled enzyme assay to determine the concentration of hydrogen peroxide (H₂O₂). The following protocol outlines a typical procedure.
Principle:
In the presence of peroxidase (POD), this compound and 4-aminoantipyrine (4-AAP) react with hydrogen peroxide to form a colored quinoneimine dye. The intensity of the color, measured by a spectrophotometer, is directly proportional to the H₂O₂ concentration.
Materials:
-
This compound solution
-
4-Aminoantipyrine (4-AAP) solution
-
Peroxidase (POD) solution
-
Hydrogen peroxide (H₂O₂) standards
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer and cuvettes
Procedure:
-
Reagent Preparation: Prepare working solutions of this compound, 4-AAP, and POD in phosphate buffer at the desired concentrations.
-
Reaction Mixture: In a cuvette, combine the this compound solution, 4-AAP solution, and POD solution.
-
Initiate Reaction: Add the hydrogen peroxide sample or standard to the cuvette to start the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific time to allow for color development.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the resulting dye (typically around 550-600 nm).
-
Quantification: Create a standard curve using the absorbance values of the H₂O₂ standards. Use this curve to determine the H₂O₂ concentration in the samples.
Data Presentation: Sample Standard Curve
| H₂O₂ Concentration (µM) | Absorbance at 590 nm (AU) |
| 0 | 0.005 |
| 5 | 0.152 |
| 10 | 0.310 |
| 20 | 0.605 |
| 40 | 1.198 |
| 60 | 1.750 |
Visualizations
Caption: Experimental workflow for the determination of hydrogen peroxide using this compound.
Caption: Logical relationship of components in the this compound-based H₂O₂ assay.
Disposal Plan
Proper disposal of this compound and related waste is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Collection:
-
Solid this compound Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Reaction mixtures and solutions containing this compound should be collected in a separate, labeled hazardous waste container for aqueous chemical waste. Do not pour these solutions down the drain.
-
Contaminated Materials: Gloves, pipette tips, and other disposable materials contaminated with this compound should be placed in a designated solid hazardous waste container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with their contents, including "this compound" and any other hazardous components.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Always follow local, state, and federal regulations for hazardous waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
